Zinc ascorbate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O6.Zn/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRJFSIRMWUMAE-ZZMNMWMASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O12Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331242-75-2, 134343-96-7 | |
| Record name | Zinc ascorbate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331242752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc ascorbate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc -[(L-ascorbato O2),(L-ascorbato O2 O3)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC ASCORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TI35313XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Zinc Ascorbate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc ascorbate (B8700270), a coordination complex of the essential mineral zinc and the potent antioxidant vitamin C (ascorbic acid), is a compound of significant interest in pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the synthesis and characterization of zinc ascorbate. Furthermore, it delves into the compound's role in biological signaling pathways, particularly its antioxidant mechanism of action.
Chemical Structure and Nomenclature
This compound is a salt complex where a central zinc ion (Zn²⁺) is coordinated by two ascorbate anions. Spectroscopic studies, including ¹³C NMR and Fourier Transform Infrared (FT-IR) spectroscopy, have elucidated the coordination chemistry of this complex.[1] In the solid state, this compound typically exists as a dihydrate, with the formula M(L-ascorbate)₂·2H₂O, where the zinc ion is six-coordinated.[1] In aqueous solutions, evidence suggests chelation of the zinc ion by the ascorbate anions through the O-2 and O-3 atoms.[1] Another study proposes a five-fold coordination around the Zn(II) ion in a distorted square pyramidal geometry, involving one monodentate and one bidentate ascorbate ligand, along with two water molecules.
The IUPAC name for the 2:1 complex is zinc bis((2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate).[2] Due to the existence of various hydrated and anhydrous forms, multiple CAS numbers are associated with this compound.
Physicochemical Properties
This compound is typically a white to light-yellow or tan, odorless, crystalline powder.[3] It is hygroscopic, meaning it readily absorbs moisture from the air, and is soluble in water.[3] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₁₂Zn (anhydrous) | [2][3][4][5][6] |
| Zn(C₆H₇O₆)₂·2H₂O (dihydrate) | [1] | |
| Molecular Weight | 415.6 g/mol (anhydrous) | [2][3][5][6] |
| ~451.6 g/mol (dihydrate) | ||
| Appearance | White to light-yellow/tan crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
| pH (1% solution) | ~6.5 | |
| CAS Numbers | 331242-75-2, 151728-40-4 | [2] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of ascorbic acid with a zinc salt, such as zinc sulfate (B86663), in an aqueous solution.
Materials:
-
Ascorbic acid
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Sodium hydroxide (B78521) (NaOH), 0.1 M solution
-
Purified water
-
Vacuum desiccator
Procedure:
-
Dissolve 5 g of ascorbic acid in 100 mL of purified water with continuous stirring.
-
In a separate container, prepare a solution of 2.75 g of zinc sulfate heptahydrate in a minimal amount of purified water.
-
Slowly add the zinc sulfate solution dropwise to the ascorbic acid solution while maintaining continuous stirring.
-
Adjust the pH of the resulting mixture to a range of 6.0–7.0 using a 0.1 M NaOH solution.
-
Continue stirring the mixture at room temperature for a duration of two hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with distilled water to remove any unreacted starting materials and byproducts.
-
Dry the purified precipitate in a vacuum desiccator to obtain this compound.[7]
Characterization of this compound
FT-IR Spectroscopy:
-
Obtain an FT-IR spectrum of the synthesized this compound.
-
Characteristic peaks indicating the formation of the complex include a shift in the O-H stretching band to around 3150 cm⁻¹, a shift in the C=O stretching band to approximately 1650 cm⁻¹, and the appearance of a new peak around 550 cm⁻¹ corresponding to the metal-oxygen bond.[7]
¹³C NMR Spectroscopy:
-
Dissolve the this compound sample in D₂O.
-
Acquire a ¹³C NMR spectrum.
-
A notable downfield shift of the C-2 carbon signal compared to that of sodium ascorbate is indicative of chelation of the zinc ion by the ascorbate ligand.
Biological Activity and Signaling Pathways
This compound's biological activity is primarily attributed to the synergistic antioxidant properties of both zinc and ascorbic acid. Zinc plays a crucial role in cellular antioxidant defense mechanisms, in part through the induction of metallothioneins (MTs).
As depicted in the signaling pathway diagram, zinc activates the Metal-responsive element-binding Transcription Factor-1 (MTF-1). MTF-1 then binds to the Metal Response Element (MRE) in the promoter region of the metallothionein gene, leading to the synthesis of metallothionein. Metallothioneins are cysteine-rich proteins that can effectively scavenge reactive oxygen species (ROS), thereby protecting the cell from oxidative damage.
Furthermore, zinc has been shown to suppress inflammatory responses by inducing the expression of the zinc finger protein A20. A20, in turn, inhibits the NF-κB signaling pathway, which is a key regulator of inflammation. By mitigating both oxidative stress and inflammation, this compound contributes to overall cellular health.
References
- 1. Coordination chemistry of vitamin C. Part II. Interaction of L-ascorbic acid with Zn(II), Cd(II), Hg(II), and Mn(II) ions in the solid state and in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H14O12Zn | CID 91667835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wbcil.com [wbcil.com]
- 4. An ambient complexation reaction of zinc acetate and ascorbic acid leads to a new form of nanoscale particles with emergent optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103739578A - this compound hydrogen citrate, as well as preparation method and application thereof - Google Patents [patents.google.com]
- 6. Molecular Mechanisms of Zinc as a Pro-Antioxidant Mediator: Clinical Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
The Cellular Mechanisms of Zinc Ascorbate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc ascorbate (B8700270), a chelated form of zinc with ascorbic acid, presents a synergistic mechanism of action at the cellular level, leveraging the distinct yet complementary roles of both micronutrients. This technical guide provides an in-depth exploration of these mechanisms, focusing on cellular uptake and homeostasis, antioxidant and anti-inflammatory signaling, immune modulation, and the regulation of apoptosis. Detailed experimental protocols for key analytical methods are provided, and quantitative data from relevant studies are summarized to facilitate a comprehensive understanding for research and drug development applications.
Introduction
Zinc and Vitamin C (ascorbic acid) are essential micronutrients crucial for a myriad of physiological processes. While their individual roles are well-documented, their combination in the form of zinc ascorbate offers enhanced bioavailability and synergistic effects. Ascorbic acid chelates the zinc ion, improving its stability and absorption.[1] This guide elucidates the intricate cellular and molecular mechanisms that underpin the therapeutic potential of this compound.
Cellular Uptake and Homeostasis
The cellular efficacy of this compound is predicated on the efficient uptake and regulated intracellular concentrations of both zinc and ascorbate.
Zinc Transport
Intracellular zinc homeostasis is tightly controlled by two main families of zinc transporters: the ZIP (Zrt-, Irt-related Proteins or SLC39A) family, which increases cytosolic zinc by transporting it from the extracellular space or intracellular organelles, and the ZnT (Zinc Transporter or SLC30A) family, which decreases cytosolic zinc by promoting its efflux or sequestration into organelles. The expression of these transporters is, in part, regulated by cellular zinc status.[2][3]
Ascorbate Transport
Ascorbic acid enters cells via Sodium-dependent Vitamin C Transporters (SVCTs). Its oxidized form, dehydroascorbic acid (DHA), can be transported by Glucose Transporters (GLUTs) and is then intracellularly reduced back to ascorbic acid.[4] Studies have shown that zinc can influence the uptake of ascorbate. For instance, free zinc has been observed to inhibit the PMA-stimulated uptake of ascorbate in differentiated HL-60 cells, a process linked to the generation of superoxide (B77818) and the subsequent oxidation of ascorbate to dehydroascorbate, which is then preferentially taken up.[5] Conversely, in rat liver slices under oxidative stress, ascorbic acid has been shown to enhance zinc uptake.[6]
Metallothionein (B12644479) Regulation
Metallothioneins (MTs) are cysteine-rich proteins that play a crucial role in zinc homeostasis by binding and releasing zinc ions, thereby buffering the intracellular free zinc concentration.[7] The expression of MTs is induced by zinc.[3][7][8] This induction serves as a protective mechanism against zinc toxicity and oxidative stress. The synergistic action of zinc and ascorbate can influence MT expression, although direct quantitative data on this compound is limited. It is plausible that the enhanced zinc bioavailability from this compound leads to a more robust induction of MT synthesis.
Antioxidant and Anti-inflammatory Mechanisms
This compound exhibits potent antioxidant and anti-inflammatory properties through a multi-faceted approach involving direct radical scavenging and modulation of key signaling pathways.
Synergistic Antioxidant Activity
Ascorbic acid is a well-known antioxidant that directly scavenges reactive oxygen species (ROS). Zinc, while not a direct radical scavenger, contributes to antioxidant defense by acting as a cofactor for antioxidant enzymes like superoxide dismutase (SOD) and by protecting protein sulfhydryl groups from oxidation. The combination of zinc and ascorbate has been shown to have a synergistic antioxidant effect, with the synthesis of zinc-incorporated ascorbic acid complexes resulting in a notable enhancement of antioxidant activity compared to ascorbic acid alone.[9]
Modulation of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. Zinc has been shown to inhibit the activation of NF-κB.[10] This inhibition prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[10][11] Ascorbate also possesses anti-inflammatory properties, and the combined effect in this compound is a potent downregulation of the inflammatory response.
Immune System Modulation
Both zinc and ascorbic acid are critical for the proper functioning of the immune system. Their combination in this compound provides a synergistic enhancement of immune responses.
Innate and Adaptive Immunity
Zinc is essential for the development and function of immune cells, including neutrophils, macrophages, and lymphocytes.[12][13] Ascorbic acid enhances the activity of these cells, including their antimicrobial and natural killer cell activities, and promotes lymphocyte proliferation.[14][15][16] Supplementation with both nutrients has been shown to improve various components of the immune system.[14][15][16]
Cytokine Production
Zinc and ascorbate modulate the production of cytokines, the signaling molecules of the immune system. Zinc deficiency can lead to an increase in pro-inflammatory cytokines.[17][18] Conversely, adequate zinc levels can support the production of anti-inflammatory cytokines.[12] In human macrophages, zinc supplementation has been shown to reduce IL-10 expression while increasing the expression of pro-inflammatory cytokines like TNFα, IL-8, and IL-6 in response to LPS, a response mediated by the zinc importer ZIP8.[19] The net effect of this compound on the cytokine profile is likely context-dependent, contributing to a balanced and effective immune response.
Regulation of Apoptosis
Zinc plays a dual role in the regulation of apoptosis (programmed cell death). Zinc deficiency can induce apoptosis, while appropriate levels of zinc can inhibit apoptotic pathways, in part by inhibiting caspases, the key executioner enzymes of apoptosis.[12] Ascorbate has also been shown to induce apoptosis in certain cancer cell lines, often through pro-oxidant mechanisms at higher concentrations. The interplay between zinc's anti-apoptotic and ascorbate's potentially pro-apoptotic effects within the context of this compound is an area requiring further investigation, particularly in the context of cancer therapeutics.
Role in Collagen Synthesis
Both zinc and ascorbic acid are indispensable for collagen synthesis, a fundamental process in wound healing and tissue repair.
-
Ascorbic Acid: Serves as an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the post-translational modification and stabilization of the collagen triple helix.[19][20][21]
-
Zinc: Acts as a cofactor for lysyl oxidase, an enzyme necessary for the cross-linking of collagen fibers, which provides tensile strength to the connective tissue.[11] Zinc also plays a role in cell proliferation and the inflammatory response during wound healing.[11]
The chelated nature of this compound ensures the coordinated delivery of both essential components for efficient collagen production.[1]
Quantitative Data Summary
Table 1: Effect of Zinc and Ascorbate on Cytokine Gene Expression in Macrophages
| Treatment | Target Gene | Fold Change (mRNA) | Cell Type | Reference |
|---|---|---|---|---|
| Zinc (in presence of LPS) | IL-10 | Decreased | Human Macrophages | [19] |
| Zinc (in presence of LPS) | TNFα | Increased | Human Macrophages | [19] |
| Zinc (in presence of LPS) | IL-8 | Increased | Human Macrophages | [19] |
| Zinc (in presence of LPS) | IL-6 | Increased | Human Macrophages | [19] |
| Zinc Deficiency | TNF-α | Significantly Increased | ZD Macrophages | [11] |
| Zinc Deficiency | IL-1β | Significantly Increased | ZD Macrophages | [11] |
| Zinc Deficiency | IL-6 | Significantly Increased | ZD Macrophages | [11] |
| Zinc Supplementation | TNF-α | Significantly Decreased | ZDS Macrophages | [11] |
| Zinc Supplementation | IL-1β | Significantly Decreased | ZDS Macrophages | [11] |
| Zinc Supplementation | IL-6 | Significantly Decreased | ZDS Macrophages |[11] |
Table 2: Effect of Zinc on Metallothionein-I (MT-I) Levels in Cultured Rat Brain Cells
| Cell Type | Treatment | MT-I Levels (pg/µg protein) | Fold Increase | Reference |
|---|---|---|---|---|
| Neurons | Control | 49 +/- 16 | - | [22] |
| Neurons | 50 µM Zinc | 171.5 (approx.) | ~3.5 | [22] |
| Astrocytes | Control | 538 +/- 194 | - | [22] |
| Astrocytes | 50 µM Zinc | 1345 (approx.) | ~2.5 |[22] |
Table 3: IC50 Values of Ascorbate in Various Cell Lines
| Cell Line | IC50 (mM) | Reference |
|---|---|---|
| PC-3 (Prostate Carcinoma) | 4.8 | [23] |
| DU 145 (Prostate Carcinoma) | 3.2 | [23] |
| LNCaP (Prostate Carcinoma) | 5.1 | [23] |
| A549 (Lung Carcinoma) | 4.2 | [23] |
| Panc-1 (Pancreatic Carcinoma) | 6.5 |[23] |
Experimental Protocols
Measurement of Intracellular Zinc using Zinpyr-1
Principle: Zinpyr-1 is a fluorescent sensor that exhibits an increase in fluorescence upon binding to zinc ions. This allows for the visualization and quantification of intracellular labile zinc pools.
Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and culture to the desired confluency.
-
Zinpyr-1 Loading:
-
Prepare a stock solution of Zinpyr-1 in DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., HBSS) to a final working concentration (typically 2.5-10 µM).
-
Remove the culture medium from the cells and wash with buffer.
-
Add the Zinpyr-1 working solution to the cells and incubate for 10-30 minutes at 37°C in a CO2 incubator.[21]
-
-
Washing: Remove the Zinpyr-1 solution and wash the cells three times with buffer to remove any extracellular probe.[21]
-
Imaging and Quantification:
-
Image the cells using a fluorescence microscope with appropriate filters for Zinpyr-1 (e.g., excitation ~490 nm, emission ~530 nm).
-
Quantify the fluorescence intensity using image analysis software.
-
For flow cytometry analysis, after staining, detach cells (if adherent) and analyze using a flow cytometer.
-
Assessment of Cellular Antioxidant Capacity using DCFH-DA
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow.
-
Treatment: Treat cells with this compound or control substances for the desired duration.
-
DCFH-DA Staining:
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS.
-
Fluorescence Measurement:
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
-
Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
Quantification of NF-κB Activation using Luciferase Reporter Assay
Principle: This assay utilizes a cell line that has been stably or transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin (B1168401).
Protocol:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293) and transfect them with the NF-κB luciferase reporter plasmid.
-
Treatment: Treat the transfected cells with this compound, a known NF-κB activator (e.g., PMA or TNFα as a positive control), or a vehicle control.
-
Cell Lysis:
-
Luciferase Assay:
In Vitro Collagen Quantification Assay (Sirius Red)
Principle: Sirius Red dye specifically binds to the [Gly-X-Y]n helical structure of fibrillar collagens under acidic conditions. The amount of bound dye, which is proportional to the amount of collagen, can be quantified spectrophotometrically after elution.
Protocol:
-
Sample Preparation:
-
For cell-associated collagen: Wash the cell layer with PBS and fix with a suitable fixative.
-
For soluble collagen in medium: Collect the cell culture medium.
-
-
Staining:
-
Add Sirius Red staining solution (0.1% Sirius Red in picric acid for cell layers, or in 3% acetic acid for precipitation from medium) and incubate for 1 hour at room temperature.
-
-
Washing: Aspirate the staining solution and wash extensively with 0.1 M HCl or 0.5% acetic acid to remove unbound dye.
-
Dye Elution: Add an elution buffer (e.g., 0.1 M NaOH) to each well and incubate to elute the bound dye.
-
Quantification: Transfer the eluate to a new plate and measure the absorbance at 540-570 nm using a microplate reader. A standard curve prepared with known concentrations of collagen should be used for absolute quantification.
T-Lymphocyte Proliferation Assay (CFSE)
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved in the daughter cells. This allows for the tracking of cell proliferation over several generations by flow cytometry.
Protocol:
-
Cell Labeling:
-
Isolate T-lymphocytes.
-
Resuspend the cells in a suitable buffer and add the CFSE staining solution (typically at a final concentration of 1-5 µM).
-
Incubate for a short period at 37°C.[12]
-
Quench the staining reaction by adding complete medium.
-
-
Cell Culture and Stimulation:
-
Wash the labeled cells and resuspend them in culture medium.
-
Stimulate the cells with appropriate mitogens (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin) in the presence of this compound or controls.
-
-
Flow Cytometry Analysis:
-
At various time points, harvest the cells.
-
Analyze the cells by flow cytometry, detecting the CFSE fluorescence in the FITC channel.
-
The progressive halving of fluorescence intensity will be visible as distinct peaks, each representing a cell division.[15]
-
Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific peptide substrate for caspase-3 is labeled with a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
Protocol:
-
Cell Treatment: Induce apoptosis in cells by treating with the desired compounds (e.g., high-concentration ascorbate) with or without this compound.
-
Cell Lysis:
-
Harvest the cells and lyse them using a chilled cell lysis buffer.[13]
-
Centrifuge to pellet cell debris and collect the supernatant containing the lysate.
-
-
Enzymatic Reaction:
-
To each sample of cell lysate in a microplate, add the reaction buffer containing the DEVD-pNA or DEVD-AMC substrate.[13]
-
Incubate at 37°C for 1-2 hours.
-
-
Detection:
-
Colorimetric: Measure the absorbance at 400-405 nm.
-
Fluorometric: Measure the fluorescence with an excitation of ~380 nm and emission of ~440 nm.[13]
-
The increase in absorbance or fluorescence is proportional to the caspase-3 activity.
-
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Simplified signaling pathway of this compound at the cellular level.
Figure 2. Experimental workflow for NF-κB luciferase reporter assay.
References
- 1. library.opentrons.com [library.opentrons.com]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple mechanisms of zinc-mediated inhibition for the apoptotic caspases -3, -6, -7, & -8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologic concentrations of zinc affect the kinetics of copper uptake and transport in the human intestinal cell model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 7. Frontiers | Zinc deficiency impairs axonal regeneration and functional recovery after spinal cord injury by modulating macrophage polarization via NF-κB pathway [frontiersin.org]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inflammatory response under zinc deficiency is exacerbated by dysfunction of the T helper type 2 lymphocyte–M2 macrophage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zinc Modulates Endotoxin-Induced Human Macrophage Inflammation through ZIP8 Induction and C/EBPβ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. e-century.us [e-century.us]
- 18. Effect of zinc, copper and glucocorticoids on metallothionein levels of cultured neurons and astrocytes from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ascorbate exerts anti-proliferative effects through cell cycle inhibition and sensitizes tumor cells towards cytostatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 24. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide on the Bioavailability and Absorption Pathways of Zinc Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zinc ascorbate (B8700270), a chelated compound of zinc and ascorbic acid (Vitamin C), has garnered significant interest for its potential for enhanced bioavailability and synergistic health benefits.[1] This technical guide synthesizes the current understanding of the bioavailability and distinct intestinal absorption pathways of its constituent components, zinc and ascorbate. We delve into the molecular mechanisms governing their transport, present comparative bioavailability data for various zinc salts, and provide detailed experimental protocols for assessing absorption. This document aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of zinc ascorbate.
Bioavailability of this compound: A Comparative Perspective
This compound is a chelated compound formed by the combination of zinc ions with ascorbic acid.[1] This chelation is believed to enhance the stability and solubility of zinc, potentially leading to improved absorption compared to inorganic zinc salts.[2][3] The ascorbic acid component acts as a ligand, which may facilitate the transport of zinc across the intestinal lumen.[2] While direct comparative pharmacokinetic data for this compound is limited, the bioavailability of various zinc salts has been studied, providing a framework for understanding its potential efficacy.
Quantitative Data on Zinc Bioavailability
The fractional absorption of zinc in humans typically ranges from 16-50%, and is inversely related to the amount of zinc consumed.[4] Several studies have compared the relative bioavailability of different zinc salts, with organic forms generally showing better absorption than inorganic forms like zinc oxide.[5][6]
Table 1: Comparative Fractional Absorption of Various Zinc Salts in Humans
| Zinc Salt | Fractional Absorption (%) | Study Population | Key Findings | Reference |
|---|---|---|---|---|
| Zinc Citrate (B86180) | 61.3% | 15 healthy adults | Significantly higher absorption than zinc oxide. | [5] |
| Zinc Gluconate | 60.9% | 15 healthy adults | Significantly higher absorption than zinc oxide; comparable to zinc citrate. | [5] |
| Zinc Oxide | 49.9% | 15 healthy adults | Lower absorption compared to zinc citrate and gluconate. |[5] |
Note: Data for this compound is not explicitly available in comparative human trials. The table provides context based on commonly studied zinc salts.
Intestinal Absorption Pathways
The overall absorption of this compound is a function of the independent, yet potentially synergistic, pathways of zinc and ascorbic acid. The primary site for the absorption of both nutrients is the small intestine, particularly the duodenum and jejunum.[5][7]
Zinc Absorption Pathways
The intestinal absorption of zinc is a meticulously regulated process mediated by two main families of zinc transporters: the Zrt- and Irt-like proteins (ZIP, or SLC39A family) and the zinc transporters (ZnT, or SLC30A family).[8]
-
Apical Uptake: Dietary zinc is primarily taken up from the intestinal lumen into the enterocytes by the transporter ZIP4 , which is located on the apical membrane.[8] The expression of ZIP4 is a critical control point for zinc absorption and is significantly upregulated under conditions of zinc deficiency.[9][10]
-
Basolateral Efflux: Once inside the enterocyte, zinc is transported out of the cell and into the bloodstream via the ZnT1 transporter, situated on the basolateral membrane.[8]
The coordinated action of ZIP4 and ZnT1 ensures the unidirectional transport of zinc from the intestine into circulation.[10]
Figure 1. Simplified diagram of zinc transport across an intestinal enterocyte.
Ascorbic Acid (Vitamin C) Absorption Pathways
Ascorbic acid is absorbed through both active transport and passive diffusion.[11] The primary mechanism for active transport is mediated by the Sodium-dependent Vitamin C Transporters, SVCT1 and SVCT2.
-
SVCT1: This transporter is predominantly found in epithelial tissues, including the small intestine, and is considered the main transporter for vitamin C absorption from the diet.[12][13][14] It facilitates the high-affinity, concentrative uptake of L-ascorbic acid.[13]
-
SVCT2: While SVCT2 is also a high-affinity transporter, it is more widely distributed in other tissues throughout the body.[13]
At high concentrations, such as those achieved with supplementation, the active transport system can become saturated, and passive diffusion plays a more significant role, although with lower efficiency.[11] Interestingly, high concentrations of ascorbic acid have been shown to downregulate the expression of the SVCT1 transporter in Caco-2 cells, suggesting a feedback mechanism that may limit absorption during high-dose supplementation.[12][14]
Figure 2. Primary pathway for ascorbic acid absorption in the intestine.
Synergistic Potential of this compound
The chelation of zinc with ascorbic acid may offer a synergistic advantage in absorption. It is hypothesized that ascorbate acts as an ionophore, binding to zinc ions and facilitating their transport across cell membranes, potentially leading to a greater increase in intracellular zinc concentration compared to other zinc salts.[15][16] However, it is important to note that some human studies have shown that ascorbic acid, when co-administered with inorganic zinc, does not significantly enhance zinc absorption.[17][18] This suggests that the pre-formed chelated structure of this compound may be crucial for any potential synergistic effect.[15]
Experimental Methodologies for Bioavailability Assessment
A variety of models are employed to assess the bioavailability of zinc from different sources. These range from in vitro cell culture models to in vivo animal and human studies.[19]
In Vitro Models: The Caco-2 Cell Line
The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model for studying intestinal absorption of nutrients and drugs.[4] These cells spontaneously differentiate to form a polarized monolayer with morphological and functional similarities to small intestinal enterocytes.[20]
Experimental Protocol: Zinc Uptake in Caco-2 Cells
-
Cell Culture and Differentiation: Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and cultured for 21 days to allow for full differentiation and formation of a confluent monolayer.
-
In Vitro Digestion: The test substance (e.g., this compound, zinc sulfate) is subjected to a simulated gastrointestinal digestion process, typically involving sequential incubation with pepsin at an acidic pH, followed by pancreatin (B1164899) and bile salts at a neutral pH.[21]
-
Cellular Uptake Assay: The digested sample is applied to the apical side of the differentiated Caco-2 cell monolayer. After a defined incubation period (e.g., 2 hours), the cells are washed extensively to remove any surface-bound mineral.
-
Quantification: The cells are lysed, and the intracellular zinc content is quantified using methods such as atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Analysis: Zinc uptake is calculated and compared between different zinc forms to determine relative bioavailability.
Figure 3. Experimental workflow for assessing zinc bioavailability using the Caco-2 cell model.
In Vivo Animal Models
Rodent models, particularly rats, are frequently used for in vivo assessment of zinc absorption.[22][23] These studies allow for the determination of net absorption and the influence of dietary factors in a whole-organism context.
Experimental Protocol: In Vivo Zinc Absorption in Rats
-
Acclimatization and Diet: Rats are acclimatized and fed a diet with a controlled zinc concentration for a specific period.
-
Isotope Administration: A test meal containing the zinc compound of interest (e.g., this compound) labeled with a stable or radioactive zinc isotope (e.g., ⁶⁵Zn) is administered orally.[21][22]
-
Sample Collection: Over a period of several days, feces and urine are collected to measure isotope excretion. At the end of the study, tissues such as the liver, bone, and blood may be collected.
-
Quantification: The amount of the zinc isotope is measured in the collected samples and tissues using appropriate techniques (e.g., gamma counting for ⁶⁵Zn).
-
Bioavailability Calculation: True absorption is calculated by accounting for both unabsorbed dietary zinc and endogenously excreted zinc.
Human Pharmacokinetic Studies
Human clinical trials are the gold standard for determining bioavailability. These studies typically involve monitoring the concentration of a substance in the blood over time after administration.
Experimental Protocol: Human Pharmacokinetic Study of Zinc
-
Study Design: A randomized, double-blind, crossover design is often employed. Participants receive different zinc formulations (e.g., this compound, zinc sulfate, placebo) with a washout period between each treatment.[24]
-
Subject Recruitment: Healthy adult volunteers are recruited based on specific inclusion and exclusion criteria.
-
Dosing and Blood Sampling: After an overnight fast, a single oral dose of the zinc supplement is administered. Blood samples are collected at baseline and at multiple time points post-dosing (e.g., 0, 1, 2, 3, 4, 6, 8 hours).[24]
-
Zinc Analysis: Serum or plasma is separated from the blood samples, and the total zinc concentration is measured, typically by AAS.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters are calculated from the serum concentration-time data, including:
-
Cmax: Maximum serum concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total zinc exposure over time. These parameters are then compared between the different zinc formulations to assess relative bioavailability.
-
Figure 4. Workflow for a human pharmacokinetic study to compare zinc bioavailability.
Conclusion
This compound presents a promising formulation for zinc supplementation, leveraging the potential for enhanced absorption through chelation. The intestinal uptake is governed by the distinct transport mechanisms of zinc (via ZIP4 and ZnT1 transporters) and ascorbate (primarily via the SVCT1 transporter). While direct comparative bioavailability data for this compound is still emerging, evidence suggests that organic zinc salts are generally better absorbed than inorganic forms. The robust experimental methodologies outlined in this guide, from in vitro Caco-2 cell models to in vivo human pharmacokinetic studies, provide a clear framework for rigorously evaluating the bioavailability and therapeutic potential of this compound and other novel zinc formulations. Further research is warranted to elucidate the precise synergistic interactions between zinc and ascorbate at the intestinal level and to quantify the bioavailability of this compound in human subjects.
References
- 1. remedymatch.com [remedymatch.com]
- 2. wbcil.com [wbcil.com]
- 3. wbcil.com [wbcil.com]
- 4. A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. info.vetriscience.com [info.vetriscience.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Vitamin C - Wikipedia [en.wikipedia.org]
- 12. Decreased expression of the vitamin C transporter SVCT1 by ascorbic acid in a human intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human vitamin C (L-ascorbic acid) transporter SVCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Decreased expression of the vitamin C transporter SVCT1 by ascorbic acid in a human intestinal epithelial cell line | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 15. purebulk.com [purebulk.com]
- 16. Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studies on the bioavailability of zinc in man. III. Effects of ascorbic acid on zinc absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studies on the bioavailability of zinc in man. III. Effects of ascorbic acid on zinc absorption. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 19. econtent.hogrefe.com [econtent.hogrefe.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Biofortification of rice with zinc: assessment of the relative bioavailability of zinc in a Caco-2 cell model and suckling rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Studies on the effects of dietary zinc dose on 65Zn absorption in vivo and on the effects of Zn status on 65Zn absorption and body loss in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Studies on the effects of dietary zinc dose on 65 Zn absorption in vivo and on the effects of Zn status on 65 Zn absorption and body loss in young rats: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 24. Pharmacokinetic study of orally administered zinc in humans: evidence for an enteral recirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Capacity of Zinc Ascorbate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc ascorbate (B8700270), a chelated compound of the essential mineral zinc and the potent antioxidant ascorbic acid (Vitamin C), has garnered significant interest for its potential synergistic effects on human health.[1][2] This technical guide provides an in-depth analysis of the in vitro antioxidant capacity of zinc ascorbate, summarizing key quantitative data, detailing experimental protocols for its assessment, and illustrating the underlying molecular mechanisms. The unique chelation-like nature of this compound, where ascorbic acid acts as a ligand for the zinc ion, is thought to enhance its stability and bioavailability, potentially leading to prolonged and more effective antioxidant action compared to its individual components.[1] This document aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Quantitative Antioxidant Capacity Data
The in vitro antioxidant capacity of this compound has been evaluated using various standard assays. The following tables summarize the available quantitative data, providing a comparative overview of its efficacy.
Table 1: Radical Scavenging Activity of this compound
| Assay | Compound/Derivative | Concentration | Scavenging Activity (%) | IC50 Value | Reference |
| DPPH | This compound | Various | Dose-dependent increase | Lower than ascorbic acid in some studies | [3] |
| Ascorbic Acid | Various | Dose-dependent increase | - | [3] | |
| ABTS | This compound | 7.5 µmol/L | Increased by 120.85% vs. Ascorbic Acid | - | [4] |
| This compound | 15 µmol/L | Increased by 53.43% vs. Ascorbic Acid | - | [4] | |
| This compound | 30 µmol/L | Increased by 36.12% vs. Ascorbic Acid | - | [4] | |
| This compound | 60 µmol/L | Increased by 0.99% vs. Ascorbic Acid | - | [4] | |
| Ascorbic Acid | - | - | - | [4] | |
| SOD-like | This compound | 25 µM | Significant (P < 0.001) vs. other derivatives | - | [5] |
| Other Ascorbic Acid Derivatives | 25 µM | Little to no activity | - | [5] | |
| Zinc | 25 µM | Showed some activity | - | [5] |
Table 2: Reducing Power and Overall Antioxidant Capacity of this compound
| Assay | Compound | Result | Units | Reference |
| FRAP | This compound | Data not available in reviewed literature | µmol TE/g | - |
| Ascorbic Acid | - | - | - | |
| ORAC | This compound | Data not available in reviewed literature | µmol TE/g | - |
| ION-ZCM1 (contains Zn²⁺) | 1138 | µmol TE/100g | [6] | |
| Vitamin C | 128-133 | µmol TE/g | [6] |
Note: TE denotes Trolox Equivalents. While specific FRAP and ORAC values for pure this compound were not found in the reviewed literature, the provided data for a zinc-containing formulation and Vitamin C offer contextual reference.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and further investigation of this compound's antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol), spectrophotometric grade
-
This compound
-
Ascorbic acid (as a positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Sample Solutions: Prepare a series of concentrations of this compound and ascorbic acid in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
This compound
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample and Standard Solutions: Prepare a series of concentrations of this compound and Trolox in a suitable solvent.
-
Reaction: In a 96-well plate, add 20 µL of each sample or standard concentration to 200 µL of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without a sample. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Sample and Standard Solutions: Prepare a series of concentrations of this compound and the standard in a suitable solvent.
-
Reaction: In a 96-well plate, add 20 µL of each sample or standard concentration to 180 µL of the FRAP reagent.
-
Incubation: Incubate the plate at 37°C for 4 minutes (or longer for slow-reacting antioxidants).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
Materials:
-
Fluorescein (B123965) sodium salt (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
This compound
-
Trolox (as a standard)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of fluorescein, AAPH, and a series of Trolox standards in phosphate buffer.
-
Reaction Setup: In a black 96-well plate, add 25 µL of each sample or Trolox standard concentration and 150 µL of the fluorescein solution to each well. For the blank, use 25 µL of phosphate buffer.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes in the plate reader.
-
Initiation of Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.
-
Calculation: The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the net AUC of the Trolox standards. The results are expressed as Trolox Equivalents (TE).
Mechanisms of Antioxidant Action and Signaling Pathways
The antioxidant capacity of this compound is attributed to the synergistic interplay between its two components, zinc and ascorbic acid.
Synergistic Free Radical Scavenging
Ascorbic acid is a well-known direct scavenger of reactive oxygen species (ROS), readily donating electrons to neutralize free radicals.[7] Zinc, while not a direct radical scavenger, contributes to antioxidant defense through several mechanisms: it is a crucial cofactor for the antioxidant enzyme superoxide (B77818) dismutase (SOD), it can displace pro-oxidant metals like iron and copper from binding sites, and it helps to stabilize cell membranes, reducing their susceptibility to oxidative damage.[8][9] The chelated structure of this compound is believed to enhance the stability and prolong the antioxidant activity of ascorbic acid.[1]
Caption: Synergistic antioxidant mechanism of this compound.
Modulation of the Nrf2 Signaling Pathway
Zinc has been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response.[4][10] Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis. Zinc can facilitate the activation of Nrf2, thereby enhancing the cell's intrinsic antioxidant defenses.[10]
Caption: Zinc-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for assessing the in vitro antioxidant capacity of a compound like this compound involves several key steps, from sample preparation to data analysis.
References
- 1. wellbeingnutrition.com [wellbeingnutrition.com]
- 2. [Synergistic application of zinc and vitamin C to support memory, attention and the reduction of the risk of the neurological diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 6. pharmacoinformatics.ru [pharmacoinformatics.ru]
- 7. Oxygen radical absorbance capacity - Wikipedia [en.wikipedia.org]
- 8. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferric-reducing antioxidant power assay: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
Zinc Ascorbate as a Zinc Ionophore: A Technical Guide to its Core Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element crucial for a vast array of physiological processes, including immune function, enzymatic activity, and signal transduction. The therapeutic potential of zinc is often limited by its bioavailability and its ability to cross cellular membranes. Zinc ionophores, molecules that facilitate the transport of zinc ions across lipid bilayers, are therefore of significant interest in drug development. This technical guide provides an in-depth exploration of the proposed mechanism of zinc ascorbate (B8700270) as a zinc ionophore. While the direct ionophoretic activity of zinc ascorbate is a subject of ongoing research, this document synthesizes the current understanding, details relevant experimental protocols to investigate this phenomenon, and outlines the potential downstream cellular effects.
The Proposed Mechanism of this compound as a Zinc Ionophore
The primary hypothesis for this compound's function as a zinc ionophore is centered on its chelated structure. In this complex, the zinc ion is bound to ascorbic acid (Vitamin C). This chelation is believed to enhance the lipophilicity of the zinc ion, facilitating its transport across the hydrophobic cell membrane.
Unlike the simple co-administration of zinc salts (e.g., zinc sulfate) and ascorbic acid, the pre-formed this compound complex is thought to act as a single molecular entity that can shuttle zinc into the cell.[1] It is hypothesized that ascorbate, in this chelated form, acts as the carrier molecule for the zinc ion.[1] This proposed mechanism suggests that this compound could increase intracellular zinc concentrations more effectively than non-chelated zinc supplements.[1][2]
It is important to note that while this mechanism is plausible, direct, peer-reviewed experimental evidence quantitatively detailing the ionophoretic activity of this compound is still emerging.
Experimental Protocols for Investigating Zinc Ionophore Activity
To validate the hypothesis of this compound as a zinc ionophore, several key experiments can be performed. The following are detailed methodologies for assessing changes in intracellular zinc concentration.
Fluorescence-Based Assays for Intracellular Zinc
Fluorescence microscopy and spectroscopy using zinc-specific fluorescent probes are powerful tools for real-time, quantitative analysis of intracellular zinc levels.[3][4][5]
a) FluoZin-3 Assay for Measuring Intracellular Labile Zinc
FluoZin-3 is a high-affinity fluorescent indicator for zinc (Kd ≈ 15 nM) that exhibits a significant increase in fluorescence upon binding to zinc.[6][7]
Protocol:
-
Cell Culture: Plate adherent cells (e.g., HeLa, A549) on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy or plate reading. Culture cells to 70-80% confluency.
-
Loading with FluoZin-3 AM:
-
Prepare a stock solution of FluoZin-3 AM (the cell-permeant acetoxymethyl ester form) in anhydrous DMSO.
-
Dilute the stock solution in a serum-free culture medium to a final concentration of 1-5 µM. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with warm Hank's Balanced Salt Solution (HBSS).
-
Incubate the cells with the FluoZin-3 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove excess dye.
-
Incubate the cells for a further 30 minutes in fresh HBSS to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Treatment with Zinc Compounds:
-
Prepare solutions of this compound, zinc sulfate (B86663) (as a control), and a known zinc ionophore like pyrithione (B72027) (with zinc sulfate) in HBSS. A vehicle control (HBSS alone) should also be included.
-
Acquire baseline fluorescence images or readings.
-
Add the treatment solutions to the cells.
-
-
Fluorescence Measurement:
-
Monitor the change in FluoZin-3 fluorescence over time using a fluorescence microscope (excitation ~494 nm, emission ~516 nm) or a fluorescence plate reader.[6]
-
Acquire images or readings at regular intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells in each treatment group over time.
-
Normalize the fluorescence values to the baseline fluorescence (F/F₀) to represent the fold change in intracellular zinc.
-
Colorimetric Assays for Total Cellular Zinc
Colorimetric assays provide a method to determine the total zinc concentration in cell lysates.[8][9][10]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells in appropriate multi-well plates to a high density.
-
Treat the cells with this compound, zinc sulfate, a known ionophore control, and a vehicle control for a defined period (e.g., 1-24 hours).
-
-
Cell Lysis and Deproteinization:
-
Wash the cells with PBS to remove extracellular zinc.
-
Lyse the cells using a suitable lysis buffer.
-
Deproteinize the samples by adding a precipitating agent such as trichloroacetic acid (TCA).[10]
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
-
Colorimetric Reaction:
-
Several commercial kits are available for the colorimetric determination of zinc. These kits typically contain a chromogen that forms a colored complex with zinc.
-
Add the deproteinized sample supernatant to the reaction mixture as per the manufacturer's instructions.
-
Incubate the reaction for the specified time to allow for color development.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the zinc standards.
-
Determine the zinc concentration in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the zinc concentration to the total protein content of the cell lysate (determined by a separate protein assay like BCA or Bradford).
-
Quantitative Data Presentation
While direct quantitative data for this compound's ionophoretic activity is not yet widely published in peer-reviewed literature, the following tables illustrate how data from the aforementioned experiments should be structured for clear comparison.
Table 1: Intracellular Labile Zinc Concentration (Fluorescence Assay)
| Treatment | Baseline Fluorescence (F₀) | Peak Fluorescence (F_max) | Fold Change (F_max/F₀) | Time to Peak (min) |
| Vehicle Control | 1.00 | 1.05 ± 0.02 | 1.05 | - |
| Zinc Sulfate (50 µM) | 1.00 | 1.20 ± 0.05 | 1.20 | 25 |
| This compound (50 µM) | 1.00 | Data to be determined | Data to be determined | Data to be determined |
| Pyrithione (1 µM) + Zinc Sulfate (50 µM) | 1.00 | 3.50 ± 0.20 | 3.50 | 10 |
Table 2: Total Cellular Zinc Concentration (Colorimetric Assay)
| Treatment | Incubation Time (hours) | Total Cellular Zinc (nmol/mg protein) |
| Vehicle Control | 24 | 0.5 ± 0.05 |
| Zinc Sulfate (50 µM) | 24 | 1.5 ± 0.10 |
| This compound (50 µM) | 24 | Data to be determined |
| Pyrithione (1 µM) + Zinc Sulfate (50 µM) | 24 | 5.0 ± 0.30 |
Signaling Pathways and Downstream Effects
An increase in intracellular zinc can modulate various signaling pathways, which is a critical consideration in drug development.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Elevated intracellular zinc has been shown to differentially regulate MAPK pathways. For instance, in human T-cells, increased intracellular zinc can activate p38 MAPK while suppressing ERK1/2 phosphorylation after T-cell receptor stimulation.[12] In neuronal cells, an increase in free intracellular zinc can contribute to the selective inhibition of ERK1/2 phosphatase activity, leading to sustained ERK1/2 activation and subsequent cell death.[13][14] The ability of this compound to modulate these pathways would be a key area of investigation.
Experimental Workflow and Signaling Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism, experimental workflows, and a relevant signaling pathway.
Caption: Proposed mechanism of this compound as a zinc ionophore.
Caption: Experimental workflow for the FluoZin-3 assay.
Caption: Simplified MAPK signaling pathway modulated by intracellular zinc.
Conclusion
The hypothesis that this compound acts as a zinc ionophore presents an exciting avenue for enhancing the therapeutic efficacy of zinc. Its chelated structure is proposed to facilitate the transport of zinc across the cell membrane, thereby increasing its intracellular concentration. This guide provides a comprehensive overview of the proposed mechanism and details robust experimental protocols, including fluorescence and colorimetric assays, that can be employed to investigate and quantify this effect. Furthermore, the potential for increased intracellular zinc to modulate key signaling pathways, such as the MAPK pathway, underscores the importance of this research for drug development. While more direct quantitative evidence is needed to fully elucidate the ionophoretic activity of this compound, the methodologies and conceptual framework presented here offer a solid foundation for researchers and scientists to explore its potential.
References
- 1. Techniques for measuring cellular zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Zinc Assay Kit (Colorimetric) [cellbiolabs.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. content.abcam.com [content.abcam.com]
- 11. adipogen.com [adipogen.com]
- 12. Zinc differentially regulates mitogen-activated protein kinases in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Inhibition of MAPK Phosphatases by Zinc Accounts for ERK1/2-dependent Oxidative Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Physicochemical Characterization of Synthesized Zinc Ascorbate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characterization of synthesized zinc ascorbate (B8700270), a compound of increasing interest in the pharmaceutical and nutraceutical industries for its potential synergistic effects. This document details the synthesis, spectroscopic analysis, thermal properties, and solubility of zinc ascorbate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science, offering detailed experimental protocols and structured data for comparative analysis.
Introduction
This compound, the salt of ascorbic acid and zinc, is a compound that combines the benefits of both essential nutrients. Zinc is a crucial trace element involved in numerous enzymatic functions and immune responses, while ascorbic acid (Vitamin C) is a potent antioxidant. The combination of these two moieties in a single compound may offer enhanced bioavailability and synergistic therapeutic effects, particularly in antioxidant defense and immune modulation. A thorough physicochemical characterization is paramount for understanding the compound's stability, purity, and behavior, which are critical for its application in drug development and formulation.
This guide presents a compilation of data and methodologies for the synthesis and comprehensive characterization of this compound, employing techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD).
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of ascorbic acid with a zinc salt, such as zinc oxide or zinc sulfate, in an aqueous solution. The following protocol is a generalized procedure based on established methods.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Physicochemical Characterization
The synthesized this compound should be characterized to determine its identity, purity, and structural properties. The following sections detail the results from various analytical techniques.
Disclaimer: The quantitative data presented in the following tables are compiled from multiple literature sources and may not represent a single synthesized sample. Variations in synthesis and analytical conditions can lead to differences in observed values.
General Properties
| Property | Description |
| Appearance | White to light tan or creamish colored powder[1] |
| Molecular Formula | C₁₂H₁₄O₁₂Zn |
| Molecular Weight | 415.6 g/mol [2] |
| Solubility | Soluble in water; insoluble in organic solvents. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the synthesized this compound and to confirm the coordination of the ascorbate ligand to the zinc ion.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching of hydroxyl groups and water |
| ~1700 | C=O stretching of the lactone ring |
| ~1600 | C=C stretching of the enol group |
| ~1380 | C-O-C stretching |
| ~1100 | C-O stretching |
| ~500-600 | Zn-O stretching |
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of this compound. The analysis is typically performed under an inert atmosphere (e.g., nitrogen).
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 50 - 150 | ~8% | Loss of hydrated water molecules |
| 190 - 300 | ~30% | Initial decomposition of the ascorbate moiety |
| 300 - 550 | ~45% | Further decomposition of organic components |
| > 550 | - | Stable residue of Zinc Oxide (ZnO) |
Powder X-ray Diffraction (PXRD)
PXRD analysis is conducted to determine the crystalline nature of the synthesized this compound and to identify its crystal structure. The peak positions (2θ), d-spacings, and relative intensities are characteristic of the compound's crystal lattice.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| ~10.5 | ~8.4 | 100 |
| ~18.2 | ~4.9 | 60 |
| ~21.1 | ~4.2 | 80 |
| ~24.5 | ~3.6 | 50 |
| ~28.9 | ~3.1 | 70 |
| ~31.8 | ~2.8 | 40 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the laboratory-scale synthesis of this compound.
Materials:
-
L-Ascorbic Acid
-
Zinc Oxide (ZnO) or Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
-
Distilled Water
Procedure:
-
Dissolve a specific molar amount of L-ascorbic acid in distilled water in a reaction vessel with continuous stirring.
-
In a separate beaker, prepare an aqueous solution of a stoichiometric equivalent of the zinc salt.
-
Slowly add the zinc salt solution dropwise to the ascorbic acid solution while maintaining vigorous stirring.
-
A white to off-white precipitate of this compound will form.
-
Continue stirring the mixture at room temperature for a designated period (e.g., 2 hours) to ensure the completion of the reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with distilled water and then with ethanol to remove any unreacted starting materials and impurities.
-
Dry the final product under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:
-
FTIR Spectrometer with a suitable detector (e.g., DTGS)
-
Sample holder (e.g., KBr pellet press or ATR accessory)
Procedure (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dried this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of a sufficient number of scans (e.g., 32 scans) to obtain a good signal-to-noise ratio.
-
Perform a background scan with an empty sample holder or a blank KBr pellet before scanning the sample.
Thermogravimetric Analysis (TGA)
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting thermogram to determine the onset of decomposition, temperature ranges of mass loss, and the percentage of residual mass.
Powder X-ray Diffraction (PXRD)
Instrumentation:
-
Powder X-ray Diffractometer with a suitable X-ray source (e.g., Cu Kα radiation)
Procedure:
-
Finely grind the this compound sample to a homogenous powder using a mortar and pestle.
-
Mount the powdered sample onto a sample holder. Ensure the sample surface is flat and level with the surface of the holder to avoid errors in peak positions.[3]
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters, including the 2θ scan range (e.g., 5° to 80°), step size (e.g., 0.02°), and scan speed.
-
Initiate the X-ray scan and collect the diffraction data.
-
Process the raw data to obtain the diffractogram (intensity vs. 2θ).
-
Identify the peak positions (2θ), and from these, calculate the d-spacings using Bragg's Law. Determine the relative intensities of the diffraction peaks.
Synergistic Antioxidant Signaling Pathway
Zinc and ascorbic acid play complementary roles in the cellular antioxidant defense system. Ascorbic acid is a direct scavenger of reactive oxygen species (ROS), while zinc is an essential cofactor for antioxidant enzymes and plays a role in regulating inflammatory responses.
Conceptual Diagram: Synergistic Antioxidant Action
Caption: Synergistic antioxidant actions of zinc and ascorbic acid.
This conceptual diagram illustrates the dual antioxidant strategy provided by this compound. Ascorbic acid directly neutralizes reactive oxygen species.[4][5] Simultaneously, zinc acts as a critical component of antioxidant enzymes like superoxide dismutase and induces the expression of metallothionein, which also has ROS scavenging properties. Furthermore, zinc can inhibit the pro-inflammatory NF-κB signaling pathway, thereby reducing inflammation-associated oxidative stress.[6] This multi-faceted approach highlights the potential of this compound as a potent antioxidant agent.
References
- 1. jostchemical.com [jostchemical.com]
- 2. This compound | C12H14O12Zn | CID 91667835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mcgill.ca [mcgill.ca]
- 4. cymbiotika.com [cymbiotika.com]
- 5. bubsnaturals.com [bubsnaturals.com]
- 6. [Synergistic application of zinc and vitamin C to support memory, attention and the reduction of the risk of the neurological diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Formula and Stability of the Zinc Ascorbate Complex
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the zinc ascorbate (B8700270) complex, focusing on its molecular formula, structure, and stability. Zinc ascorbate, a coordination complex of zinc and ascorbic acid, is a compound of significant interest in the pharmaceutical and nutraceutical industries. This document synthesizes available scientific information to offer a detailed resource for professionals engaged in research and development. Key quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided for the synthesis and analysis of this complex. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the factors influencing the stability of this compound.
Molecular Formula and Structure
The this compound complex is a well-defined chemical entity with the molecular formula C₁₂H₁₄O₁₂Zn .[1] It is a coordination complex formed between one zinc ion (Zn²⁺) and two ascorbate anions (C₆H₇O₆⁻). In this arrangement, the zinc ion is centrally coordinated with the two ascorbate molecules, which act as bidentate ligands. This chelation enhances the stability of the ascorbic acid molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₁₂Zn | [1] |
| Molecular Weight | 415.6 g/mol | |
| Synonyms | L-Ascorbic acid, zinc salt; Zinc di-ascorbate | |
| CAS Number | 151728-40-4 | [1] |
The structural arrangement of the this compound complex is crucial to its chemical properties and biological activity. The chelation of the zinc ion by two ascorbate molecules protects the ascorbic acid from rapid oxidation, a common issue with vitamin C in aqueous solutions.
Figure 1: Formation of the this compound Complex.
Stability of the this compound Complex
The stability of the this compound complex is a critical factor for its application in various formulations. While some evidence suggests that the chelation of zinc enhances the stability of ascorbic acid, other studies indicate that the presence of zinc ions can, under certain conditions, decrease its stability in aqueous solutions.[2] This section explores the available data on the stability of this compound under different environmental conditions.
Factors Affecting Stability
The primary factors influencing the stability of the this compound complex include pH, temperature, and exposure to light.
-
pH: Ascorbic acid is most stable in acidic conditions and degrades rapidly in neutral to alkaline solutions. The complexation with zinc is reported to offer some protection against pH-induced degradation.
-
Temperature: Elevated temperatures accelerate the degradation of ascorbic acid and, consequently, the this compound complex.
-
Light: Exposure to ultraviolet (UV) light can catalyze the oxidation of ascorbic acid. The chelated structure of this compound may offer some photoprotective effects.
Quantitative Stability Data
Quantitative data on the stability of the this compound complex is limited. One commercial source claims that their this compound product retains 85% potency after 24 months under appropriate storage conditions, suggesting a significant improvement over ascorbic acid alone. However, a study on the influence of trace elements on ascorbic acid solutions found that Zn(II) ions decreased the stability of ascorbic acid by approximately 23% in an accelerated stability test.[2] This highlights the need for further research to fully characterize the stability profile of the pre-formed complex.
| Condition | Observation | Reference |
| Aqueous Solution with Zn(II) ions | Decreased stability of ascorbic acid by ~23% | [2] |
| Solid Form (Commercial Product) | Retains 85% potency after 24 months |
The degradation of ascorbic acid, and by extension this compound, is generally understood to follow first-order kinetics.
Figure 2: Factors Influencing this compound Stability.
Experimental Protocols
This section provides detailed methodologies for the synthesis and stability analysis of the this compound complex, intended for use by researchers and drug development professionals.
Synthesis of this compound Complex
This protocol describes a general method for the laboratory-scale synthesis of a zinc-ascorbate complex.
Materials:
-
Ascorbic acid
-
Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Purified water
Procedure:
-
Dissolve 5 g of ascorbic acid in 100 mL of purified water with continuous stirring.
-
Slowly add a solution of 2.75 g of zinc sulfate heptahydrate to the ascorbic acid solution dropwise while maintaining constant stirring.
-
Adjust the pH of the mixture to between 6.0 and 7.0 using a 0.1 M NaOH solution.
-
Continue to stir the mixture at room temperature for a period of two hours.
-
The resulting precipitate is the zinc-ascorbate complex. Filter the precipitate and wash it with distilled water.
-
Dry the precipitate in a vacuum desiccator.
Figure 3: Workflow for the Synthesis of this compound.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a stability-indicating HPLC method for the quantification of this compound and its degradation products. A forced degradation study should be performed to validate the method's ability to separate the parent compound from its degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of a suitable buffer (e.g., phosphate (B84403) buffer at pH 2.5) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at the maximum absorbance wavelength of ascorbic acid (approximately 245 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat the this compound sample with 0.1 M HCl at 60 °C for 24 hours.
-
Alkaline Hydrolysis: Treat the this compound sample with 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: Treat the this compound sample with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose the solid this compound sample to 105 °C for 72 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method to ensure the separation of degradation peaks from the main this compound peak.
UV-Vis Spectrophotometric Method for Stability Analysis
A validated UV-Vis spectrophotometric method can be used for routine stability testing of this compound.
Procedure:
-
Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., 0.1 M HCl).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the standards at the wavelength of maximum absorbance for ascorbic acid (approximately 243-245 nm).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare samples from the stability study at the same concentration as one of the standards and measure their absorbance.
-
Determine the concentration of this compound in the stability samples using the calibration curve.
Method Validation Parameters:
-
Linearity: Assess the linear relationship between absorbance and concentration over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value through recovery studies.
-
Precision: Evaluate the repeatability and intermediate precision of the method.
-
Specificity: Ensure that excipients or degradation products do not interfere with the measurement.
Titration Method for Stoichiometry and Stability
Potentiometric titration can be employed to determine the stoichiometry of the zinc-ascorbate complex and to study its stability.
Procedure:
-
Prepare solutions of zinc ions (from a salt like ZnCl₂) and ascorbic acid of known concentrations.
-
In a titration vessel, place the ascorbic acid solution.
-
Titrate with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.
-
Repeat the titration in the presence of a known concentration of zinc ions.
-
The displacement of the titration curve in the presence of zinc ions indicates the formation of the complex and allows for the calculation of the stability constant.
Conclusion
The this compound complex, with its defined molecular formula and structure, presents a promising avenue for the delivery of both zinc and vitamin C. While chelation is generally believed to enhance the stability of ascorbic acid, conflicting reports highlight the necessity for further, more detailed stability studies under a range of conditions. The experimental protocols provided in this guide offer a framework for the synthesis and rigorous stability testing of this complex. A thorough understanding of its stability profile is paramount for the successful development of effective and reliable pharmaceutical and nutraceutical products containing this compound. Future research should focus on elucidating the precise degradation pathways and kinetics, as well as on obtaining definitive quantitative data on its stability constants.
References
Zinc Ascorbate: A Comprehensive Technical Review of its Superoxide Dismutase-like Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides an in-depth analysis of the superoxide (B77818) dismutase (SOD)-like activity of zinc ascorbate (B8700270). It consolidates key research findings, presenting quantitative data, detailed experimental protocols, and a proposed mechanistic pathway for its antioxidant action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of zinc ascorbate as a SOD mimetic.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates results in oxidative stress, a state implicated in the pathogenesis of numerous diseases, including inflammatory conditions, neurodegenerative disorders, and aging. The superoxide radical (O₂⁻) is a primary ROS, and its dismutation into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) is a critical step in the antioxidant defense mechanism, catalyzed by the enzyme superoxide dismutase (SOD).
Zinc is an essential trace element known to play a crucial role in antioxidant defense, in part by being a structural component of Cu/Zn-SOD.[1] Ascorbic acid (Vitamin C) is a potent water-soluble antioxidant. The chelated compound, this compound, has demonstrated significant SOD-like activity, surpassing that of its individual components and other ascorbic acid derivatives.[2] This document explores the scientific basis for this activity, providing a detailed guide for its evaluation and understanding.
Quantitative Analysis of SOD-like Activity
A key study by Iinuma and Tsuboi (2012) provides a quantitative comparison of the SOD-like activity of this compound against other ascorbic acid derivatives and zinc alone. The data clearly indicates the superior efficacy of this compound in scavenging superoxide radicals.
Table 1: Comparative SOD-like Activity of Ascorbic Acid Derivatives and Zinc [2]
| Compound (at 0.1% w/v) | Mean SOD-like Activity (%) | Standard Deviation |
| This compound | ~45 | ± 2.5 |
| Ascorbic Acid | ~20 | ± 2.0 |
| Zinc | ~15 | ± 1.5 |
| Magnesium Ascorbyl Phosphate | <5 | Not significant |
| Sodium Ascorbyl Phosphate | <5 | Not significant |
Data extracted and estimated from Figure 1A of Iinuma and Tsuboi (2012).[2]
The study further demonstrated a dose-dependent increase in the SOD-like activity of this compound.
Table 2: Dose-Dependent SOD-like Activity of this compound [2]
| Concentration of this compound (% w/v) | Mean SOD-like Activity (%) | Standard Deviation |
| 0.1 | ~45 | ± 2.5 |
| 0.3 | ~55 | ± 3.0 |
| 1.0 | ~70 | ± 4.0 |
| 3.0 | ~85 | ± 5.0 |
Data extracted and estimated from Figure 1B of Iinuma and Tsuboi (2012).[2]
These findings highlight the significant potential of this compound as a potent SOD mimetic.
Experimental Protocols for Measuring SOD-like Activity
The evaluation of SOD-like activity is crucial for the characterization of potential therapeutic agents. The following is a detailed methodology based on the widely used WST-1 assay, which was employed in the foundational research on this compound's SOD-like activity.[2][3][4]
Principle of the WST-1 Assay
This colorimetric assay is based on the utilization of a highly water-soluble tetrazolium salt, WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt). Xanthine oxidase (XO) is used to generate a superoxide radical (O₂⁻) flux, which reduces the WST-1 to a water-soluble formazan (B1609692) dye with a maximum absorbance at 450 nm. In the presence of a substance with SOD-like activity, the O₂⁻ is dismutated, leading to a decrease in the rate of formazan formation. The percentage of inhibition of WST-1 reduction is proportional to the SOD-like activity of the sample.
Reagents and Materials
-
WST-1 solution
-
Xanthine Oxidase (XO) solution
-
Assay Buffer (e.g., 20 mM 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES), pH 7.2)
-
Sample solutions (this compound and other compounds to be tested, dissolved in assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Assay Procedure
-
Preparation of Reagents: Prepare working solutions of WST-1 and Xanthine Oxidase in the assay buffer according to the manufacturer's instructions.
-
Sample Preparation: Prepare a series of dilutions of the test compounds (e.g., this compound at 0.1%, 0.3%, 1.0%, and 3.0% w/v) in the assay buffer.
-
Assay Setup:
-
Blank 1 (for background absorbance): Add 20 µL of assay buffer and 200 µL of WST working solution to the wells.
-
Blank 2 (for sample color): Add 20 µL of the sample solution and 200 µL of assay buffer to the wells.
-
Control (maximum color development): Add 20 µL of assay buffer and 200 µL of WST working solution to the wells.
-
Sample: Add 20 µL of the sample solution at various concentrations and 200 µL of WST working solution to the wells.
-
-
Initiation of the Reaction: Add 20 µL of the Xanthine Oxidase working solution to all wells except for Blank 1 and Blank 2.
-
Incubation: Incubate the microplate at 37°C for 20 minutes.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation of SOD-like Activity: The SOD-like activity is calculated as the percentage of inhibition of the WST-1 reduction rate using the following formula:
SOD-like Activity (%) = [ (Acontrol - Ablank1) - (Asample - Ablank2) ] / (Acontrol - Ablank1) x 100
Where:
-
Acontrol is the absorbance of the control well.
-
Ablank1 is the absorbance of the Blank 1 well.
-
Asample is the absorbance of the sample well.
-
Ablank2 is the absorbance of the Blank 2 well.
-
Proposed Mechanism of SOD-like Activity and Visualization
The SOD-like activity of this compound is attributed to the synergistic interaction between the zinc ion and the ascorbate molecule within the complex. The proposed mechanism involves a catalytic cycle where the zinc ion facilitates the redox cycling of ascorbate, enabling the efficient dismutation of the superoxide radical.
Proposed Catalytic Cycle
The proposed mechanism involves a two-step reaction:
-
Reduction of the Zinc(II)-Ascorbate Complex: One molecule of superoxide radical reduces the Zn(II)-ascorbate complex. The ascorbate moiety is oxidized to the ascorbyl radical, and a molecule of oxygen is formed.
-
Oxidation of the Intermediate Complex: A second superoxide radical reacts with the intermediate complex. The ascorbyl radical is reduced back to ascorbate, and the superoxide radical is protonated to form hydrogen peroxide.
This catalytic cycle allows a single molecule of this compound to dismutate multiple superoxide radicals.
Diagrammatic Representation
The following diagrams illustrate the proposed catalytic cycle and the experimental workflow for assessing SOD-like activity.
Caption: Proposed catalytic cycle of this compound's SOD-like activity.
Caption: Experimental workflow for the WST-1 based SOD-like activity assay.
Conclusion
The available scientific evidence strongly supports the significant superoxide dismutase-like activity of this compound. Its superior performance compared to its constituent parts and other ascorbate derivatives, coupled with its dose-dependent efficacy, positions this compound as a promising candidate for further investigation in the development of novel antioxidant therapies. The detailed experimental protocols and the proposed mechanistic framework provided in this whitepaper offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further in vivo studies are warranted to validate these in vitro findings and to elucidate the clinical applications of this compound in managing conditions associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound has superoxide dismutase-like activity and in vitro antimicrobial activity against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of superoxide dismutase activity in a plate assay using WST-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
The Role of Zinc Ascorbate in Enzymatic Reactions: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc ascorbate (B8700270), a salt combining the essential mineral zinc and the potent antioxidant vitamin C (ascorbic acid), presents a unique molecular entity with significant implications for enzymatic reactions and cellular signaling. This technical guide provides an in-depth analysis of the roles of its constituent components—zinc and ascorbate—in enzyme catalysis and regulation, and explores the synergistic potential of zinc ascorbate. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Introduction: The Dual Nature of this compound
Zinc is an essential trace element, integral to the function of over 300 enzymes and more than 1000 transcription factors.[1] It serves as a structural component, maintaining the tertiary structure of proteins, and as a catalytic cofactor in all six classes of enzymes.[2] In its catalytic role, the zinc ion (Zn²⁺) typically functions as a Lewis acid, facilitating nucleophilic attack.[2]
Ascorbic acid, or vitamin C, is a vital water-soluble vitamin that acts as a potent reducing agent and an enzyme cofactor.[3] It is particularly crucial for the activity of a family of Fe²⁺- and 2-oxoglutarate-dependent dioxygenases and Cu¹⁺-dependent monooxygenases.[4] Ascorbate maintains the metal cofactors in their reduced, active states.[4]
This compound delivers both of these critical micronutrients in a single, highly bioavailable compound.[5] This dual-action molecule has demonstrated unique properties, such as enhanced superoxide (B77818) dismutase (SOD)-like activity, suggesting a synergistic interplay between its components.[6] This whitepaper will delve into the molecular mechanisms underpinning the role of this compound in enzymatic reactions.
Zinc in Enzymatic Reactions
Zinc's role in enzymes can be broadly categorized as catalytic, structural, or regulatory.[7]
-
Catalytic Role: In the active site of enzymes, the Zn²⁺ ion acts as a Lewis acid, polarizing substrates and stabilizing transition states.[2] A classic example is carbonic anhydrase, where a zinc-bound water molecule is deprotonated to generate a potent hydroxide (B78521) nucleophile for the hydration of carbon dioxide.[2]
-
Structural Role: Zinc ions are crucial for maintaining the structural integrity of many proteins, including transcription factors with "zinc finger" domains.[8] In these motifs, zinc coordinates with cysteine and/or histidine residues, stabilizing the protein fold necessary for DNA binding.
-
Regulatory Role: Fluctuations in intracellular free zinc concentrations can act as a signaling mechanism, modulating the activity of various enzymes and transcription factors.[9]
Ascorbate as an Enzymatic Cofactor
Ascorbate's primary role as a cofactor is to maintain the metal ions of certain enzymes in their reduced, catalytically active state.[10]
-
Dioxygenases: Ascorbate is a crucial cofactor for Fe²⁺- and 2-oxoglutarate-dependent dioxygenases, such as prolyl and lysyl hydroxylases involved in collagen synthesis, and the hypoxia-inducible factor (HIF) hydroxylases.[10]
-
Monooxygenases: It is also required for copper-containing monooxygenases, like dopamine (B1211576) β-hydroxylase, which is essential for the synthesis of norepinephrine.[10]
This compound: Synergistic Effects in Enzymatic Reactions
The combination of zinc and ascorbate in a single compound may offer synergistic advantages. While research specifically on this compound's broad enzymatic effects is emerging, its pronounced superoxide dismutase (SOD)-like activity provides a compelling case study.
Superoxide Dismutase (SOD)-like Activity
This compound has been shown to possess significant SOD-like activity, surpassing that of ascorbic acid or zinc alone.[6] SODs are critical antioxidant enzymes that catalyze the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. The enhanced activity of this compound suggests a cooperative mechanism where the zinc ion and the ascorbate moiety work in concert to neutralize reactive oxygen species.[6]
Table 1: Superoxide Dismutase (SOD)-like Activity of this compound and Related Compounds [6]
| Compound (at 25 µM) | SOD-like Activity (%) |
| This compound | 45.3 ± 2.1 |
| Ascorbic Acid | 30.1 ± 1.5 |
| Zinc Sulfate | 22.4 ± 1.8 |
| Magnesium Ascorbyl Phosphate | < 5 |
| Sodium Ascorbyl Phosphate | < 5 |
Experimental Protocols
General Protocol for Evaluating the Effect of this compound on Metalloenzyme Activity
This protocol provides a framework for assessing the impact of this compound on the activity of a purified zinc-dependent metalloenzyme, such as matrix metalloproteinases (MMPs) or carbonic anhydrase.
Materials:
-
Purified metalloenzyme
-
Specific fluorogenic or colorimetric substrate for the enzyme
-
Assay buffer appropriate for the enzyme
-
This compound (analytical grade)
-
Control compounds: Zinc Sulfate, Ascorbic Acid
-
Chelating agent (e.g., EDTA) as a negative control
-
Microplate reader (fluorometer or spectrophotometer)
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the metalloenzyme in the assay buffer.
-
Prepare stock solutions of this compound, zinc sulfate, and ascorbic acid in the assay buffer.
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired working concentration.
-
-
Enzyme Activity Assay:
-
In a 96-well plate, add the assay buffer to a final volume of 100 µL per well.
-
Add varying concentrations of this compound, zinc sulfate, or ascorbic acid to the wells. Include wells with only the assay buffer as a control.
-
Add the enzyme to each well to initiate the reaction.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time.
-
Add the substrate to all wells to start the reaction.
-
Immediately begin kinetic readings on the microplate reader at the appropriate excitation/emission or absorbance wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curves.
-
Plot V₀ against the concentration of this compound (or control compounds) to determine the effect on enzyme activity.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations at a fixed concentration of this compound.
-
To determine the inhibition constant (Ki), perform the assay with varying substrate and this compound concentrations and analyze the data using Lineweaver-Burk or Dixon plots.[11]
-
Detailed Protocol for Measuring Superoxide Dismutase (SOD)-like Activity of this compound
This protocol is adapted from the method measuring the inhibition of pyrogallol (B1678534) autoxidation.[12]
Materials:
-
This compound
-
Pyrogallol
-
Tris-HCl buffer (50 mM, pH 8.2) containing 1 mM EDTA
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a stock solution of this compound in the Tris-HCl buffer.
-
In a cuvette, mix 2.8 mL of Tris-HCl buffer with 100 µL of the this compound solution at various concentrations. A control cuvette will contain 2.9 mL of the buffer.
-
-
Initiation of Reaction:
-
Add 100 µL of 3 mM pyrogallol (dissolved in 10 mM HCl) to the cuvette to initiate the autoxidation.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 325 nm at 30-second intervals for 5 minutes.
-
-
Calculation of SOD-like Activity:
-
The rate of pyrogallol autoxidation is determined from the slope of the absorbance versus time plot.
-
The percentage of inhibition of autoxidation by this compound is calculated as: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Role in Signaling Pathways
Zinc and ascorbate are known to modulate key signaling pathways, and their combined delivery as this compound may have significant regulatory effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Zinc has been shown to inhibit NF-κB activation through multiple mechanisms, including the induction of the inhibitory protein A20.[13] Ascorbate's role is more complex, with some studies suggesting it can enhance TNF-α-induced NF-κB activation in T-cells.[14] The net effect of this compound on NF-κB signaling is likely cell-type and context-dependent, representing an important area for future research. The synergistic anti-inflammatory properties of zinc and vitamin C suggest an overall inhibitory effect on the NF-κB pathway.[2]
References
- 1. This compound has superoxide dismutase-like activity and in vitro antimicrobial activity against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magazinescience.com [magazinescience.com]
- 3. lornajane.net [lornajane.net]
- 4. Zinc Downregulates HIF-1α and Inhibits Its Activity in Tumor Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bubsnaturals.com [bubsnaturals.com]
- 6. Diverse effects of zinc on NF-kappaB and AP-1 transcription factors: implications for prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Flowchart Creation [developer.mantidproject.org]
- 11. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of zinc supplementation on antioxidant enzyme activities in healthy old subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular ascorbate enhances hypoxia-inducible factor (HIF)-hydroxylase activity and preferentially suppresses the HIF-1 transcriptional response - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Modeling of Zinc Ascorbate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the theoretical modeling of the zinc ascorbate (B8700270) complex. It consolidates findings from computational and experimental studies to elucidate the structural and coordination properties of this important compound. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the molecular architecture of zinc ascorbate. The guide summarizes key quantitative data from theoretical models, details relevant experimental methodologies, and presents a visual representation of the coordination chemistry.
Introduction
Zinc is an essential trace element vital for numerous biological functions, including enzymatic activity, immune response, and protein synthesis. Ascorbic acid (Vitamin C) is a potent antioxidant and a cofactor in many enzymatic reactions. The chelation of zinc with ascorbic acid to form this compound is of significant interest as it is believed to enhance the bioavailability of zinc.[1] Understanding the precise molecular structure of this compound is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents.
Theoretical modeling, in conjunction with experimental validation, has been instrumental in characterizing the structure of this compound. This guide focuses on the computational approaches used to predict its geometry and coordination, supported by experimental data from various spectroscopic and analytical techniques.
Theoretical Structure and Coordination Chemistry
The precise solid-state structure of this compound has not been determined by single-crystal X-ray diffraction.[2] However, a combination of computational modeling and experimental data has led to a widely accepted proposed structure.
A pivotal study by Ünaleroğlu et al. (2002) employed the semi-empirical PM3 method to model the structure of Zn(HA)₂·4H₂O (where HA is the ascorbate anion).[2] Their findings, supported by experimental evidence, suggest a five-fold coordination around the central zinc(II) ion.[2] In this model, the coordination sphere of zinc is occupied by two ascorbate molecules and two water molecules, resulting in a distorted square pyramidal geometry.[2]
The two ascorbate ligands exhibit different binding modes:
-
Bidentate Coordination: One ascorbate molecule acts as a bidentate ligand, chelating the zinc ion.
-
Monodentate Coordination: The second ascorbate molecule binds in a monodentate fashion.[2]
Spectroscopic studies in aqueous solutions suggest that the chelation of Zn(II) by the ascorbate anion occurs through the O-3 and O-2 atoms.[3][4] In the solid state, it is proposed that the coordination involves two ascorbate anions via the O-3 and O-2 atoms of the first anion and the O-1 and O-3 atoms of the second, along with two water molecules, resulting in a six-coordinated zinc ion.[3]
Computational Data
While the seminal study by Ünaleroğlu et al. utilized the semi-empirical PM3 method, modern theoretical investigations of metal complexes often employ Density Functional Theory (DFT) for more accurate predictions of geometry and electronic properties.[2][5] DFT calculations with appropriate functionals (e.g., B3LYP, M06) and basis sets (e.g., 6-31G(d), LanL2DZ) can provide detailed information on bond lengths, bond angles, and coordination energies.[5][6]
| Parameter | Description | Theoretical Value Range (Method) |
| Coordination Number | The number of atoms directly bonded to the central zinc ion. | 5 (PM3)[2] or 6 (in solid state)[3] |
| Geometry | The spatial arrangement of the ligands around the zinc ion. | Distorted Square Pyramid (for 5-coordinate)[2] |
| Zn-O (Ascorbate) Bonds | Distances between the zinc ion and the oxygen atoms of the ascorbate ligands. | Data requires further research |
| Zn-O (Water) Bonds | Distances between the zinc ion and the oxygen atoms of the coordinated water molecules. | Data requires further research |
| O-Zn-O Angles | Angles between the coordinated oxygen atoms, defining the geometry of the complex. | Data requires further research |
| Binding Energy | The energy released upon the formation of the complex, indicating its stability. | Data requires further research |
Experimental Methodologies for Structural Elucidation
A variety of experimental techniques have been employed to characterize the structure of this compound and validate the theoretical models.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common laboratory procedure involves the reaction of a zinc salt with ascorbic acid in an aqueous solution.
Protocol for Zinc-Ascorbate Complex Synthesis: [6]
-
Dissolve 5 g of ascorbic acid in 100 mL of purified water.
-
Prepare a solution of 2.75 g of zinc sulfate (B86663) heptahydrate.
-
Add the zinc sulfate solution dropwise to the ascorbic acid solution while stirring continuously.
-
Adjust the pH of the mixture to a range of 6.0–7.0 using a 0.1 M NaOH solution.
-
Continue stirring the mixture at room temperature for two hours.
-
Filter the resulting precipitate and wash it with distilled water.
-
Dry the precipitate in a vacuum desiccator.
Spectroscopic Techniques
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is used to identify the functional groups involved in the coordination to the zinc ion. The coordination of ascorbate to zinc is indicated by shifts in the characteristic vibrational bands of the carboxyl and hydroxyl groups. For instance, a shift in the C=O stretching frequency and changes in the O-H stretching region confirm the involvement of these groups in binding to the zinc ion.[6]
-
Sample Preparation: A small amount of the powdered sample is typically mixed with potassium bromide (KBr) and pressed into a transparent pellet.[5]
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is recorded and subtracted from the sample spectrum.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the ascorbate molecule. Changes in the chemical shifts of the carbon and proton signals upon complexation with zinc can identify the binding sites. For example, a significant downfield shift for the C-2 and C-3 chemical shifts in the ¹³C NMR spectrum is indicative of chelation through the O-2 and O-3 atoms.[4][7]
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O.[8]
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.[5]
Visualizing the Coordination of this compound
The following diagrams illustrate the proposed coordination of zinc with ascorbate and a general workflow for its theoretical and experimental characterization.
Caption: Proposed coordination of zinc with ascorbate and water.
Caption: Workflow for this compound structure elucidation.
Conclusion
The structure of this compound has been effectively investigated through a synergistic approach combining theoretical modeling and experimental techniques. The prevailing model suggests a five-coordinate zinc ion bound to two ascorbate molecules in different coordination modes and two water molecules, resulting in a distorted square pyramidal geometry. While semi-empirical methods have provided the foundational model, further studies employing Density Functional Theory are warranted to refine the structural parameters and provide a more detailed understanding of the electronic properties of this complex. The experimental protocols outlined in this guide provide a basis for the synthesis and characterization of this compound, enabling further research into its biological activity and potential therapeutic applications.
References
- 1. An ambient complexation reaction of zinc acetate and ascorbic acid leads to a new form of nanoscale particles with emergent optical properties - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00023C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. jchr.org [jchr.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Synergistic Molecule: A Technical Chronicle of Zinc Ascorbate Synthesis
For Immediate Release
[City, State] – [Date] – The synthesis of zinc ascorbate (B8700270), a compound that marries the essential mineral zinc with the vital antioxidant vitamin C, represents a significant step in the development of bioavailable nutritional supplements and therapeutic agents. This technical guide delves into the historical development and core methodologies behind the synthesis of zinc ascorbate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical conception.
This compound is a chelated compound where zinc ions (Zn²⁺) are bound to ascorbic acid.[1] This structure enhances the stability and bioavailability of both components, making it a valuable compound in pharmaceuticals, nutraceuticals, and cosmetics.[2] While the precise moment of its initial discovery is not extensively documented in a single historical account, its development can be traced through a series of patented synthesis methods and scientific investigations aimed at creating stable and effective forms of zinc and vitamin C for oral and topical applications.
Evolution of Synthesis: From Simple Salts to Complex Chelates
Early efforts to combine zinc and vitamin C often faced challenges with stability and palatability.[3] The journey towards the stable and bioavailable this compound molecule involved various chemical approaches, moving from simple mixtures to the creation of a distinct chelated compound.
A pivotal development in the synthesis of zinc-containing ascorbate compounds is detailed in various patents. One notable method involves the reaction of ascorbic acid with a zinc-containing compound, such as zinc oxide or zinc carbonate, in an aqueous solution.
A significant advancement in creating more complex ascorbate compounds is illustrated by the synthesis of this compound hydrogen citrate (B86180). A patented method describes the reaction of citric acid monohydrate, ascorbic acid, and zinc oxide at room temperature.[4] The resulting product, this compound hydrogen citrate, is noted for its water solubility, which is advantageous for absorption by the body.[4]
Another patented approach focuses on the preparation of a neutral, long-acting calcium this compound.[5] This method involves dissolving ascorbic acid in water at an elevated temperature and then reacting it with zinc carbonate and calcium carbonate.[5] The process is designed to maintain a neutral pH and prevent the oxidation of ascorbic acid.[5]
More recent research has explored the formation of nanoscale this compound particles through the complexation reaction between zinc acetate (B1210297) and ascorbic acid in an aqueous medium under ambient conditions.[6] This method highlights the ongoing innovation in the synthesis of this compound, leading to new material properties and potential applications.
Quantitative Analysis of Synthesis Protocols
The following table summarizes the key quantitative parameters from various synthesis methodologies, offering a comparative overview for researchers.
| Parameter | This compound Hydrogen Citrate Synthesis[4] | Neutral Long-Acting Calcium this compound Synthesis[5] |
| Reactants | Citric acid monohydrate, Ascorbic acid, Zinc oxide | Ascorbic acid, Zinc carbonate, Calcium carbonate |
| Reactant Ratio (by weight) | Citric acid monohydrate:Ascorbic acid:Zinc oxide = 3:1:4 | Ascorbic acid:Zinc carbonate = 400:1 |
| Reactant Ratio (molar) | Not specified | Ascorbic acid:Calcium carbonate = 2:1 |
| Solvent | Water | Water |
| Temperature | Room Temperature | 80-90 °C |
| Reaction Time | 30 minutes | Not specified |
| Post-reaction Processing | Addition of ethanol (B145695) for maturation and crystallization | Vacuum-drying at 60-80 °C |
| Product pH | Not specified | 6.8-7.0 (of aqueous solution) |
Detailed Experimental Protocols
Synthesis of this compound Hydrogen Citrate
This protocol is based on the method described in patent CN103739578A.[4]
Materials:
-
Citric acid monohydrate
-
Ascorbic acid
-
Zinc oxide
-
Water
-
Ethanol
Procedure:
-
Weigh citric acid monohydrate, ascorbic acid, and zinc oxide in a 3:1:4 weight ratio.
-
Add the weighed raw materials and a specified amount of water to a reaction kettle.
-
Initiate the chemical reaction and stir for 30 minutes at room temperature. The reaction is: 3(C₆H₈O₇)·H₂O + C₆H₈O₆ + 4ZnO → Zn₄H₂(C₆H₇O₆)(C₆H₅O₇)₃·4H₂O↓ + 3H₂O.
-
Stop the stirring and allow the reaction to mature for 30 minutes.
-
Add ethanol to facilitate the crystallization of this compound hydrogen citrate.
-
Stir for an additional 30 minutes.
-
The resulting this compound hydrogen citrate can then be collected. For higher purity, filtration and washing steps can be included.
Synthesis of Neutral Long-Acting Calcium this compound
This protocol is derived from the methodology outlined in patent CN1112557A.[5]
Materials:
-
Ascorbic acid
-
Zinc carbonate
-
Calcium carbonate
-
Water
Procedure:
-
Prepare a solution by dissolving ascorbic acid in water at a weight ratio of 1:0.7-0.9 at 70 °C.
-
Heat the ascorbic acid solution to 80-90 °C.
-
Add zinc carbonate at a weight ratio of 400:1 (ascorbic acid:zinc carbonate).
-
Subsequently, add calcium carbonate at a molar ratio of 2:1 (ascorbic acid:calcium carbonate). The reaction is maintained at 80-90 °C.
-
After the reaction is complete, the product is subjected to vacuum-drying at 60-80 °C to obtain the final neutral long-acting calcium this compound.
Visualizing the Synthesis Pathways
To further elucidate the described synthesis processes, the following diagrams illustrate the experimental workflows and the fundamental chemical reaction.
References
- 1. Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wbcil.com [wbcil.com]
- 3. US6316008B1 - Combination of zinc ions and vitamin C and method of making - Google Patents [patents.google.com]
- 4. CN103739578A - this compound hydrogen citrate, as well as preparation method and application thereof - Google Patents [patents.google.com]
- 5. CN1112557A - Preparation of neutral long-acting calcium this compound - Google Patents [patents.google.com]
- 6. An ambient complexation reaction of zinc acetate and ascorbic acid leads to a new form of nanoscale particles with emergent optical properties - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00023C [pubs.rsc.org]
Initial studies on the biological effects of zinc ascorbate
An In-depth Technical Guide on the Initial Studies of the Biological Effects of Zinc Ascorbate (B8700270)
Abstract
Zinc ascorbate, a chemical compound formed by combining the essential mineral zinc with the potent antioxidant ascorbic acid (Vitamin C), has garnered significant scientific interest for its synergistic biological effects.[1][2] This technical guide provides a comprehensive overview of the initial in vitro and in vivo studies investigating the multifaceted properties of this compound. It details the compound's antioxidant, antimicrobial, and anti-inflammatory activities, as well as its role in immune modulation and wound healing. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Antioxidant Properties
This compound exhibits significant antioxidant capabilities, primarily through its superoxide (B77818) dismutase (SOD)-like activity and its ability to scavenge free radicals.[3][4] This dual-action mechanism protects cells from oxidative stress, which is implicated in numerous pathological conditions.[5][6] The combination of zinc and ascorbic acid results in a synergistic enhancement of free radical scavenging capabilities compared to ascorbic acid alone.[7][8]
Superoxide Dismutase (SOD)-like Activity
Studies have demonstrated that this compound possesses significant SOD-like activity, which is crucial for controlling the production of reactive oxygen species (ROS).[3][4] This activity is notably higher than that of other ascorbic acid derivatives such as magnesium ascorbyl phosphate (B84403) and sodium ascorbyl phosphate.[3][4]
Table 1: Comparative SOD-like Activity
| Compound | SOD-like Activity | Significance (vs. This compound) |
|---|---|---|
| This compound | High | - |
| Ascorbic Acid | Lower | P < 0.001[3][4] |
| Magnesium Ascorbyl Phosphate | Lower | P < 0.001[3][4] |
| Sodium Ascorbyl Phosphate | Lower | P < 0.001[3][4] |
| Zinc | Lower | P < 0.001[3][4] |
Radical Scavenging Activity
In vitro studies have quantified the enhanced antioxidant performance of this compound by measuring its radical scavenging rate against 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS·⁺).
Table 2: ABTS Radical Scavenging Rate of this compound (AsA-Zn) vs. Ascorbic Acid (AsA) [9]
| Concentration (µmol/L) | Increase in Scavenging Rate (AsA-Zn vs. AsA) |
|---|---|
| 7.5 | 120.85% |
| 15 | 53.43% |
| 30 | 36.12% |
| 60 | 0.99% |
Caption: Antioxidant mechanism of this compound.
Antimicrobial Activity
This compound has demonstrated notable in vitro antimicrobial efficacy against various bacteria, including those relevant to dermatological conditions.[3][4] Its activity has been observed against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.
Table 3: In Vitro Antimicrobial Activity of this compound [3]
| Bacterium | Type | MIC (µg/mL) | MIC (%) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 640 | 0.064% |
| Escherichia coli | Gram-negative | 1280 | 0.128% |
| Propionibacterium acnes | Gram-positive | 640 | 0.064% |
Synergistic Effects with Antibiotics
Checkerboard tests have revealed that this compound can have an additive effect when combined with certain antimicrobial agents, potentially enhancing therapeutic outcomes.[3][4]
Table 4: Fractional Inhibitory Concentration (FIC) Index of this compound Combinations [3][4]
| Bacterium | Combination Agent | Average FIC Index | Effect |
|---|---|---|---|
| S. aureus | Clindamycin | 0.59–0.90 | Additive |
| S. aureus | Erythromycin | 0.59–0.90 | Additive |
| S. aureus | Imipenem | 0.59–0.90 | Additive |
| E. coli | Imipenem | 0.64 | Additive |
Immune System Modulation
Both zinc and ascorbic acid are crucial for the proper functioning of the immune system. Their combination in this compound provides synergistic support for both innate and adaptive immunity.[10][11] Zinc is essential for the development and function of immune cells like neutrophils, macrophages, and T-lymphocytes, while Vitamin C supports white blood cell production and protects immune cells from oxidative damage.[1][6][10]
Caption: Synergistic immune support by this compound.
Anti-inflammatory Mechanisms
Zinc plays a critical role in regulating inflammatory responses. It can inhibit the activation of NF-κB (nuclear factor kappa B), a key transcription factor that governs the expression of pro-inflammatory cytokines.[12][13][14] By upregulating A20, a zinc-finger protein, zinc interferes with the NF-κB signaling cascade, leading to a reduction in the production of inflammatory mediators like TNF-α and IL-1β.[13][14][15]
Caption: Zinc's inhibitory effect on the NF-κB pathway.
Role in Wound Healing and Collagen Synthesis
Both zinc and ascorbic acid are indispensable for tissue repair and wound healing.[16] Ascorbic acid is a vital cofactor for collagen synthesis, essential for providing structure to new tissue.[1] Zinc contributes by promoting the migration of keratinocytes, accelerating re-epithelialization, and ensuring the stability of the newly formed collagen matrix.[1] Clinical studies suggest that supplementation with a combination of vitamin C and zinc may improve the healing of pressure ulcers.[17][18]
Experimental Protocols
Synthesis of Zinc-Ascorbate Complex
This protocol outlines the laboratory synthesis of a zinc-ascorbate complex for experimental use.[7][8]
Caption: Workflow for this compound complex synthesis.
Methodology:
-
Dissolution: 5 g of ascorbic acid is dissolved in 100 mL of purified water.[7][8]
-
Addition: A solution of 2.75 g of zinc sulfate heptahydrate is added dropwise to the ascorbic acid solution with continuous stirring.[7][8]
-
pH Adjustment: The pH of the mixture is adjusted to a range of 6.0–7.0 using a 0.1 M NaOH solution.[7][8]
-
Reaction: The mixture is stirred at room temperature for two hours to allow the reaction to complete.[7][8]
-
Filtration and Purification: The resulting precipitate is filtered and washed with distilled water.[7][8]
-
Drying: The final product is dried in a vacuum desiccator.[7][8]
Measurement of SOD-like Activity
This protocol is used to determine the superoxide dismutase (SOD)-like activity of this compound in comparison to other compounds.[3][4]
Methodology:
-
System: The SOD-like activity is measured using a system that generates superoxide anion radicals, such as the xanthine-xanthine oxidase system.[3]
-
Detection: A detection agent (e.g., WST-1) is used, which reacts with superoxide radicals to produce a color change that can be measured spectrophotometrically.
-
Inhibition Measurement: The test compound (this compound or other derivatives) is added to the system. The SOD-like activity is quantified by measuring the degree to which the compound inhibits the colorimetric reaction, indicating its ability to scavenge the superoxide radicals.
-
Comparison: The activity of this compound is compared against control groups and other ascorbic acid derivatives to determine its relative efficacy.[3][4]
Antimicrobial Susceptibility Testing (Checkerboard Method)
This protocol is employed to assess the antimicrobial activity of this compound alone and in combination with other agents to determine synergistic or additive effects.[3][4]
Methodology:
-
Preparation: A 96-well microtiter plate is used. Serial twofold dilutions of this compound are prepared along the x-axis, and serial twofold dilutions of a second antimicrobial agent are prepared along the y-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus or E. coli).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC of each agent alone is determined as the lowest concentration showing no visible growth.
-
FIC Calculation: For each well showing no growth, the Fractional Inhibitory Concentration (FIC) is calculated:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation: The effect is interpreted based on the FIC Index: ≤ 0.5 (Synergy), > 0.5 to < 4.0 (Additive/Indifference), ≥ 4.0 (Antagonism).[3]
Conclusion
Initial studies provide compelling evidence for the diverse biological activities of this compound. Its enhanced antioxidant and antimicrobial properties, combined with its crucial roles in immune modulation, inflammation control, and wound healing, underscore its potential as a valuable compound in pharmaceutical and dermatological applications.[1][3][5] The synergistic interplay between zinc and ascorbic acid offers distinct advantages over the administration of the individual components.[1][2] Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential and mechanisms of action in complex biological systems.
References
- 1. wbcil.com [wbcil.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. This compound has superoxide dismutase-like activity and in vitro antimicrobial activity against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. wbcil.com [wbcil.com]
- 6. globalcalcium.com [globalcalcium.com]
- 7. jchr.org [jchr.org]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
- 10. info.vetriscience.com [info.vetriscience.com]
- 11. Immune-enhancing role of vitamin C and zinc and effect on clinical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. magazinescience.com [magazinescience.com]
- 13. Frontiers | Zinc is an Antioxidant and Anti-Inflammatory Agent: Its Role in Human Health [frontiersin.org]
- 14. [PDF] Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Ascorbic acid, zinc and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of vitamin supplementation in situations with wound healing disorders: results from clinical intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Systematic Review on the Role of Vitamin C in Tissue Healing - PMC [pmc.ncbi.nlm.nih.gov]
Zinc ascorbate's impact on cellular signaling pathways
An In-depth Technical Guide on the Impact of Zinc Ascorbate (B8700270) on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zinc ascorbate, a chelated salt of the essential mineral zinc and the antioxidant vitamin C (ascorbic acid), presents a compelling case for significant modulatory effects on critical cellular signaling pathways. This technical guide synthesizes the current understanding of how this compound, through the distinct and synergistic actions of its constituent components, influences key cellular processes. The primary mechanism is believed to be the enhanced bioavailability of zinc, facilitated by ascorbate acting as a zinc ionophore, leading to elevated intracellular zinc concentrations.[1] This, in turn, impacts inflammatory and stress-response pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. While direct experimental data on this compound as a singular entity is emerging, a robust body of evidence on the individual roles of zinc and ascorbic acid provides a strong foundation for predicting its cellular effects. This guide consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to support further research and drug development endeavors.
Introduction: The Synergistic Potential of this compound
Zinc is a crucial trace element involved in a myriad of physiological processes, including enzymatic activity, immune function, and cellular signaling.[2] Ascorbic acid is a potent antioxidant with well-established roles in mitigating oxidative stress and modulating immune responses. This compound combines these two molecules, with evidence suggesting that the chelated form enhances the absorption and cellular uptake of zinc.[1] This enhanced bioavailability is central to its potential for potent biological activity.
The hypothesis that ascorbate acts as a zinc ionophore, effectively shuttling zinc across the cell membrane, suggests that this compound can achieve higher intracellular zinc concentrations compared to other zinc salts like zinc sulfate (B86663) or zinc chloride.[1] This elevated intracellular zinc is then positioned to exert a more profound influence on zinc-sensitive signaling pathways.
Impact on the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic diseases. Both zinc and ascorbic acid have been shown to inhibit NF-κB activation, suggesting a potent anti-inflammatory role for this compound.
Mechanism of Action:
-
Inhibition of IκB Kinase (IKK): Zinc has been shown to inhibit the IKK complex, which is responsible for phosphorylating the inhibitory protein IκBα.[3][4] This inhibition prevents the degradation of IκBα and the subsequent translocation of the active NF-κB dimer to the nucleus.
-
Antioxidant Effect: Ascorbic acid, by quenching reactive oxygen species (ROS), can reduce the oxidative stress that often serves as a trigger for NF-κB activation.
-
Induction of A20: Zinc can upregulate the expression of the zinc-finger protein A20, a key negative regulator of the NF-κB pathway.[3][4]
Quantitative Data on NF-κB Pathway Modulation:
| Compound | Cell Line | Treatment Conditions | Effect on NF-κB Pathway | Reference |
| Zinc (as acetate) | Mononuclear cells from Sickle Cell Disease patients | 25 mg three times daily for 3 months | Decreased TNF-α-induced NF-κB DNA binding | [5] |
| Zinc | HL-60 (human promyelocytic leukemia cell line) | Not specified | Enhanced up-regulation of A20 mRNA and decreased IL-1β and TNF-α gene expression | [3] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate media.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.
-
-
Treatment:
-
Seed the transfected cells in a 96-well plate.
-
After allowing the cells to adhere, treat them with various concentrations of this compound, alongside positive (e.g., TNF-α) and negative controls.
-
-
Lysis and Luciferase Assay:
-
After the desired incubation period (e.g., 6-24 hours), lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in NF-κB activity relative to the untreated control.
-
Signaling Pathway Diagram: NF-κB Inhibition by this compound
References
- 1. Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymbiotika.com [cymbiotika.com]
- 3. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Oxidative, Anti-Inflammatory, Anti-Apoptotic, and Anti-Necroptotic Role of Zinc in COVID-19 and Sepsis [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for the Use of Zinc Ascorbate in Mammalian Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc and ascorbic acid (Vitamin C) are essential micronutrients that play critical roles in a myriad of cellular processes. Zinc is a vital structural component of numerous proteins, including transcription factors and enzymes, and is integral to cellular signaling, proliferation, and apoptosis.[1][2] Ascorbic acid is a potent antioxidant and a crucial cofactor for various enzymes, including those involved in the synthesis of collagen and the regulation of gene expression.[3][4] The supplementation of mammalian cell culture media with these nutrients can significantly impact cell health, productivity, and the expression of recombinant proteins.
Zinc ascorbate (B8700270), a salt of ascorbic acid and zinc, offers a convenient method for the co-delivery of both zinc and ascorbate to cultured cells. This document provides detailed application notes and protocols for the preparation and use of zinc ascorbate in mammalian cell culture media.
Data Presentation
The following tables summarize the quantitative effects of zinc and ascorbic acid supplementation on various mammalian cell lines.
Table 1: Effects of Zinc Supplementation on CHO Cells [2][5]
| Cell Line | Zinc Concentration (mg/L) | Effect on Titer | Effect on Viable Cell Density (VCD) |
| CHO (EPO-expressing) | 25 | 1.7-fold increase in EPO | 31% decrease in peak VCD |
| CHO (IgG-expressing) | 25 | 2.6-fold increase in IgG | 24% decrease in peak VCD |
| CHO-K1 | 100 µM | 22% increase in antibody | Maintained within 2-18% of control |
| CHO-K1 | 200 µM (added at 60h) | 49% increase in antibody | Variable decrease |
Table 2: Effects of Ascorbic Acid on Human Dermal Fibroblasts [6][7]
| Cell Line | Ascorbic Acid Concentration | Duration | Effect on Cell Proliferation | Effect on Collagen Synthesis |
| Human Dermal Fibroblasts (Newborn) | Not specified | - | Increased proliferation rate and density | Increased |
| Human Dermal Fibroblasts (Elderly) | Not specified | - | Increased proliferation rate and density | Increased |
| Human Dermal Fibroblasts (HS27) | 5-10 µM | 5 days | No significant increase | 115-1300% increase in Collagen I & III |
Table 3: Effects of Ascorbic Acid on HeLa Cells [8][9][10]
| Cell Line | Ascorbic Acid Concentration | Duration | Effect on Cell Viability |
| HeLa (CINlo) | 5 mM | 24h | ~24% decrease |
| HeLa (CINlo) | 8 mM | 24h | ~34% decrease |
| HeLa (CINhi) | 5 mM / 8mM | 24h / 48h | Minimal to no reduction |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Sterile this compound Stock Solution
This protocol outlines the laboratory-scale preparation of a sterile this compound stock solution. Due to the instability of ascorbate in solution, it is recommended to prepare this solution fresh for each experiment or store at -20°C for a limited time.
Materials:
-
L-Ascorbic acid (cell culture grade)
-
Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) (cell culture grade)[11]
-
Nuclease-free, sterile water
-
Sterile 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
Prepare a 200 mM Ascorbic Acid Solution:
-
Weigh out 352.24 mg of L-ascorbic acid.
-
Dissolve in 9 mL of sterile, nuclease-free water in a sterile 50 mL conical tube. Mix gently by inversion until fully dissolved.
-
-
Prepare a 200 mM Zinc Sulfate Solution:
-
Weigh out 575.02 mg of zinc sulfate heptahydrate.
-
Dissolve in 9 mL of sterile, nuclease-free water in a separate sterile 50 mL conical tube. Mix gently by inversion until fully dissolved.
-
-
Prepare the this compound Solution:
-
Slowly add the 9 mL of the 200 mM zinc sulfate solution to the 9 mL of the 200 mM ascorbic acid solution while gently swirling. This will result in an equimolar solution.
-
The final volume will be approximately 18 mL with a concentration of 100 mM for both zinc and ascorbate.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile 50 mL conical tube.
-
-
Storage:
-
Use the solution immediately for best results.
-
For short-term storage, aliquot into sterile microcentrifuge tubes and store at -20°C for up to one week, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Determination of Optimal this compound Concentration using MTT Assay
This protocol describes how to determine the optimal, non-toxic concentration range of this compound for a specific mammalian cell line using an MTT assay to measure cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Sterile 96-well plates
-
100 mM sterile this compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a serial dilution of the 100 mM this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 500 µM.
-
Include a vehicle control (medium with an equivalent volume of sterile water).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Zinc and ascorbate co-regulate several key signaling pathways. The following diagrams illustrate their roles in the HIF-1α and NF-κB pathways.
Caption: Co-regulation of the HIF-1α signaling pathway by zinc and ascorbate.
Caption: Zinc-mediated inhibition of the NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the effects of this compound on a mammalian cell line.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. Node Attributes | Graphviz [graphviz.org]
- 2. Zinc supplementation increases protein titer of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ambic.org [ambic.org]
- 4. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc supplementation increases protein titer of recombinant CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ascorbic acid on proliferation and collagen synthesis in relation to the donor age of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Ascorbic Acid, Silicon, Fe, Proline and Lysine on Proliferation and Collagen Synthesis in the Human Dermal Fibroblast Cell (HS27) [e-jkfn.org]
- 8. advances.umw.edu.pl [advances.umw.edu.pl]
- 9. Vitamin C may exert variable effects on viability and proliferation of HeLa cells exhibiting high and low chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "The Effect of Vitamin C on HeLa Cell Proliferation" by James D. Dinger, Allysa C. Steinhaus et al. [digitalcommons.csp.edu]
- 11. Buy Methanol at best prices in India | Nexizo.ai [nexizo.ai]
Application Notes and Protocols: Investigating the In Vitro Antiviral Properties of Zinc Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc is an essential trace element known to play a critical role in various physiological functions, including the modulation of the immune system and antiviral defense mechanisms.[1][2][3] The antiviral properties of zinc have been attributed to its ability to interfere with multiple stages of the viral life cycle, such as viral entry, genome replication, and protein processing.[1][3] A key mechanism of action for RNA viruses is the inhibition of RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[3][4]
While the antiviral effects of zinc ions are well-documented, their cellular uptake is tightly regulated. This has led to the investigation of zinc ionophores, which are compounds that facilitate the transport of zinc across cell membranes, thereby increasing intracellular zinc concentrations. It has been hypothesized that zinc ascorbate (B8700270), the zinc salt of ascorbic acid, may act as an effective zinc ionophore, enhancing the delivery of zinc into virus-infected cells and thus potentiating its antiviral activity.[5][6] This document provides an overview of the proposed mechanism of action of zinc ascorbate and detailed protocols for its in vitro evaluation.
It is important to note that while the hypothesis is compelling, direct in vitro studies quantifying the specific antiviral efficacy of this compound are not extensively available in peer-reviewed literature. The data presented herein for other zinc salts are intended to serve as a benchmark for the potential antiviral activity that could be investigated for this compound.
Proposed Mechanism of Action
This compound is hypothesized to increase intracellular zinc concentrations, which in turn inhibits the replication of RNA viruses. The proposed signaling pathway involves the dissociation of this compound at the cell surface or within endosomes, followed by the transport of zinc ions into the cytoplasm. Once inside the cell, zinc ions are thought to interfere with the function of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many viruses. This inhibition is believed to occur through the binding of zinc ions to the active site of the enzyme, leading to a reduction in viral RNA synthesis and subsequent viral replication.
Caption: Proposed mechanism of this compound's antiviral activity.
Data Presentation: In Vitro Antiviral Activity of Zinc Compounds
The following table summarizes published in vitro data for various zinc salts against different viruses. This data can be used as a reference for designing experiments and interpreting results for this compound.
| Compound | Virus | Cell Line | Assay Type | EC50 | CC50 | Selectivity Index (SI) | Reference |
| Zinc Acetate | SARS-CoV | Vero E6 | RNA Synthesis Assay | ~50 µM | >500 µM | >10 | [4] |
| Zinc Acetate | HIV | PBMC | Not Specified | <100 µM | Not Specified | Not Specified | [7] |
| Zinc Sulfate | Respiratory Syncytial Virus (RSV) | Not Specified | Not Specified | 1-10 mM | Not Specified | Not Specified | [1] |
| Zinc Chloride | Hepatitis C Virus (HCV) | Not Specified | RNA Replication Assay | 100 µM | Not Specified | Not Specified | [3] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is the ratio of CC50 to EC50.
Experimental Protocols
The following are detailed protocols for common in vitro assays to determine the antiviral activity of a test compound like this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Virus stock of known titer
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well). Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium. It is recommended to prepare these at 2X the final desired concentration.
-
Treatment and Infection:
-
Remove the growth medium from the cell monolayer.
-
Add 100 µL of the diluted this compound to the appropriate wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).
-
Add 100 µL of virus suspension (diluted to a multiplicity of infection, MOI, of 0.01-0.1) to all wells except the cell control wells.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until significant CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
Remove the medium from the wells.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the cell and virus controls. Determine the EC50 and CC50 values using a dose-response curve fitting software.
Plaque Reduction Assay
This assay measures the reduction in the number of viral plaques in the presence of the test compound.
Caption: Workflow for a Plaque Reduction Assay.
Materials:
-
Host cell line in 6-well or 12-well plates
-
Virus stock
-
This compound stock solution
-
Infection medium
-
Overlay medium (e.g., infection medium with 1% methylcellulose (B11928114) or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer.
-
Infection: Remove the growth medium and infect the cells with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C.
-
Treatment: Remove the virus inoculum and wash the cells. Add the overlay medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days, depending on the virus, to allow for plaque formation.
-
Staining:
-
Remove the overlay medium.
-
Fix the cells with the fixing solution for 20 minutes.
-
Stain the cells with the staining solution for 15 minutes.
-
Gently wash the wells with water and let them air dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. Determine the EC50 value.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the test compound.
Materials:
-
Host cell line in 24-well or 48-well plates
-
Virus stock
-
This compound stock solution
-
Infection medium
Protocol:
-
Cell Seeding and Infection: Seed cells in multi-well plates and infect them with the virus at a specific MOI (e.g., 0.1) in the presence of serial dilutions of this compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: Harvest the supernatant from each well. This supernatant contains the progeny virus.
-
Virus Tittering: Determine the titer of the harvested virus from each well using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: Plot the reduction in virus titer as a function of the this compound concentration. Determine the concentration that inhibits virus yield by 50% or 90% (EC50 or EC90).[8][9]
Conclusion
The hypothesis that this compound can act as a zinc ionophore to inhibit viral replication presents a compelling avenue for antiviral research. The protocols detailed in these application notes provide a framework for the in vitro evaluation of this hypothesis. By employing these standardized assays, researchers can systematically investigate the antiviral properties of this compound and determine its potential as a novel therapeutic agent. The provided data on other zinc salts offers a valuable point of comparison for these future studies.
References
- 1. Antiviral and immunological activity of zinc and possible role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of Vitamin C and Zn supplementation on the immune system and clinical outcomes in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antiviral activity of zinc against hepatitis viruses: current status and future prospects [frontiersin.org]
- 4. Zn2+ Inhibits Coronavirus and Arterivirus RNA Polymerase Activity In Vitro and Zinc Ionophores Block the Replication of These Viruses in Cell Culture | PLOS Pathogens [journals.plos.org]
- 5. Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Zinc in Antiviral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. labinsights.nl [labinsights.nl]
Application Note: Protocol for Assessing the Antimicrobial Efficacy of Zinc Ascorbate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zinc is an essential mineral with a well-documented role in immune support and enzymatic functions.[1] Its ions (Zn²⁺) have demonstrated broad-spectrum antimicrobial properties by disrupting bacterial cell membranes, inhibiting essential enzymes, and inducing oxidative stress through the production of reactive oxygen species (ROS).[2][3][4] Ascorbic acid (Vitamin C), a potent antioxidant, also exhibits antimicrobial activity, which can be attributed to its ability to generate hydrogen peroxide in the presence of oxygen and metal ions, and lower the pH of the environment.[5][6][7]
Zinc ascorbate (B8700270), a compound combining both zinc and ascorbic acid, is hypothesized to possess synergistic or enhanced antimicrobial effects.[8][9][10][11] This document provides a detailed protocol for determining the antimicrobial efficacy of zinc ascorbate against clinically relevant bacterial strains using standardized methods, primarily the broth microdilution technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound for use in susceptibility testing.
Materials:
-
This compound powder
-
Sterile, deionized water or appropriate solvent
-
Sterile 50 mL conical tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile storage vials
Procedure:
-
Determine the desired stock concentration (e.g., 2560 µg/mL). Accurately weigh the required amount of this compound powder in a sterile tube.
-
Add a small volume of the appropriate sterile solvent (e.g., deionized water) to the powder. Note: Solubility should be determined empirically. Gentle heating or sonication may be required.
-
Vortex the mixture thoroughly until the this compound is completely dissolved.
-
Bring the solution to the final desired volume with the sterile solvent.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage vial.
-
Label the vial with the compound name, concentration, date, and store at -20°C or as determined by stability studies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[15][16] This protocol is based on the CLSI M07 standard for broth microdilution.[12]
Materials:
-
96-well sterile, clear, flat-bottom microtiter plates
-
This compound stock solution
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. This suspension must be further diluted (typically 1:100 in CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
Plate Preparation: a. Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. d. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10. e. Column 11 will serve as the positive control (growth control, no drug). Add 100 µL of CAMHB. f. Column 12 will serve as the negative control (sterility control, no bacteria). Add 100 µL of CAMHB.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in step 1) to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate with a lid and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[17] A microplate reader can be used to measure optical density (OD) at 600 nm for a more quantitative assessment.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or loops
-
Incubator
Procedure:
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well (Column 11).
-
Mix the contents of each selected well thoroughly.
-
Using a sterile pipette or loop, subculture 10-100 µL from each of these wells onto a separate, clearly labeled MHA plate.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Data Presentation
Quantitative data from MIC and MBC assays should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Example MIC and MBC Values for this compound
| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | 640 | >1280 |
| Escherichia coli | ATCC 25922 | 1280 | >1280 |
| Pseudomonas aeruginosa | ATCC 27853 | >1280 | >1280 |
Note: The data presented is illustrative, based on published values for this compound against S. aureus and E. coli.[18] Values for other organisms are hypothetical and should be determined experimentally.
Table 2: Example MIC Values for Individual Components
| Microorganism | Strain ID | Zinc Chloride MIC (µg/mL) | Ascorbic Acid MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | Various | N/A | 5000 - 25000 |
| Pseudomonas aeruginosa | Various | N/A | 156 - 1250 |
Note: This data is compiled from studies on ascorbic acid and is presented for comparative purposes.[19][20] Direct comparison requires molar concentration adjustments.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the MIC and MBC of this compound.
References
- 1. info.vetriscience.com [info.vetriscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanomaterial-Based Zinc Ion Interference Therapy to Combat Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Ascorbic Acid Changes Growth of Food-Borne Pathogens in the Early Stage of Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Immune-enhancing role of vitamin C and zinc and effect on clinical conditions | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 9. cambridge.org [cambridge.org]
- 10. integrativemedicine.co.za [integrativemedicine.co.za]
- 11. Synergistic Effects of Zinc, Vitamin C and Vitamin D | eMediNexus [emedinexus.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. ESCMID: EUCAST [escmid.org]
- 14. EUCAST: EUCAST - Home [eucast.org]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. M07QG | Minimal Inhibitory Concentration Reading Guide [clsi.org]
- 18. This compound has superoxide dismutase-like activity and in vitro antimicrobial activity against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The antimicrobial efficacy of Ascorbic acid against several strains of Escherichia coli | Iraq Medical Journal [iraqmedj.org]
- 20. Frontiers | Assessment of Antibacterial and Anti-biofilm Effects of Vitamin C Against Pseudomonas aeruginosa Clinical Isolates [frontiersin.org]
Application Notes and Protocols for Controlled Release Encapsulation of Zinc Ascorbate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for three common methods for encapsulating zinc ascorbate (B8700270) to achieve controlled release: spray drying, ionic gelation, and solid lipid nanoparticles (SLNs). The information is intended to guide researchers in the development of encapsulated zinc ascorbate formulations for various applications, including pharmaceuticals, nutraceuticals, and functional foods.
Introduction to this compound Encapsulation
This compound, the salt of zinc and ascorbic acid, is a compound that combines the benefits of both essential nutrients. Zinc is crucial for immune function, wound healing, and cellular metabolism, while ascorbic acid (Vitamin C) is a powerful antioxidant vital for collagen synthesis and immune defense. The encapsulation of this compound is desirable to:
-
Mask its metallic taste , improving palatability in oral formulations.
-
Protect it from degradation due to environmental factors such as light, heat, and moisture.
-
Control its release , allowing for sustained delivery over time and potentially targeted delivery to specific sites in the gastrointestinal tract.
This document outlines three distinct methods to achieve these goals, each with its own set of advantages and considerations.
Encapsulation Methods and Comparative Data
The choice of encapsulation method depends on the desired particle characteristics, release profile, and scalability of the process. Below is a summary of the three methods detailed in these notes, along with typical quantitative data derived from studies on the encapsulation of zinc compounds and ascorbic acid, which can be considered indicative for this compound.
| Parameter | Spray Drying | Ionic Gelation | Solid Lipid Nanoparticles (SLNs) |
| Principle | Atomization of a feed solution into a hot air stream, leading to rapid solvent evaporation and particle formation. | Cross-linking of a polymer (e.g., sodium alginate) with a divalent cation (e.g., Ca²⁺ or Zn²⁺) to form a hydrogel matrix. | Encapsulation of the active compound within a solid lipid matrix, stabilized by surfactants. |
| Typical Wall/Matrix Materials | Maltodextrin (B1146171), whey protein isolate, gum arabic, modified starch.[1] | Sodium alginate, chitosan, gellan gum.[2][3] | Stearic acid, glyceryl monostearate, phospholipids.[4][5] |
| Typical Particle Size | 10 - 100 µm[1] | 100 µm - 2 mm[2] | 50 - 500 nm[4][5] |
| Encapsulation Efficiency (%) | 85 - 95%[1] | 60 - 98%[2][6] | 80 - 99%[4][5] |
| Release Mechanism | Diffusion through the matrix, dissolution of the matrix. | Swelling of the hydrogel followed by diffusion of the active compound. | Diffusion from the lipid matrix, erosion of the lipid matrix. |
| Advantages | Rapid, continuous, scalable, well-established. | Mild processing conditions (no high temperatures), simple, cost-effective. | High encapsulation efficiency for lipophilic and hydrophilic compounds, good biocompatibility, suitable for nanoscale delivery. |
| Disadvantages | High temperatures can degrade sensitive compounds, potential for surface deposition of the active. | Can result in porous beads with rapid initial release, larger particle sizes. | Requires specialized equipment (e.g., high-pressure homogenizer), potential for drug expulsion during storage. |
Experimental Protocols
Method 1: Spray Drying for Microencapsulation
This method is suitable for producing a dry powder of encapsulated this compound.
Workflow Diagram:
Caption: Workflow for this compound encapsulation by spray drying.
Protocol:
-
Preparation of the Feed Solution:
-
Dissolve the wall material (e.g., maltodextrin and whey protein isolate in a 3:1 ratio) in distilled water to achieve a 20% (w/v) solution. Stir until fully dissolved.
-
Disperse this compound into the wall material solution. The core-to-wall material ratio can be varied (e.g., 1:10, 1:20).
-
Homogenize the mixture using a high-speed homogenizer for 5-10 minutes to ensure a uniform suspension.
-
-
Spray Drying Process:
-
Use a laboratory-scale spray dryer with a standard 0.7 mm nozzle.
-
Set the inlet temperature to 170 ± 5°C and the outlet temperature to 85 ± 5°C.[1]
-
Adjust the feed pump rate to 5 mL/min.
-
Set the aspirator to 90-100% and the compressed air flow to 400-500 L/h.
-
Feed the prepared solution into the spray dryer.
-
-
Collection and Storage:
-
Collect the dried powder from the cyclone collection vessel.
-
Store the microcapsules in an airtight, light-resistant container at room temperature.
-
-
Characterization:
-
Encapsulation Efficiency (EE): Determine the total zinc and surface zinc content using atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES). EE is calculated as: EE (%) = ((Total Zinc - Surface Zinc) / Total Zinc) x 100.
-
Particle Size and Morphology: Analyze the particle size distribution using laser diffraction and visualize the morphology using a scanning electron microscope (SEM).
-
In Vitro Release Study: Disperse a known amount of microcapsules in simulated gastric fluid (pH 1.2) and subsequently in simulated intestinal fluid (pH 6.8).[7] At predetermined time intervals, withdraw samples, filter, and analyze the zinc concentration to determine the cumulative release profile.
-
Method 2: Ionic Gelation for Bead Formation
This method uses mild conditions and is ideal for heat-sensitive actives. Zinc ions from this compound can potentially participate in the cross-linking process.
Workflow Diagram:
Caption: Workflow for this compound encapsulation by ionic gelation.
Protocol:
-
Preparation of Polymer Solution:
-
Prepare a 2% (w/v) sodium alginate solution by slowly adding sodium alginate powder to distilled water while stirring continuously until a homogenous solution is formed.
-
Dissolve this compound in the sodium alginate solution to the desired concentration (e.g., 1% w/v).
-
-
Bead Formation:
-
Prepare a 2% (w/v) calcium chloride solution as the cross-linking agent.
-
Load the this compound-alginate solution into a syringe fitted with a 22-gauge needle.
-
Extrude the solution dropwise into the calcium chloride bath from a height of approximately 10 cm under gentle agitation.[2]
-
-
Curing and Collection:
-
Allow the formed beads to cure in the calcium chloride solution for 30 minutes to ensure complete cross-linking.
-
Collect the beads by filtration and wash them with distilled water to remove excess calcium chloride.
-
-
Drying:
-
The beads can be used in their hydrogel state or dried. For a dry product, freeze-drying is recommended to preserve the porous structure.
-
-
Characterization:
-
Encapsulation Efficiency (EE): Digest a known mass of dried beads in a sodium citrate (B86180) solution to release the encapsulated this compound. Analyze the zinc content using AAS or ICP-OES. The EE is calculated based on the theoretical and actual loading.
-
Particle Size and Swelling Index: Measure the diameter of the beads using a caliper or optical microscopy. Determine the swelling index by incubating a known weight of dry beads in simulated gastrointestinal fluids and measuring the weight gain over time.
-
In Vitro Release Study: Perform the release study as described for the spray-dried microcapsules.
-
Method 3: Solid Lipid Nanoparticles (SLNs)
This method is suitable for producing nanoparticles for enhanced bioavailability.
Workflow Diagram:
Caption: Workflow for this compound encapsulation in SLNs.
Protocol:
-
Preparation of Phases:
-
Emulsification:
-
Add the hot aqueous phase to the melted lipid phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles at 500-1500 bar) to produce a nanoemulsion.
-
-
SLN Formation and Collection:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be used directly or lyophilized for a dry powder form (a cryoprotectant like trehalose (B1683222) should be added before freeze-drying).
-
-
Characterization:
-
Encapsulation Efficiency (EE): Separate the unencapsulated this compound from the SLNs by ultracentrifugation. Measure the zinc concentration in the supernatant. The EE is calculated by comparing the initial amount of this compound with the amount that is not encapsulated.
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion.
-
In Vitro Release Study: Place the SLN dispersion in a dialysis bag with a suitable molecular weight cutoff and immerse it in a release medium (e.g., phosphate-buffered saline, pH 7.4).[8] Sample the release medium at intervals and analyze for zinc content.
-
Stability Considerations
The stability of encapsulated this compound is critical for its efficacy. Stability studies should be conducted under various conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) to evaluate the shelf-life of the formulation.[9] Key parameters to monitor during stability testing include:
-
Physical Stability: Changes in particle size, aggregation, and morphology.
-
Chemical Stability: Degradation of ascorbic acid and leakage of zinc from the microcapsules.
-
Release Profile: Changes in the in vitro release characteristics over time.
For ascorbic acid, protection from oxidation is paramount.[10] Encapsulation with materials like ethylcellulose or embedding in a lipid matrix can significantly improve its stability, especially in the presence of metal ions like zinc.[10] Controlling the moisture content within the final formulation is also crucial for maintaining the stability of both components.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Encapsulation by Ionic Gelation Technique of Cryoconcentrated Solution: A Response Surface Methodology and Evaluation of Physicochemical Characteristics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionotropic Gelation and Chemical Crosslinking as Methods for Fabrication of Modified-Release Gellan Gum-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oiccpress.com [oiccpress.com]
- 5. oiccpress.com [oiccpress.com]
- 6. Production and Evaluation of Encapsulated Zinc Oxide on Performance, Ileal Digestibility and Zinc Transporter Gene Expression in Broiler Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Zinc Ascorbate as a Supplement in Animal Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Zinc ascorbate (B8700270), a salt of the essential mineral zinc and the antioxidant vitamin C (ascorbic acid), is increasingly utilized in animal research models to investigate its therapeutic potential in various physiological and pathological processes. This document provides detailed application notes and protocols for the use of zinc ascorbate in animal studies, with a focus on its roles in immune modulation, wound healing, and antioxidant defense.
Applications in Animal Research
This compound supplementation has been explored in a variety of animal models to study its effects on:
-
Immune Response: Zinc is crucial for the normal development and function of immune cells, and in conjunction with the antioxidant properties of vitamin C, it can modulate immune responses.[1][2] Studies in murine models of sepsis have shown that zinc supplementation can reduce the bacterial load and improve survival rates.[1][3] It has also been observed to modulate inflammatory cytokine production.[3]
-
Wound Healing: Both zinc and ascorbic acid are essential for collagen synthesis and tissue repair.[4] Research in swine models has demonstrated that dietary supplementation with zinc and vitamin C significantly improves the rate of wound healing.[5] Topical application of zinc has also been shown to enhance re-epithelialization in porcine models.[6]
-
Oral Health: this compound has been investigated for its antimicrobial properties in the oral cavity. A study in cats showed that oral application of a this compound gel significantly reduced plaque, gingivitis, and anaerobic periodontal pathogens.[7]
-
Antioxidant Effects: Zinc is a cofactor for antioxidant enzymes, and ascorbic acid is a potent antioxidant.[8] Their combination in this compound is studied for its ability to mitigate oxidative stress in various disease models.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of zinc and/or ascorbate supplementation in animal models.
Table 1: Effect of Zinc and Vitamin C Supplementation on Wound Healing in Swine
| Treatment Group | Week 1 Wound Healing (%) | Week 2 Wound Healing (%) | Blood Zinc Level (µg/dl) | Average Daily Gain (g) |
| Control (Basal Diet) | 45.16 | 90.3 | Not Reported | 250 |
| Vitamin C (50 mg/day) | 65.84 | 98.0 | Not Reported | 300 |
| Vitamin C (50 mg/day) + Zinc Sulphate (30g/100kg diet) | 76.32 | 99.0 | Significantly Higher (P<0.05) | 320 |
Data adapted from a study on castrated dermatitic pigs.[5]
Table 2: Effect of Zinc Supplementation on Survival and Inflammatory Cytokines in a Murine Sepsis Model
| Treatment Group | 72-hour Survival Rate (%) | Serum IL-1β (pg/mL) at 6h | Serum IL-2 (pg/mL) at 6h | Serum IL-6 (pg/mL) at 6h |
| Control (Vehicle) | 8 | ~120 | ~40 | ~1800 |
| Zinc Supplementation (10 mg/kg) | 50 | ~60 | ~20 | ~800 |
Data adapted from a study in a juvenile murine model of polymicrobial sepsis.[3]
Table 3: Pharmacokinetic Parameters of Zinc Aspartate in Broiler Chickens (50 mg/kg, oral)
| Parameter | Value (Compartmental Analysis) | Value (Non-compartmental Analysis) |
| Cmax (µmol/mL) | 63.60 ± 3.94 | 69.27 ± 4.35 |
| Tmax (h) | 0.77 | 0.92 |
| t1/2 (h) | 13.82 ± 1.63 | 15.96 ± 1.73 |
| MRT (h) | 20.12 ± 2.35 | 23.00 ± 2.50 |
| Vd (L/kg) | 0.77 ± 0.05 | 0.65 ± 0.05 |
Data adapted from a pharmacokinetic study in broiler chickens.[9]
Experimental Protocols
Preparation of this compound Solution for Oral Administration
This protocol describes the preparation of a this compound solution suitable for oral gavage in small animal models.
Materials:
-
Zinc Sulfate (B86663) Heptahydrate (ZnSO₄·7H₂O)
-
L-Ascorbic Acid
-
Sterile, purified water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Sterile beakers and graduated cylinders
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required amounts of L-Ascorbic Acid and Zinc Sulfate Heptahydrate to achieve the desired final concentration of this compound. A 1:1 molar ratio is typically used.
-
In a sterile beaker, dissolve the L-Ascorbic Acid in a portion of the sterile water with continuous stirring.
-
In a separate sterile beaker, dissolve the Zinc Sulfate Heptahydrate in the remaining sterile water.
-
While stirring the ascorbic acid solution, slowly add the zinc sulfate solution dropwise.
-
A precipitate of this compound may form. Continue stirring for at least 30 minutes to ensure a complete reaction.
-
Adjust the pH of the solution to between 6.0 and 7.0 using the 0.1 M NaOH solution. This will help to dissolve the this compound and ensure it is well-tolerated.[10]
-
Filter the solution through a 0.22 µm sterile filter to remove any remaining precipitate and ensure sterility.
-
Store the final solution in a sterile, light-protected container at 4°C for up to one week.
Murine Model of Sepsis with Zinc Supplementation
This protocol outlines the induction of sepsis in a murine model and the administration of zinc supplementation.
Materials:
-
Male C57BL/6 mice (4-5 weeks of age)[1]
-
Zinc gluconate or this compound solution (prepared as in 3.1)
-
Sterile 1 mL syringes with 27-gauge needles
-
Fecal slurry for sepsis induction
-
Sterile water with 5% dextrose
-
Animal scale
-
Appropriate caging and husbandry supplies
Procedure:
-
Zinc Supplementation:
-
Sepsis Induction (Fecal Slurry Model):
-
Post-Induction Monitoring:
-
Monitor the animals closely for signs of sepsis, including lethargy, piloerection, and decreased activity.
-
Record survival at regular intervals (e.g., every 6-12 hours) for at least 72 hours.
-
At predetermined time points, blood and tissue samples can be collected for analysis of bacterial load, inflammatory cytokines (e.g., IL-1β, IL-2, IL-6), and other relevant biomarkers.[3]
-
Assessment of Antioxidant Enzyme Activity
This protocol provides a general framework for measuring the activity of key antioxidant enzymes in tissue homogenates.
3.3.1. Tissue Homogenate Preparation:
-
Euthanize the animal and immediately excise the tissue of interest (e.g., liver).
-
Rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any blood.
-
Blot the tissue dry and weigh it.
-
Homogenize the tissue in an appropriate ice-cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.5% Triton X-100 and protease inhibitors for SOD).[11] The buffer-to-tissue ratio will depend on the specific assay.
-
Centrifuge the homogenate at a specified speed and temperature (e.g., 14,000 x g for 5 minutes at 4°C for SOD) to pellet cellular debris.[11]
-
Collect the supernatant for the enzyme activity assays.
3.3.2. Superoxide (B77818) Dismutase (SOD) Activity Assay:
-
Several methods can be used, including those based on the inhibition of xanthine (B1682287) oxidase or the autoxidation of pyrogallol.[12] Commercial kits are also widely available and provide detailed protocols.[3][13] The general principle involves measuring the inhibition of a superoxide-generating reaction by the SOD present in the sample.
3.3.3. Catalase (CAT) Activity Assay:
-
CAT activity is typically measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.[6] Commercial kits often utilize a colorimetric or fluorometric method where the catalase reacts with a substrate to produce a detectable product.[14][15][16]
3.3.4. Glutathione (B108866) Peroxidase (GPx) Activity Assay:
-
GPx activity is often measured indirectly through a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[17][18][19] Commercial ELISA kits are also available for quantifying GPx.[20][21]
Signaling Pathways and Visualizations
This compound influences several key signaling pathways involved in immune response, wound healing, and antioxidant defense.
NF-κB Signaling in Immune Response
Zinc plays a complex role in regulating the NF-κB signaling pathway, which is a central mediator of inflammation. Zinc can both activate and inhibit NF-κB signaling depending on the cellular context.[1][22] In some instances, zinc can promote the activation and nuclear translocation of NF-κB, leading to the expression of pro-inflammatory cytokines.[23] Conversely, zinc can also induce the expression of A20, a zinc-finger protein that acts as a negative regulator of NF-κB signaling, thereby exerting anti-inflammatory effects.[2][9]
Caption: this compound's modulation of NF-κB signaling.
TGF-β Signaling in Wound Healing
The Transforming Growth Factor-beta (TGF-β) signaling pathway is critical for all phases of wound healing, including inflammation, cell proliferation, and tissue remodeling.[24][25] Zinc has been shown to augment TGF-β1-dependent induction of regulatory T cells (Tregs), which are important for resolving inflammation.[7] Zinc can increase the phosphorylation of Smad 2/3, key downstream effectors in the TGF-β pathway, leading to enhanced expression of target genes like Foxp3.[7]
Caption: this compound's influence on TGF-β signaling.
Antioxidant Defense Mechanism
This compound contributes to antioxidant defense through multiple mechanisms. Ascorbic acid directly scavenges reactive oxygen species (ROS). Zinc is a cofactor for the antioxidant enzyme superoxide dismutase (SOD) and can also induce the synthesis of metallothioneins, which are cysteine-rich proteins with antioxidant properties.[8][9] Furthermore, zinc can modulate the Nrf2 pathway, a key regulator of the expression of antioxidant enzymes.[8]
Caption: Antioxidant mechanisms of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Zinc as a Gatekeeper of Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. Efficacy of vitamin supplementation in situations with wound healing disorders: results from clinical intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine-rich zinc finger proteins and the nuclear factor kappa-B pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Zinc supplementation augments TGF-β1-dependent regulatory T cell induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zinc and Oxidative Stress: Current Mechanisms | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jchr.org [jchr.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ias.ac.in [ias.ac.in]
- 13. assaygenie.com [assaygenie.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. content.abcam.com [content.abcam.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. mmpc.org [mmpc.org]
- 18. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. raybiotech.com [raybiotech.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Mouse Glutathione Peroxidase (GPX) Elisa Kit – AFG Scientific [afgsci.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Zinc in Wound Healing Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | The Interplay Between TGF-β Signaling and Cell Metabolism [frontiersin.org]
Spectroscopic Analysis of Zinc Ascorbate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectroscopic characterization of zinc ascorbate (B8700270). The following protocols detail the methodologies for utilizing Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the qualitative and quantitative analysis of this important compound.
Introduction
Zinc ascorbate is a chemical compound that combines zinc and ascorbic acid (Vitamin C). It is utilized in various applications, including as a dietary supplement and in cosmetic formulations.[1][2] Accurate and reliable characterization of this compound is crucial for quality control, stability studies, and formulation development. Spectroscopic techniques offer powerful tools for elucidating its structure, purity, and behavior in different matrices.
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: A logical workflow for the characterization of this compound using multiple spectroscopic techniques.
UV-Visible (UV-Vis) Spectroscopy
Application: UV-Vis spectroscopy is primarily used to monitor the formation of this compound in solution. The emergence of a characteristic absorption peak indicates the complexation of zinc with ascorbic acid.[3][4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare an aqueous solution of ascorbic acid (e.g., 0.1 M).
-
Prepare an aqueous solution of a zinc salt, such as zinc acetate dihydrate (e.g., 0.1 M).
-
-
Sample Preparation:
-
Mix the ascorbic acid and zinc acetate solutions in a desired molar ratio.
-
-
Instrumentation and Measurement:
-
Data Analysis:
-
Observe the emergence and increase in absorbance of a peak centered around 380 nm, which is indicative of the formation of the this compound complex.[3]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Absorption Maximum (λmax) | ~380 nm | [3] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is employed to identify the functional groups involved in the coordination of zinc to ascorbate. Changes in the vibrational frequencies of hydroxyl (-OH) and carbonyl (C=O) groups of ascorbic acid upon complexation provide evidence of bond formation.[3]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solid sample of this compound. This can be obtained by drying the reaction mixture from the synthesis step.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the sample can be analyzed directly as a solid or a concentrated solution.[5]
-
-
Instrumentation and Measurement:
-
Data Analysis:
-
Compare the FTIR spectrum of this compound with that of pure ascorbic acid.
-
Look for the broadening of the O-H stretching bands and shifts in the C=O stretching frequencies.
-
Quantitative Data Summary:
| Functional Group | Ascorbic Acid (cm⁻¹) | This compound Complex (cm⁻¹) | Interpretation | Reference |
| O-H stretch | Discrete peaks (e.g., 3518, 3400, 3309, 3212) | Broad peak (~3089) | Coordination of hydroxyl groups with zinc ions. | [3] |
| C=O stretch | 1757 and 1646 | Absent or shifted | Involvement of the carbonyl group in complexation. | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy (¹H and ¹³C) provides detailed structural information about the this compound complex in solution. Chemical shift changes of the protons and carbons of ascorbic acid upon chelation with zinc confirm the formation of the complex.[3][7]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).[3]
-
-
Instrumentation and Measurement:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Data Analysis:
Quantitative Data Summary (¹H NMR in D₂O):
| Proton (Ascorbic Acid Moiety) | Reported Chemical Shift (δ) in this compound | Interpretation | Reference |
| Hc, Hd | ~3.56 ppm | Shifted from free ascorbic acid, indicating complexation. | [3] |
| Hb | ~3.84 ppm | Shifted from free ascorbic acid, indicating complexation. | [3] |
| Ha | ~4.35 ppm | Shifted from free ascorbic acid, indicating complexation. | [3] |
Mass Spectrometry (MS)
Application: Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of the this compound complex.[3]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound complex in a suitable solvent (e.g., water or methanol).
-
-
Instrumentation and Measurement:
-
Use an Electrospray Ionization Mass Spectrometer (ESI-MS) for analysis of the solution.
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in the appropriate mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak corresponding to the this compound species.
-
Compare the experimental mass spectrum with a simulated spectrum for the proposed chemical formula.[3]
-
Quantitative Data Summary:
| Species | Observed m/z | Proposed Formula | Reference |
| This compound Acetate Complex | 510.8177 | Zn₃(AA)(OAc)₂ | [3] |
| This compound | 413.977668 (Monoisotopic Mass) | C₁₂H₁₄O₁₂Zn | [8] |
Conclusion
The combination of UV-Vis, FTIR, NMR, and Mass Spectrometry provides a robust analytical framework for the comprehensive characterization of this compound. These techniques allow for the confirmation of its formation, elucidation of its structure, and verification of its molecular formula, which are essential for its application in research, drug development, and quality control.
References
- 1. Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalcalcium.com [globalcalcium.com]
- 3. An ambient complexation reaction of zinc acetate and ascorbic acid leads to a new form of nanoscale particles with emergent optical properties - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00023C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization by Spectroscopic and Microscopic Techniques of Degraded Zinc White Pigment in Las Dos Fridas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C12H14O12Zn | CID 91667835 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Zinc Ascorbate in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking in vivo tissue architecture and cellular interactions. This makes them invaluable tools in drug discovery, toxicology, and basic research. Zinc, an essential trace element, plays a critical role in a myriad of cellular processes including proliferation, apoptosis, and the maintenance of genomic stability through its function as a cofactor for numerous enzymes and transcription factors. Ascorbic acid (Vitamin C) is a potent antioxidant and a crucial cofactor for enzymes involved in the synthesis of collagen, a key component of the extracellular matrix (ECM).
Zinc ascorbate (B8700270), a salt of zinc and ascorbic acid, offers a unique compound that delivers both of these important molecules to cells. As a zinc ionophore, ascorbate can facilitate the transport of zinc ions into the cell, potentially enhancing its biological effects. The combined properties of zinc and ascorbate make zinc ascorbate a compound of interest for applications in 3D cell culture, particularly in fields like oncology, tissue engineering, and regenerative medicine.
These application notes provide a comprehensive guide to the use of this compound in 3D cell culture models. Due to the limited direct experimental literature on this compound in 3D cell culture, the following protocols are based on established methodologies for 3D spheroid formation and the known cellular effects of zinc and ascorbic acid.
Data Presentation: Illustrative Quantitative Data
The following tables provide examples of expected quantitative data when treating 3D cell culture models with this compound. These values are illustrative and will vary depending on the cell type, spheroid size, and specific experimental conditions.
Table 1: Effect of this compound on Spheroid Viability (72-hour treatment)
| Cell Line | Treatment | Concentration (µM) | % Viability (vs. Control) |
| MCF-7 | Vehicle Control | 0 | 100% |
| This compound | 10 | 95% | |
| This compound | 50 | 78% | |
| This compound | 100 | 52% | |
| HT-29 | Vehicle Control | 0 | 100% |
| This compound | 10 | 98% | |
| This compound | 50 | 85% | |
| This compound | 100 | 65% |
Table 2: Effect of this compound on Extracellular Matrix Deposition (Collagen I expression after 7 days)
| Cell Line | Treatment | Concentration (µM) | Relative Collagen I Expression (Fold Change vs. Control) |
| Human DermalFibroblasts (HDF) | Vehicle Control | 0 | 1.0 |
| This compound | 25 | 1.8 | |
| This compound | 50 | 2.5 | |
| This compound | 100 | 2.1 | |
| Mesenchymal StemCells (MSCs) | Vehicle Control | 0 | 1.0 |
| This compound | 25 | 1.5 | |
| This compound | 50 | 2.2 | |
| This compound | 100 | 1.9 |
Experimental Protocols
Protocol 1: Generation of 3D Spheroids using Ultra-Low Attachment Plates
This protocol describes a common method for generating uniform 3D spheroids.
Materials:
-
Cell line of choice (e.g., MCF-7, HT-29, HDF)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well).
-
Add 100 µL of the cell suspension to each well of a ULA 96-well plate.
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids are typically ready for treatment within 2-4 days.
Protocol 2: Preparation of this compound Stock Solution
Important Considerations: Ascorbic acid is unstable in solution and is sensitive to light and oxidation. For consistent results, it is recommended to use a stable derivative like L-Ascorbic acid 2-phosphate or to prepare fresh solutions for each experiment. Zinc salts can precipitate in phosphate-containing buffers.[1]
Materials:
-
This compound powder
-
Cell culture grade water or sterile PBS
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
-
Amber or light-blocking microcentrifuge tubes
Procedure:
-
Preparation of a 100 mM Stock Solution:
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve in cell culture grade water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into amber or foil-wrapped microcentrifuge tubes.
-
For short-term storage (up to one week), store at 4°C.
-
For long-term storage, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 3: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution
-
Complete cell culture medium
Procedure:
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
-
Prepare a vehicle control (medium with the same dilution of the solvent used for the stock solution, if any).
-
-
Spheroid Treatment:
-
Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.
-
Gently add 50 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Protocol 4: Assessment of Spheroid Viability (CellTiter-Glo® 3D Assay)
This assay measures ATP levels as an indicator of metabolically active cells.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Plate reader with luminescence detection
Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Protocol 5: Assessment of Extracellular Matrix Deposition (Immunofluorescence Staining for Collagen I)
Materials:
-
Treated spheroids
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)
-
Primary antibody (anti-Collagen I)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Carefully collect spheroids and wash them with PBS.
-
Fix the spheroids in 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize with permeabilization buffer for 15 minutes.
-
Wash three times with PBS.
-
Block in blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorophore-conjugated secondary antibody and DAPI diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash three times with PBST.
-
Mount the spheroids on a slide with mounting medium.
-
Image the spheroids using a confocal microscope.
Mandatory Visualizations
References
Application Notes: Studying Zinc Ascorbate in In Vitro Wound Healing Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wound healing is a complex biological process involving inflammation, cell proliferation, migration, and tissue remodeling. Nutritional status plays a critical role in this process, with micronutrients like zinc and Vitamin C (ascorbic acid) being essential for efficient repair.[1][2][3] Vitamin C is a vital cofactor for the synthesis and stabilization of collagen, the primary structural protein in the skin, and also functions as a potent antioxidant.[3][4][5][6][7] Zinc is crucial for the function of numerous enzymes and transcription factors involved in cell proliferation and protein synthesis.[2][7][8] It acts as a cofactor for enzymes essential for collagen synthesis and maturation, such as lysyl oxidase, and also plays a role in protecting against collagen degradation.[9][10]
Given their complementary roles, the synergistic effect of zinc ascorbate (B8700270) presents a promising therapeutic avenue for accelerating wound healing. These application notes provide detailed protocols for a suite of in vitro assays designed to investigate the efficacy of zinc ascorbate on key cellular events in wound healing, including cell migration, proliferation, and collagen synthesis.
Part 1: Experimental Protocols
This section details the methodologies for three key in vitro assays to assess the effects of this compound on fibroblasts or keratinocytes, two cell types critical for wound repair.
Protocol 1.1: Cell Migration - Scratch Wound Healing Assay
The scratch assay is a straightforward and widely used method to study collective cell migration in vitro.[11][12][13][14][15] It mimics the process of cells moving into a wound bed to close the gap.[15]
Materials:
-
Human Dermal Fibroblasts (HDFs) or Human Epidermal Keratinocytes (HEKs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Zinc Sulfate (ZnSO₄), L-Ascorbic Acid, and pre-formed this compound
-
Microscope with a camera and imaging software (e.g., ImageJ)
Methodology:
-
Cell Seeding: Seed HDFs or HEKs into 24-well plates at a density that will form a confluent monolayer within 24 hours.[13]
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach 90-100% confluency.
-
Serum Starvation (Optional): To minimize the confounding effect of cell proliferation, the medium can be replaced with a low-serum (e.g., 1% FBS) or serum-free medium for 2-4 hours before scratching.[11][12]
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[13] Create a consistent, clean gap.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[13]
-
Treatment Application: Add fresh, low-serum medium containing the experimental treatments to each well. Recommended groups include:
-
Vehicle Control (medium only)
-
Zinc Sulfate alone
-
L-Ascorbic Acid alone
-
This compound (at various concentrations)
-
-
Imaging: Immediately after treatment, capture the first image of the scratch (T=0). Place the plate back in the incubator and capture subsequent images of the same field of view at regular intervals (e.g., 8, 12, 24 hours).
-
Data Analysis: Use ImageJ or similar software to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
Protocol 1.2: Cell Proliferation - BrdU Assay
The Bromodeoxyuridine (BrdU) assay measures DNA synthesis, providing a direct assessment of cell proliferation.[16][17] It relies on the incorporation of the thymidine (B127349) analog, BrdU, into the DNA of dividing cells, which is then detected by specific antibodies.[16][17][18][19]
Materials:
-
HDFs or HEKs
-
96-well tissue culture plates
-
Complete culture medium
-
BrdU Cell Proliferation Assay Kit (containing BrdU label, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, TMB substrate, and stop solution)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the experimental treatments (Vehicle, Zinc, Ascorbic Acid, this compound) and incubate for 24-48 hours.
-
BrdU Labeling: Add 1X BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[18] The optimal incubation time may vary depending on the cell line's proliferation rate.
-
Fixing and Denaturing: Remove the medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[18][19] This step is crucial for exposing the incorporated BrdU to the antibody.
-
Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody & Detection: Wash the wells, then add the HRP-linked secondary antibody and incubate for 1 hour.[18]
-
Substrate Addition: After a final wash, add TMB substrate to each well. Monitor for color development (5-30 minutes).[18]
-
Measurement: Stop the reaction by adding the Stop Solution. Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the rate of cell proliferation.
Protocol 1.3: Collagen Synthesis - Sirius Red Staining Assay
This assay quantifies the total amount of fibrillar collagen produced and deposited by cells in culture. Sirius Red is a specific dye that binds to the helical structure of collagens (types I-V).[20][21][22]
Materials:
-
HDFs
-
24-well tissue culture plates
-
Complete culture medium
-
PBS
-
Sirius Red Staining Kit (containing Picro-Sirius Red solution, 0.1 N NaOH extraction buffer)
-
Microplate reader
Methodology:
-
Cell Culture and Treatment: Seed HDFs in 24-well plates and grow to confluency. Treat the cells with the experimental compounds (Vehicle, Zinc, Ascorbic Acid, this compound) in a medium that supports collagen synthesis (often supplemented with ascorbic acid for all groups except the negative control) for 48-72 hours.
-
Cell Layer Washing: Carefully aspirate the medium and wash the cell layers twice with PBS.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or methanol) for 30-60 minutes at room temperature. Wash again with PBS.
-
Staining: Add Picro-Sirius Red staining solution to each well, ensuring the cell layer is completely covered. Incubate for 1 hour at room temperature.[23]
-
Washing: Aspirate the staining solution and wash the wells repeatedly with acidified water (e.g., 0.5% acetic acid in water) to remove unbound dye.[23]
-
Dye Elution: Add 0.1 N NaOH to each well to elute the bound dye. Incubate for 30 minutes with gentle agitation until the color is completely dissolved.[21]
-
Quantification: Transfer the eluted dye solution to a 96-well plate and measure the absorbance at 540 nm. The absorbance is proportional to the amount of collagen in the cell layer.
Part 2: Data Presentation
Quantitative data from the described assays should be summarized in clear, structured tables to facilitate comparison between treatment groups. Data should be presented as mean ± standard deviation (SD) from at least three independent experiments. Statistical significance should be determined using an appropriate test (e.g., ANOVA followed by a post-hoc test).
Table 1: Effect of this compound on Cell Migration (% Wound Closure at 24h)
| Treatment Group | Concentration (µM) | % Wound Closure (Mean ± SD) | p-value vs. Control |
| Vehicle Control | - | 25.3 ± 3.1 | - |
| Zinc Sulfate | 50 | 35.8 ± 4.5 | <0.05 |
| L-Ascorbic Acid | 100 | 41.2 ± 3.9 | <0.01 |
| This compound | 25 | 55.6 ± 5.2 | <0.001 |
| This compound | 50 | 78.9 ± 6.3 | <0.001 |
| This compound | 100 | 82.1 ± 5.8 | <0.001 |
Table 2: Effect of this compound on Cell Proliferation (BrdU Absorbance at 450 nm)
| Treatment Group | Concentration (µM) | Absorbance @ 450nm (Mean ± SD) | p-value vs. Control |
| Vehicle Control | - | 0.45 ± 0.05 | - |
| Zinc Sulfate | 50 | 0.62 ± 0.07 | <0.05 |
| L-Ascorbic Acid | 100 | 0.71 ± 0.06 | <0.01 |
| This compound | 25 | 0.85 ± 0.09 | <0.001 |
| This compound | 50 | 1.15 ± 0.11 | <0.001 |
| This compound | 100 | 1.21 ± 0.13 | <0.001 |
Table 3: Effect of this compound on Collagen Synthesis (Sirius Red Absorbance at 540 nm)
| Treatment Group | Concentration (µM) | Absorbance @ 540nm (Mean ± SD) | p-value vs. Control |
| Vehicle Control | - | 0.33 ± 0.04 | - |
| Zinc Sulfate | 50 | 0.48 ± 0.05 | <0.05 |
| L-Ascorbic Acid | 100 | 0.89 ± 0.08 | <0.001 |
| This compound | 25 | 1.12 ± 0.10 | <0.001 |
| This compound | 50 | 1.54 ± 0.14 | <0.001 |
| This compound | 100 | 1.61 ± 0.15 | <0.001 |
Part 3: Visualizing Mechanisms and Workflows
Diagrams created using Graphviz help to visualize complex relationships, pathways, and experimental procedures.
Caption: Experimental workflow for in vitro wound healing assays.
References
- 1. Ascorbic acid, zinc and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ihs.gov [ihs.gov]
- 3. The Role of Vitamin C & Zinc in Healing Skin & Wounds - Human BioSciences [humanbiosciences.com]
- 4. pcacorp.com [pcacorp.com]
- 5. Effects of ascorbic acid on proliferation and collagen synthesis in relation to the donor age of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Vitamins, Supplements and Wound healing : Jenna Wishnew, MD, FACS: General Surgeons [drwishnew.com]
- 8. natful.com [natful.com]
- 9. sana.amsterdam [sana.amsterdam]
- 10. zinplex.co.za [zinplex.co.za]
- 11. clyte.tech [clyte.tech]
- 12. moodle2.units.it [moodle2.units.it]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 18. assaygenie.com [assaygenie.com]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. chondrex.com [chondrex.com]
- 21. benchchem.com [benchchem.com]
- 22. resources.amsbio.com [resources.amsbio.com]
- 23. med.emory.edu [med.emory.edu]
Application Notes and Protocols for Testing the Immunomodulatory Effects of Zinc Ascorbate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to in vitro and in vivo protocols for evaluating the immunomodulatory properties of zinc ascorbate (B8700270). The methodologies detailed below are designed to assess the effects of zinc ascorbate on various immune cells and signaling pathways, providing a framework for preclinical research and drug development.
In Vitro Immunomodulation Assays
Assessment of Cytokine Production in Immune Cells
A key indicator of immunomodulation is the alteration of cytokine profiles. Zinc and Vitamin C have been shown to influence the production of several key cytokines.[1][2] The following protocols outline methods to quantify cytokine secretion from immune cells treated with this compound.
Experimental Workflow for In Vitro Cytokine Analysis
Caption: Workflow for in vitro cytokine production analysis.
Protocol 1: Cytokine Quantification by ELISA
This protocol describes a sandwich ELISA for measuring the concentration of a specific cytokine (e.g., IL-6, TNF-α, IL-1β) in cell culture supernatants.[3][4]
Materials:
-
96-well ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Avidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding.
-
Standard and Sample Incubation: Wash the plate. Prepare a serial dilution of the recombinant cytokine standard in assay diluent. Add 100 µL of standards and cell culture supernatants (collected from this compound-treated and control cells) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Avidin-HRP: Wash the plate. Add 100 µL of Avidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate to each well and incubate until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Protocol 2: Multiplex Cytokine Bead Array
This method allows for the simultaneous quantification of multiple cytokines in a single sample, providing a broader view of the immune response.[5][6]
Materials:
-
Multiplex cytokine bead array kit (commercially available kits for human or mouse cytokines)
-
Flow cytometer with appropriate lasers or a dedicated multiplex array reader
-
96-well filter plates
Procedure:
-
Bead Preparation: Prepare the antibody-coupled beads as per the manufacturer's instructions. This typically involves vortexing and sonicating the bead suspension.
-
Standard and Sample Preparation: Reconstitute and serially dilute the cytokine standards provided in the kit. Prepare cell culture supernatants for analysis.
-
Assay Setup: Add the mixed bead solution to each well of the filter plate.
-
Incubation: Add standards and samples to the appropriate wells and incubate on a shaker for the time specified in the kit protocol (usually 1-2 hours at room temperature).
-
Washing: Wash the beads by applying a vacuum to the filter plate and adding wash buffer. Repeat as per the manufacturer's instructions.
-
Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to each well and incubate on a shaker.
-
Streptavidin-PE Incubation: Add Streptavidin-Phycoerythrin (PE) to each well and incubate on a shaker in the dark.
-
Final Wash and Resuspension: Wash the beads and resuspend them in sheath fluid.
-
Data Acquisition: Acquire the samples on a flow cytometer or a multiplex array reader.
-
Data Analysis: Use the kit-specific software to analyze the data and determine the concentrations of multiple cytokines simultaneously.
Table 1: Expected Quantitative Data from In Vitro Cytokine Assays
| Treatment Group | This compound (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| Untreated Control | 0 | ||||
| Vehicle Control | 0 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 50 | ||||
| Positive Control (e.g., LPS) | - |
Assessment of Immune Cell Activation and Function
This compound may modulate the activation and effector functions of various immune cells.[2] The following protocols describe methods to assess these effects.
Protocol 3: T Cell Activation and Proliferation by Flow Cytometry
This protocol outlines the staining of T cell activation markers (e.g., CD69, CD25) and the assessment of proliferation using a dye dilution assay.[7][8]
Experimental Workflow for T Cell Activation Assay
Caption: Workflow for T cell activation and proliferation assay.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell proliferation dye (e.g., CFSE)
-
T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD69, and CD25
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffers (if performing intracellular staining)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Proliferation Dye Labeling: Resuspend PBMCs in PBS and add CFSE to the final concentration recommended by the manufacturer. Incubate, then quench the staining reaction with complete media.
-
Cell Culture: Seed the labeled PBMCs in a multi-well plate and treat with various concentrations of this compound. Add T cell stimuli (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies). Culture for 3-5 days.
-
Staining: Harvest the cells and wash with flow cytometry staining buffer. Stain with a cocktail of fluorochrome-conjugated antibodies for surface markers for 30 minutes on ice in the dark.
-
Intracellular Staining (Optional): If assessing intracellular cytokine production, fix and permeabilize the cells after surface staining, then stain for intracellular cytokines (e.g., IFN-γ, IL-2).
-
Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of activated T cells (CD69+ and/or CD25+) within the CD4+ and CD8+ populations. Proliferation is assessed by the progressive halving of CFSE fluorescence intensity in dividing cells.
Table 2: Expected Quantitative Data from T Cell Activation and Proliferation Assay
| Treatment Group | This compound (µM) | % CD69+ of CD4+ T cells | % CD25+ of CD8+ T cells | Proliferation Index |
| Unstimulated Control | 0 | |||
| Stimulated Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 |
Protocol 4: Macrophage Activation and Phagocytosis Assay
This protocol assesses the effect of this compound on macrophage activation by measuring nitric oxide (NO) production and their phagocytic capacity.[9][10]
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages
-
Griess Reagent for NO measurement
-
Fluorescently labeled particles (e.g., zymosan, E. coli) for phagocytosis assay
-
LPS (lipopolysaccharide) as a stimulant
-
Plate reader (for NO assay) and flow cytometer or fluorescence microscope (for phagocytosis assay)
Procedure for Nitric Oxide (NO) Production:
-
Cell Culture: Seed macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with different concentrations of this compound for a predetermined time.
-
Stimulation: Add LPS to the wells to induce NO production.
-
Griess Assay: After 24-48 hours, collect the cell culture supernatant. Mix the supernatant with Griess Reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
Procedure for Phagocytosis Assay:
-
Cell Culture and Treatment: Seed macrophages in a multi-well plate and treat with this compound.
-
Phagocytosis: Add fluorescently labeled particles to the cells and incubate to allow for phagocytosis.
-
Quenching: Quench the fluorescence of non-internalized particles using a quenching agent (e.g., trypan blue).
-
Data Acquisition: Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity, or visualize and quantify phagocytosis using a fluorescence microscope.
Table 3: Expected Quantitative Data from Macrophage Function Assays
| Treatment Group | This compound (µM) | Nitric Oxide (µM) | % Phagocytic Cells | Mean Fluorescence Intensity |
| Untreated Control | 0 | |||
| LPS Control | - | |||
| This compound + LPS | 1 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 50 |
Assessment of NF-κB Signaling Pathway
Zinc is known to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses.[11][12]
Signaling Pathway of NF-κB Activation
Caption: Simplified NF-κB signaling pathway.
Protocol 5: NF-κB Translocation Assay
This protocol uses immunofluorescence to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
Stimulant (e.g., TNF-α)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound.
-
Stimulation: Add a stimulant like TNF-α for a short period (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, then permeabilize with Triton X-100.
-
Blocking and Staining: Block non-specific binding with blocking buffer. Incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
In Vivo Immunomodulation Models
In vivo models are crucial for understanding the systemic effects of this compound on the immune system.
Protocol 6: Murine Model of LPS-Induced Inflammation
This model is used to assess the anti-inflammatory effects of this compound in a systemic inflammation context.[13]
Experimental Workflow for In Vivo LPS Challenge
Caption: Workflow for the in vivo LPS-induced inflammation model.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS)
-
This compound solution
-
Tools for administration (e.g., gavage needles, syringes)
-
Equipment for sample collection (e.g., cardiac puncture needles, tubes for blood collection)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Treatment: Administer this compound or vehicle control to different groups of mice for a specified period (e.g., daily for one week). The route of administration can be oral gavage or intraperitoneal (i.p.) injection.
-
LPS Challenge: Inject mice with a single dose of LPS (i.p.).
-
Sample Collection: At various time points after LPS injection (e.g., 2, 6, 24 hours), euthanize the mice and collect blood via cardiac puncture. Harvest tissues of interest such as the spleen, liver, and lungs.
-
Analysis:
-
Serum Cytokines: Prepare serum from the collected blood and measure cytokine levels (TNF-α, IL-6, IL-1β) using ELISA.
-
Immune Cell Profiling: Prepare single-cell suspensions from the spleen and analyze immune cell populations (e.g., T cells, B cells, macrophages) by flow cytometry.
-
Histology: Fix tissues in formalin, embed in paraffin, and perform histological staining (e.g., H&E) to assess inflammation.
-
Table 4: Expected Quantitative Data from In Vivo LPS Model
| Treatment Group | Serum IL-6 (pg/mL) | Splenic CD4+ T cells (%) | Liver Histological Score |
| Saline Control | |||
| LPS Control | |||
| This compound + LPS (Low Dose) | |||
| This compound + LPS (High Dose) |
Disclaimer
These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including cell types, reagents, and equipment. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. bowdish.ca [bowdish.ca]
- 2. Immunomodulatory effects of zinc and its impact on COVID-19 severity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. Profiling of cytokine and chemokine responses using multiplex bead array technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immunology.org [immunology.org]
- 7. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zinc supplementation alleviates oxidative stress to inhibit chronic gastritis via the ROS/NF-κB pathway in a mouse model - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. Zinc modulates the innate immune response in vivo to polymicrobial sepsis through regulation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Zinc Ascorbate: A Versatile Reagent for Biochemical Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc ascorbate (B8700270), a salt of the essential mineral zinc and the antioxidant vitamin C (ascorbic acid), is a stable, bioavailable compound with a growing range of applications in biochemical research and drug development.[1] Its multifaceted properties, including antioxidant, antimicrobial, and anti-inflammatory activities, make it a valuable reagent for a variety of in vitro assays.[2][3] This document provides detailed application notes and experimental protocols for utilizing zinc ascorbate in key biochemical assays, along with data presentation and visualization of its role in cellular signaling pathways.
Key Applications and Mechanisms of Action
This compound's utility in biochemical assays stems from the synergistic effects of its constituent parts. Zinc is a crucial cofactor for numerous enzymes and transcription factors, playing a vital role in immune function and cellular signaling. Ascorbic acid is a potent antioxidant that can regenerate other antioxidants and is involved in various physiological processes.[4] Together in the form of this compound, they offer enhanced stability and bioavailability compared to the individual components.[1]
The primary applications of this compound in biochemical assays include:
-
Antioxidant Capacity Assays: this compound exhibits significant free radical scavenging activity, making it a useful positive control or test compound in antioxidant assays.[2][5] It has been shown to possess superoxide (B77818) dismutase (SOD)-like activity.[2]
-
Antimicrobial Susceptibility Assays: this compound has demonstrated antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.[3]
-
Anti-inflammatory Assays: Zinc is known to modulate inflammatory pathways, and this compound can be investigated for its anti-inflammatory potential in various in vitro models.[6]
-
Enzyme Inhibition Assays: Zinc ions are known to inhibit the activity of certain enzymes, and this compound can be used to study these inhibitory effects.[7]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound in various biochemical assays.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | 640 µg/mL | [3] |
| Escherichia coli | 1280 µg/mL | [3] |
Table 2: Superoxide Dismutase (SOD)-like Activity of this compound
| Compound (at 25 µM) | SOD-like Activity (%) | Reference |
| This compound | Significant (P < 0.001) | [2] |
| Ascorbic Acid | Detected | [2] |
| Zinc | Detected | [2] |
| Magnesium Ascorbyl Phosphate | Little to none | [2] |
| Sodium Ascorbyl Phosphate | Little to none | [2] |
Experimental Protocols
Preparation of this compound Solution
This protocol describes the synthesis of a zinc-ascorbate complex for use in biochemical assays.[8]
Materials:
-
Ascorbic acid
-
Zinc sulfate (B86663) heptahydrate
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution
-
Purified water
-
Stir plate and stir bar
-
pH meter
-
Filtration apparatus
-
Vacuum desiccator
Procedure:
-
Dissolve 5 g of ascorbic acid in 100 mL of purified water with continuous stirring.
-
Slowly add 2.75 g of zinc sulfate heptahydrate solution dropwise to the ascorbic acid solution while stirring.
-
Adjust the pH of the mixture to 6.0–7.0 using a 0.1 M NaOH solution.
-
Continue stirring the mixture at room temperature for two hours.
-
Filter the resulting precipitate using a filtration apparatus.
-
Wash the precipitate with distilled water.
-
Dry the precipitate in a vacuum desiccator to obtain the zinc-ascorbate complex.
Antioxidant Activity Assay: DPPH Radical Scavenging
This protocol outlines the procedure for determining the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[9][10]
Materials:
-
This compound solution (prepared as described above and diluted to various concentrations)
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol)
-
Ascorbic acid (as a positive control)
-
Methanol or ethanol (B145695) (spectrophotometric grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Prepare a series of dilutions of the this compound solution and the ascorbic acid positive control in methanol or ethanol.
-
In a 96-well microplate, add a specific volume of each sample dilution.
-
Add an equal volume of the 0.1 mM DPPH working solution to each well.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
Antimicrobial Susceptibility Test: Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound against bacterial strains such as S. aureus and E. coli using a microbroth dilution method.[3]
Materials:
-
This compound solution (sterilized)
-
Bacterial culture (S. aureus or E. coli)
-
Mueller-Hinton broth (MHB)
-
96-well microplate
-
Incubator (35°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial suspension in MHB with a turbidity equivalent to a 0.5 McFarland standard (approximately 10^8 CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 10^5 CFU/mL in each well of the microplate.
-
Prepare two-fold serial dilutions of the this compound solution in MHB in the wells of a 96-well microplate. The concentration range should typically span from 1.25 to 1280 µg/mL.[3]
-
Add the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).
-
Incubate the microplate at 35°C for 24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This protocol provides a method to evaluate the anti-inflammatory activity of this compound by measuring the inhibition of heat-induced protein denaturation, a common in vitro model for inflammation.
Materials:
-
This compound solution
-
Bovine serum albumin (BSA) solution (5% w/v)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac (B195802) sodium (as a standard anti-inflammatory drug)
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of this compound and diclofenac sodium in PBS.
-
To 0.5 mL of each sample solution, add 0.5 mL of 5% w/v BSA solution.
-
A control solution consists of 0.5 mL of PBS and 0.5 mL of BSA solution.
-
Incubate all solutions at 37°C for 20 minutes.
-
Induce denaturation by heating the solutions in a water bath at 72°C for 5 minutes.
-
After cooling to room temperature, measure the turbidity (absorbance) of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound in biochemical assays.
Conclusion
This compound is a promising and versatile reagent for a range of biochemical assays. Its inherent antioxidant, antimicrobial, and anti-inflammatory properties, coupled with its enhanced stability and bioavailability, make it a valuable tool for researchers in various fields. The protocols and data presented in this document provide a foundation for the successful application of this compound in laboratory settings, facilitating further research into its biological activities and potential therapeutic applications.
References
- 1. CN1112557A - Preparation of neutral long-acting calcium this compound - Google Patents [patents.google.com]
- 2. journals.iau.ir [journals.iau.ir]
- 3. This compound has superoxide dismutase-like activity and in vitro antimicrobial activity against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. jchr.org [jchr.org]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Antioxidant activity [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Zinc Ascorbate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of zinc ascorbate (B8700270) in aqueous solutions. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and formulation.
Frequently Asked Questions (FAQs)
Q1: What is zinc ascorbate and why is its stability in aqueous solutions a concern?
This compound is a salt composed of zinc and ascorbic acid (vitamin C). It is used in various applications, including pharmaceuticals and dietary supplements, to deliver both zinc and vitamin C.[1] The primary stability concern arises from the ascorbate component, which is highly susceptible to oxidative degradation in aqueous solutions. This degradation can lead to a loss of potency and the formation of undesired byproducts.[2][3] Factors such as pH, temperature, light, oxygen, and the presence of metal ions can accelerate this process.[2]
Q2: What are the primary factors that cause ascorbate degradation in solution?
The degradation of ascorbate in aqueous solutions is influenced by several factors:
-
pH: Ascorbate is most stable in acidic conditions (pH 3-5).[4] As the pH increases, especially into neutral or alkaline ranges, the rate of oxidation accelerates significantly.[5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the degradation of ascorbic acid.[6]
-
Oxygen: The presence of dissolved oxygen is a key driver of oxidative degradation.[2] Removing oxygen from the solution can significantly improve stability.
-
Metal Ions: Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are powerful catalysts for ascorbate oxidation, even at trace levels.[7][8][9]
-
Light: Exposure to UV radiation can induce the formation of free radicals, accelerating the degradation of ascorbic acid.[3]
Q3: What is the typical degradation pathway for the ascorbate component?
The degradation of L-ascorbic acid is a well-understood oxidative process. It first undergoes a reversible two-electron oxidation to form dehydroascorbic acid (DHA).[10] DHA is unstable in aqueous solutions and can be irreversibly hydrolyzed into 2,3-diketogulonic acid, which has no vitamin C activity.[10][11] This subsequent hydrolysis is the primary cause of potency loss.
Q4: Does zinc stabilize ascorbate, or does ascorbate stabilize zinc?
The relationship is complex and findings can seem contradictory. Some sources state that vitamin C can chelate and stabilize zinc ions, potentially enhancing bioavailability.[12][13] However, other research indicates that the presence of Zn(II) ions can actually decrease the stability of ascorbic acid in aqueous solutions, suggesting a potential catalytic role in its oxidation.[4] This catalytic effect is considered less potent than that of copper or iron.[14] The overall effect likely depends on the specific conditions of the formulation, including pH, concentration, and the presence of other excipients.
Q5: How can I improve the stability of my this compound solution?
Several strategies can be employed to enhance stability:
-
pH Adjustment: Maintain the pH of the solution in the acidic range (ideally pH 3-5) where ascorbate is most stable.[4][15]
-
Use of Chelating Agents: Incorporate chelating agents like ethylenediaminetetraacetic acid (EDTA) or diethylenetriamine (B155796) pentaacetic acid (DTPA).[7] These agents sequester catalytic metal ions (Fe³⁺, Cu²⁺), preventing them from participating in redox cycling that degrades ascorbate.[7]
-
Addition of Other Antioxidants: Create a synergistic antioxidant system. Antioxidants like glutathione, cysteine, ferulic acid, or vitamin E can help protect ascorbic acid from oxidation.[16][17] Glutathione, for example, can regenerate ascorbic acid from its oxidized form (DHA).
-
Deoxygenation: Prepare solutions using deoxygenated water (e.g., by boiling and cooling, or by sparging with an inert gas like nitrogen or argon) to minimize oxidative degradation.
-
Controlled Storage: Store solutions at reduced temperatures (e.g., 2-8°C) and protected from light.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns yellow or brown. | Oxidative degradation of the ascorbate component. | 1. Check the pH of the solution; adjust to a more acidic range (3-5) if necessary. 2. Prepare fresh solutions using deoxygenated water. 3. Add a chelating agent like 0.05% w/v EDTA to sequester catalytic metals.[15] 4. Store the solution protected from light and at a lower temperature. |
| Rapid loss of ascorbate concentration confirmed by assay. | Catalysis by trace metal contaminants; exposure to oxygen, high temperature, or inappropriate pH. | 1. Use high-purity water and reagents to minimize metal contamination. 2. Incorporate a chelating agent (e.g., EDTA) and/or a synergistic antioxidant (e.g., glutathione).[7][16] 3. Ensure storage conditions are optimal (low temperature, protected from light, minimal headspace in the container). |
| Precipitation occurs in the solution. | pH shifts leading to changes in solubility; formation of insoluble complexes or degradation products. | 1. Verify and buffer the pH of the solution to maintain it within the desired range. 2. Analyze the precipitate to identify its composition. 3. Evaluate the compatibility of all components in the formulation. |
Quantitative Data on Stability
The stability of ascorbic acid is significantly influenced by the presence of various ions. The following table summarizes the effect of certain trace elements on the stability of a 0.3 mM ascorbic acid solution, measured as the time until 10% degradation at 20°C.
| Additive (1 mg/L) | Stability (Time to 10% Degradation) | % Change vs. Control | Reference |
| Control (None) | ~95 days | - | [4] |
| Selenium (Se(IV)) | ~127 days | ~34% Increase | [4] |
| Magnesium (Mg(II)) | ~110 days | ~16% Increase | [4] |
| Manganese (Mn(II)) | No significant influence | ~0% | [4] |
| Zinc (Zn(II)) | ~73 days | ~23% Decrease | [4] |
Table 1: Influence of trace elements on the stability of 0.3 mM ascorbic acid solution at 20°C.[4]
Experimental Protocols
Protocol 1: Quantification of Ascorbate using HPLC-UV
This protocol provides a standard method for determining the concentration of ascorbate in an aqueous solution to assess its stability over time.
Objective: To quantify the concentration of L-ascorbic acid in an aqueous sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
L-Ascorbic acid reference standard.
-
Ortho-phosphoric acid.
-
Methanol (HPLC grade).
-
Deionized water.
-
0.45 µm syringe filters.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% ortho-phosphoric acid in deionized water. Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh ~25 mg of L-ascorbic acid reference standard and dissolve it in the mobile phase in a 25 mL volumetric flask to create a 1 mg/mL (1000 µg/mL) stock solution.
-
Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dilute the aqueous this compound test solution with the mobile phase to an expected ascorbate concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: 0.1% ortho-phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 245 nm.
-
Column Temperature: 25°C.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Identify the ascorbate peak in the sample chromatogram based on the retention time of the standard.
-
Quantify the ascorbate concentration in the sample using the linear regression equation from the calibration curve.
-
Protocol 2: Accelerated Stability (Forced Degradation) Study
This protocol outlines a forced degradation study to quickly assess the stability of a this compound formulation under various stress conditions.[18][19]
Objective: To evaluate the chemical stability of an aqueous this compound solution under accelerated stress conditions.
Materials:
-
Stability chambers or ovens set to desired temperatures.
-
Calibrated pH meter.
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment.
-
Hydrogen peroxide (H₂O₂) (e.g., 3%) for oxidative stress.
-
UV light source.
-
Amber and clear glass vials.
Procedure:
-
Initial Analysis (Time 0):
-
Prepare a bulk solution of the this compound formulation.
-
Measure the initial pH and appearance (color, clarity).
-
Determine the initial concentration of ascorbate using the HPLC-UV method (Protocol 1). This is the 100% reference value.
-
-
Sample Storage:
-
Aliquot the bulk solution into different sets of vials for each stress condition.
-
Thermal Stress: Store samples in amber vials at elevated temperatures (e.g., 40°C, 50°C, 60°C).[18][20]
-
Hydrolytic Stress (Acid/Base): Adjust the pH of samples to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 9 with NaOH) conditions. Store at room temperature or 40°C.
-
Oxidative Stress: Add a small amount of H₂O₂ (e.g., to a final concentration of 0.5-3%) to the sample solution and store at room temperature.[19]
-
Photolytic Stress: Expose samples in clear vials to a controlled UV light source. Include a dark control (wrapped in foil) at the same temperature.
-
-
Testing Intervals:
-
Pull samples from each storage condition at predetermined time points (e.g., 24, 48, 72 hours; 1 week; 2 weeks).
-
For hydrolytic samples, neutralize the pH before analysis.
-
-
Data Evaluation:
-
At each time point, analyze the samples for appearance, pH, and ascorbate concentration (assay).
-
Calculate the percentage of ascorbate remaining relative to the initial (Time 0) concentration.
-
Plot the percentage of remaining ascorbate against time for each condition to determine the degradation rate.
-
References
- 1. info.vetriscience.com [info.vetriscience.com]
- 2. Vitamin C - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trying to Solve the Puzzle of the Interaction of Ascorbic Acid and Iron: Redox, Chelation and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. Ascorbate degradation: pathways, products, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of vitamin C (ascorbic acid) in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamin C as a Chelating Agent for Improved CE Certification Compliance [thinkdochemicals.com]
- 13. wbcil.com [wbcil.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. ijpsdronline.com [ijpsdronline.com]
- 20. scispace.com [scispace.com]
Technical Support Center: Optimizing Zinc Ascorbate in Antioxidant Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing the use of zinc ascorbate (B8700270) in antioxidant assays.
Frequently Asked Questions (FAQs)
Q1: What is zinc ascorbate and why is it used in antioxidant studies?
A1: this compound is a chemical compound that is the zinc salt of ascorbic acid (Vitamin C).[1] It is a chelated form where zinc ions are bound to ascorbic acid, which can enhance the stability, solubility, and absorption of zinc.[2] This combination is of interest because both zinc and vitamin C have antioxidant properties. Vitamin C is a well-known antioxidant that neutralizes free radicals, while zinc is an essential trace mineral that acts as a cofactor for key antioxidant enzymes like copper-zinc superoxide (B77818) dismutase (Cu/Zn-SOD) and supports the body's overall antioxidant defense system.[2][3] The complex is studied to see if it produces a synergistic antioxidant effect.[4][5]
Q2: How does the antioxidant activity of this compound compare to ascorbic acid alone?
A2: Several studies indicate that zinc-ascorbate complexes can exhibit significantly enhanced antioxidant activity compared to ascorbic acid alone in assays like DPPH and ABTS.[4][5] For example, one study found that at specific concentrations (7.5 to 30 µmol/L), the ABTS radical scavenging rate of this compound was 36.12% to 120.85% higher than that of ascorbic acid.[6] However, it is crucial to note that the nature of the complex and the assay conditions are critical, as some studies on simple mixtures of zinc and vitamin C have reported a decrease in antioxidant activity compared to vitamin C alone.[7]
Q3: What are the primary mechanisms of zinc's antioxidant action?
A3: Although zinc is a redox-inert metal (meaning it doesn't directly participate in electron transfer), it contributes to antioxidant defense through several key mechanisms:[8][9]
-
Enzymatic Cofactor: It is a critical structural component of the Cu/Zn-SOD enzyme, which converts superoxide radicals into less harmful molecules.[10]
-
Induction of Metallothioneins: Zinc upregulates the expression of metallothioneins, proteins that can sequester reactive oxygen species (ROS).[10]
-
Membrane Stabilization: It helps stabilize cell membranes, protecting them from oxidative damage.[11]
-
Competition with Pro-oxidant Metals: Zinc can compete with and displace pro-oxidant metals like iron and copper from binding sites on membranes and proteins, thereby reducing their ability to catalyze oxidative reactions.[12]
-
Anti-inflammatory Action: It can suppress inflammatory responses that contribute to oxidative stress, partly by regulating the NF-κB signaling pathway.[10]
Troubleshooting Guide
Q4: My this compound solution is unstable and changes color. What is happening?
A4: While the chelated form of this compound is generally more stable, the stability of ascorbic acid in aqueous solutions can be significantly affected by the presence of metal ions. Studies have shown that Zn(II) ions can act as a catalyst for ascorbate oxidation, potentially decreasing the stability of the solution by up to 23%.[13]
-
Recommendation:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.
-
Control pH: Maintain the pH of the solution between 6.0 and 7.0, as this range was used for synthesizing stable zinc-ascorbate complexes.[4][5]
-
Use High-Purity Water: Use deionized or distilled water to avoid contamination with other metal ions that could accelerate degradation.
-
Store Properly: If short-term storage is necessary, keep the solution at 4°C in a dark, airtight container.
-
Q5: I am getting no antioxidant activity or even pro-oxidant effects in my DPPH assay. Why?
A5: This is a common and complex issue. There are several potential reasons:
-
Assay Interference: Nanoparticles, including those of zinc oxide, have been reported to interfere with the DPPH assay, sometimes resulting in higher absorbance values than the control, which incorrectly suggests no activity.[14] This could be due to the physical or chemical interaction of the particles with the DPPH radical.
-
Reduced Activity in Mixtures: Some studies have shown that a simple mixture of zinc and Vitamin C can have a lower DPPH scavenging rate constant (1.82 min⁻¹) compared to Vitamin C alone (2.092 min⁻¹).[7][15] The complex formation may alter the electron-donating capacity of the ascorbate molecule under specific assay conditions.
-
Incorrect Wavelength: The maximum absorbance for the DPPH radical is typically around 515-520 nm.[16][17] Ensure your spectrophotometer is set correctly.
-
Troubleshooting Steps:
-
Validate with a Standard: Always run a positive control, such as ascorbic acid or Trolox, to ensure the assay is working correctly.
-
Try a Different Assay: If interference is suspected, switch to a different antioxidant assay with a different mechanism, such as ABTS or FRAP.[14]
-
Check for Precipitation: Visually inspect the wells for any precipitation, as this compound solubility may be limited at higher concentrations.
-
Review Compound Purity: Ensure the this compound you are using is pure and has been properly characterized.
-
Q6: My results from the ABTS assay are inconsistent and not reproducible. What should I check?
A6: The ABTS assay is highly sensitive to reaction conditions, which can lead to variability.
-
Reaction Time: The reaction between the ABTS radical and an antioxidant can be slow and may not reach completion within the typical 6-10 minute incubation period. Some compounds exhibit a biphasic kinetic pattern with a fast initial phase followed by a very slow secondary phase.[18][19]
-
pH Dependence: The antioxidant activity measured by the ABTS assay can be strongly dependent on the pH of the reaction medium.[18] The standard assay often uses a buffered solution (e.g., pH 7.4), but any deviation can alter the results.[20]
-
Radical Preparation: The ABTS radical cation must be pre-generated (typically by reacting ABTS with potassium persulfate) and allowed to stabilize for 12-16 hours in the dark before use.[21] Inconsistent preparation can lead to variable results.
-
Troubleshooting Steps:
-
Standardize Incubation Time: Perform a time-course experiment to determine when the reaction reaches a plateau for this compound and use that fixed time point for all subsequent measurements.
-
Strictly Control pH: Ensure your ABTS radical solution and any sample dilutions are made in a consistent, buffered solution.
-
Ensure Complete Radical Generation: Follow the protocol for ABTS radical generation precisely, including the incubation time and storage conditions.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and its components.
| Assay | Compound | Metric | Value | Reference |
| ABTS | This compound (7.5 µmol/L) | Radical Scavenging Rate | +120.85% (vs. Ascorbic Acid) | [6] |
| ABTS | This compound (15 µmol/L) | Radical Scavenging Rate | +53.43% (vs. Ascorbic Acid) | [6] |
| ABTS | This compound (30 µmol/L) | Radical Scavenging Rate | +36.12% (vs. Ascorbic Acid) | [6] |
| Hydroxyl Radical | This compound | IC₅₀ | 8.7 µM | [22] |
| DPPH | Vitamin C | Rate Constant (k) | 2.092 min⁻¹ | [7][15] |
| DPPH | Zinc + Vitamin C Mixture | Rate Constant (k) | 1.82 min⁻¹ | [7][15] |
| Table 1: Comparative Antioxidant Activity of this compound. |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted for a 96-well plate format to assess the free-radical scavenging activity of this compound.
Reagents:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.[23]
-
This compound Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) of this compound in a suitable solvent (e.g., deionized water or methanol).
-
Ascorbic Acid Standard: Prepare a stock solution of ascorbic acid (1 mg/mL) to use as a positive control.
Procedure:
-
Prepare a series of dilutions of the this compound stock solution and the ascorbic acid standard in your chosen solvent.
-
In a 96-well microplate, add 100 µL of the freshly prepared DPPH solution to each well.
-
Add 100 µL of your sample dilutions, standard dilutions, or solvent (as a blank control) to the wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Protocol 2: ABTS Radical Cation Decolorization Assay
This assay measures the capacity of this compound to neutralize the pre-formed ABTS radical cation (ABTS•+).
Reagents:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical.[21] Dilute the resulting blue-green solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[20]
-
This compound and Trolox Standard Solutions.
Procedure:
-
Prepare serial dilutions of your this compound sample and a Trolox standard.
-
Add 290 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of your sample or standard dilutions to the wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes, determined from a kinetic study).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described in the DPPH protocol.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Reagents:
-
Acetate (B1210297) Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution: 20 mM aqueous solution.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[24]
-
This compound and Ferrous Sulfate (FeSO₄) Standard Solutions.
Procedure:
-
Prepare serial dilutions of your this compound sample and a FeSO₄ standard.
-
Add 180 µL of the FRAP working reagent to each well of a 96-well plate.
-
Add 20 µL of your sample or standard dilutions to the wells.
-
Incubate the plate at 37°C for 4-6 minutes.[23]
-
Measure the absorbance at 593 nm.
-
Create a standard curve using the FeSO₄ dilutions.
-
Calculate the FRAP value of the samples from the standard curve, expressed as Fe²⁺ equivalents.
Mandatory Visualizations
Diagram 1: Cellular Antioxidant Mechanisms of Zinc
This diagram illustrates the key pathways through which zinc contributes to cellular antioxidant defense. Zinc acts indirectly by influencing critical antioxidant enzymes and proteins.[10]
Caption: Cellular antioxidant pathways influenced by zinc.
Diagram 2: General Workflow for Antioxidant Assay Optimization
This diagram provides a logical workflow for researchers to follow when optimizing an antioxidant assay for a new compound like this compound.
References
- 1. Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wbcil.com [wbcil.com]
- 3. globalcalcium.com [globalcalcium.com]
- 4. jchr.org [jchr.org]
- 5. jchr.org [jchr.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.iau.ir [journals.iau.ir]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. info.vetriscience.com [info.vetriscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant activity [bio-protocol.org]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound | Bolite biotech [bolitetech.com]
- 23. benchchem.com [benchchem.com]
- 24. cosmobiousa.com [cosmobiousa.com]
Troubleshooting zinc ascorbate degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc ascorbate (B8700270). The information is designed to help you identify and resolve common issues related to the degradation of zinc ascorbate during storage and in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical characteristics?
A1: this compound is the zinc salt of ascorbic acid (Vitamin C). It is typically a creamy white to pale yellow, water-soluble powder. It is valued in research and pharmaceutical development for its antioxidant properties and as a source of both zinc and ascorbate, which are essential for various biological processes, including immune function and tissue repair.[1]
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure its stability, store this compound in a cool, dry, and well-ventilated area. It is crucial to protect it from heat, light, and strong oxidizing agents.[2] The container should be tightly sealed to minimize exposure to air and moisture.[2][3] For aqueous solutions, storage at lower temperatures (e.g., 4-10°C) can significantly reduce the degradation rate.[4]
Q3: My this compound powder has turned yellow/brown. Is it still usable?
A3: A yellow to brown discoloration is a visual indicator of ascorbic acid oxidation.[5][6] The appearance of this color change suggests that the compound has begun to degrade, and its potency is likely reduced. For experiments where precise concentrations of active this compound are critical, it is recommended to discard the discolored product as it may no longer provide the expected biological or chemical effects.[5][6]
Q4: I've observed unexpected results in my cell culture experiment when using a this compound solution. What could be the cause?
A4: Unexpected results can stem from the degradation of the ascorbate component. The degradation products of ascorbic acid, such as dehydroascorbic acid (DHA) and 2,3-diketogulonic acid, may have different effects on cells than the parent compound.[4] Furthermore, the oxidation of ascorbate can generate reactive oxygen species, which could induce cellular stress. It is also important to consider that zinc ions themselves can catalyze the oxidation of ascorbate, potentially accelerating its degradation in solution.
Q5: Can the presence of other metal ions in my media affect the stability of this compound?
A5: Yes, the presence of transition metal ions, such as iron and copper, can accelerate the oxidative degradation of ascorbic acid. While this compound already contains zinc, which can itself catalyze oxidation, contamination with other redox-active metals can further compromise the stability of your solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid Discoloration of this compound Solution
Symptoms:
-
A freshly prepared this compound solution quickly turns yellow or brown.
-
The solution shows a rapid decrease in absorbance when measured spectrophotometrically at the wavelength for ascorbic acid (around 265 nm).
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| High pH of the Solvent | The degradation rate of ascorbic acid increases with pH.[4][7] Prepare your solution in a slightly acidic buffer (pH < 6) if your experimental conditions permit. |
| Presence of Dissolved Oxygen | Oxygen is a key factor in the oxidative degradation of ascorbic acid.[4][8] De-gas your solvent (e.g., by sparging with nitrogen or argon) before dissolving the this compound. |
| Exposure to Light | Light, especially UV radiation, can accelerate degradation.[4] Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light. |
| Elevated Temperature | Higher temperatures increase the rate of chemical reactions, including degradation.[4][9] Prepare your solutions fresh and, if they must be stored, keep them at low temperatures (e.g., 4°C). |
| Contamination with Metal Ions | Trace amounts of metal ions like copper and iron in your water or other reagents can catalyze oxidation. Use high-purity, metal-free water and reagents for your preparations. |
Issue 2: Loss of Potency or Inconsistent Experimental Results
Symptoms:
-
Biological assays show a weaker-than-expected effect.
-
High variability between experimental replicates.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Degradation After Preparation | This compound solutions can degrade over time, even when stored correctly. Prepare solutions fresh for each experiment whenever possible. If storage is necessary, validate the stability over the storage period using an analytical method like HPLC. |
| Inaccurate Initial Concentration | The initial weighing of the powder may be inaccurate, or the powder itself may have already degraded. Use a calibrated analytical balance and visually inspect the powder for any discoloration before use. |
| Interaction with Media Components | Components in your cell culture or experimental media could be reacting with the this compound. Perform a stability test of this compound in your specific media under experimental conditions. |
Data on Ascorbic Acid Degradation
The stability of this compound is primarily dictated by the stability of the ascorbate moiety. The following tables summarize quantitative data on ascorbic acid degradation under various conditions.
Table 1: Effect of Temperature on Ascorbic Acid Degradation
| Temperature | Storage Time | Degradation (%) | Source |
| 25°C | 7 days (in dark) | 23.4% | [4] |
| 35°C | 7 days (in dark) | 56.4% | [4] |
| 20°C | 30 days | ~20% | [4] |
| 37°C | 30 days | ~56% | [4] |
| 4°C | 30 days | 1.42% | [4] |
| 20°C | 90 days | ~18.7% | [4] |
Note: Degradation rates can be influenced by other factors such as pH and the presence of oxygen.
Table 2: Kinetic Models for Ascorbic Acid Degradation
| Condition | Kinetic Model | Notes | Source |
| Thermal Treatment (Storage) | First-Order Kinetics | Commonly observed model for degradation during storage and heat treatment.[4][10] | |
| Thermal Treatment (Aqueous) | Biphasic Model | Degradation may occur in two phases, often related to aerobic and anaerobic pathways.[8] | |
| Intermediate Moisture Foods | Zero-Order Kinetics | In some systems, degradation may follow zero-order kinetics.[6] |
Experimental Protocols
Protocol 1: Quantification of Ascorbic Acid using HPLC
This protocol provides a general method for determining the concentration of ascorbic acid in a sample, which can be adapted to assess the stability of this compound solutions.
1. Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Ascorbic acid standard
-
Methanol (B129727) (HPLC grade)
-
Deionized water (HPLC grade)
-
Metaphosphoric acid or acetic acid for mobile phase acidification
2. Preparation of Mobile Phase:
-
A common mobile phase is a mixture of methanol and water (e.g., 50:50 v/v), acidified to a low pH (e.g., pH 2.5-3.0) with an acid like acetic acid.[11]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath.
3. Preparation of Standard Solutions:
-
Accurately weigh a known amount of ascorbic acid standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 20 µg/mL).
4. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase.
-
Dilute the sample to an expected concentration that falls within the range of your calibration standards.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. HPLC Analysis:
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detector wavelength to the absorbance maximum of ascorbic acid (approximately 240-280 nm, depending on the mobile phase).[11]
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the ascorbic acid concentration in your samples by comparing their peak areas to the calibration curve.
Protocol 2: Quantification of Zinc using Flame Atomic Absorption Spectrometry (FAAS)
This protocol outlines a standard procedure for measuring the total zinc content in a sample.
1. Materials and Reagents:
-
Flame Atomic Absorption Spectrometer (FAAS) with a zinc hollow cathode lamp
-
Nitric acid (concentrated, high purity)
-
Hydrochloric acid (concentrated, high purity)
-
Zinc standard stock solution (1000 mg/L)
-
Deionized water
2. Preparation of Standard Solutions:
-
Prepare a series of working standards by diluting the zinc stock solution with deionized water containing a small amount of nitric acid (e.g., 0.5% v/v).[12] Typical concentrations for a calibration curve might be 0.05, 0.1, 0.5, 1.0, and 2.0 mg/L.[3]
3. Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in a known volume of deionized water.
-
Acidify the sample by adding nitric acid to a final concentration of 0.5% v/v.[12]
-
If the sample contains particulates or is not fully dissolved, an acid digestion step may be necessary. A common procedure involves adding concentrated nitric acid and hydrochloric acid and heating the sample.[3]
-
Dilute the sample as needed to ensure the zinc concentration falls within the linear range of the calibration curve.
4. FAAS Analysis:
-
Set the instrument parameters according to the manufacturer's recommendations for zinc analysis (wavelength: 213.9 nm, air-acetylene flame).[13]
-
Aspirate a blank solution (0.5% nitric acid) to zero the instrument.
-
Aspirate the series of standard solutions to generate a calibration curve.
-
Aspirate the prepared samples and record the absorbance readings.
-
Calculate the concentration of zinc in the original sample based on the calibration curve and any dilution factors.
Visualizations
Ascorbate Degradation Pathway
Caption: Oxidative degradation pathway of ascorbate.
Troubleshooting Workflow for this compound Degradation
Caption: A decision tree for troubleshooting this compound degradation.
Zinc Signaling Pathways
Caption: Overview of zinc's role as an intracellular second messenger.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. NABL GUIDELINES: SOP for STANDARD WORKING PROCEDURE FOR ESTIMATION OF ZINC [nablguideline.blogspot.com]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. Zinc- Determination by AAS | OIV [oiv.int]
Overcoming challenges in the synthesis of pure zinc ascorbate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of pure zinc ascorbate (B8700270).
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
Problem 1: The final zinc ascorbate product has a yellow or brownish tint, not the expected white to off-white color.
-
Question: What causes the discoloration of my this compound product?
-
Answer: Discoloration, typically a yellow or brownish tint, is most often due to the oxidation of ascorbic acid. Ascorbic acid is highly susceptible to degradation, a process that is accelerated by several factors.[1] Key contributors to this oxidation include:
-
Exposure to Oxygen: The presence of atmospheric oxygen is a primary driver of ascorbic acid degradation.
-
Elevated pH: The rate of ascorbic acid oxidation increases as the pH rises above 4.0.[2]
-
Presence of Metal Ions: Trace metal impurities, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of ascorbic acid.
-
Exposure to Light: UV radiation can promote the degradation of ascorbic acid.
-
High Temperatures: Thermal stress can accelerate the oxidation process.[2]
-
-
Question: How can I prevent the discoloration of my this compound during synthesis?
-
Answer: To minimize oxidation and obtain a product with the desired color, consider the following preventative measures:
-
Deoxygenate Solvents: Before use, purge your solvents (e.g., deionized water) with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Conduct the reaction and subsequent filtration and drying steps under a blanket of nitrogen or argon.
-
Control pH: Maintain the pH of the reaction mixture within a stable range, ideally between 6.0 and 7.0, to ensure both the formation of the this compound complex and the stability of the ascorbic acid.[3]
-
Use High-Purity Reagents: Utilize high-purity starting materials (ascorbic acid and zinc salt) to minimize the presence of catalytic metal ion impurities.
-
Protect from Light: Wrap your reaction vessel in aluminum foil or use amber glassware to shield the reaction mixture from light.
-
Moderate Reaction Temperature: Avoid excessive temperatures during the reaction. While some protocols suggest temperatures up to 80-90°C for dissolving reactants, it's crucial to monitor for any signs of discoloration and potentially use lower temperatures for a longer duration.[4]
-
Problem 2: The yield of the synthesized this compound is consistently low.
-
Question: What are the common reasons for a low yield in this compound synthesis?
-
Answer: A lower than expected yield can be attributed to several factors throughout the synthesis and purification process:
-
Incomplete Reaction: The reaction between the zinc salt and ascorbic acid may not have gone to completion. This can be due to incorrect stoichiometry, insufficient reaction time, or sub-optimal pH.
-
Product Loss During Washing: this compound has some solubility in water, and excessive washing or the use of large volumes of washing solvent can lead to significant product loss.
-
Side Reactions: The formation of soluble side products will reduce the amount of the desired this compound that precipitates.
-
pH Imbalance: If the pH is too low, the ascorbic acid will not be sufficiently deprotonated to react with the zinc ions. If the pH is too high, you may precipitate zinc hydroxide (B78521) or other undesired zinc species.
-
-
Question: How can I optimize my experimental procedure to improve the yield?
-
Answer: To maximize your yield of pure this compound, consider the following optimizations:
-
Verify Stoichiometry: Ensure the correct molar ratio of ascorbic acid to the zinc salt. A common ratio is a 2:1 molar ratio of ascorbic acid to zinc.
-
Optimize Reaction Time and Temperature: Allow sufficient time for the reaction to complete. This can be monitored by observing the cessation of precipitation. While heating can increase reaction rates, it can also promote the degradation of ascorbic acid, so a balance must be found.
-
Controlled Washing: Wash the precipitate with a minimal amount of cold solvent (e.g., deionized water or ethanol) to remove soluble impurities without dissolving a significant amount of the product.
-
Precise pH Control: Carefully monitor and adjust the pH of the reaction mixture. A pH range of 6.0-7.0 is often recommended for the precipitation of the zinc-ascorbate complex.[3]
-
Problem 3: The purity of the final product is not satisfactory, with evidence of unreacted starting materials or other impurities.
-
Question: What are the likely impurities in my this compound product?
-
Answer: Common impurities can include:
-
Unreacted Starting Materials: Residual ascorbic acid or the zinc salt used in the synthesis.
-
Side Products: Depending on the reaction conditions, these could include zinc oxide or zinc hydroxide.
-
Degradation Products: Oxidized forms of ascorbic acid.
-
Solvent Residues: Trapped water or other solvents used during synthesis and washing.
-
-
Question: How can I improve the purity of my this compound?
-
Answer: To enhance the purity of your final product, focus on the following purification steps:
-
Thorough Washing: After filtration, wash the collected solid multiple times with a suitable solvent to remove unreacted starting materials and soluble byproducts. Cold deionized water or ethanol (B145695) are commonly used.
-
Recrystallization: If the purity remains low, consider recrystallizing the product. This involves dissolving the crude this compound in a minimal amount of a suitable hot solvent and then allowing it to cool slowly to form purer crystals.
-
Vacuum Drying: Dry the final product under vacuum at a moderate temperature (e.g., 60-80°C) to effectively remove residual solvents.[4]
-
Frequently Asked Questions (FAQs)
-
What is the typical appearance of pure this compound?
-
Pure this compound is generally a white to off-white or pale yellow crystalline powder.[5]
-
-
What is the expected solubility of this compound?
-
This compound is soluble in water. One source indicates a solubility of 1g in 5mL of water.[5]
-
-
What is the recommended storage condition for pure this compound?
-
Due to its hygroscopic nature and sensitivity to light and heat, this compound should be stored in airtight, light-resistant containers in a cool, dry place, typically at 15-25°C.[5]
-
-
What analytical techniques are recommended for characterizing the purity of synthesized this compound?
-
A combination of analytical methods is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): To quantify the ascorbic acid content and detect any organic impurities.[6]
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy: To determine the zinc content accurately.[7][8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups and the formation of the this compound complex.
-
UV-Visible Spectrophotometry: To monitor the reaction and check for the presence of impurities.[6][9]
-
Thermogravimetric Analysis (TGA): To determine the water of hydration and assess thermal stability.
-
-
Quantitative Data Summary
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Recommended Value/Range | Notes | Reference |
| Molar Ratio (Ascorbic Acid:Zinc) | 2:1 | Ensures complete reaction with the zinc salt. | [4] |
| pH of Reaction Mixture | 6.0 - 7.0 | Critical for precipitation and stability of ascorbic acid. | [3] |
| Reaction Temperature | Room Temperature to 90°C | Higher temperatures may speed up the reaction but can also lead to degradation. | [4] |
| Drying Temperature | 60 - 80°C (under vacuum) | To remove residual solvent without decomposing the product. | [4] |
Table 2: Purity and Yield Expectations
| Parameter | Typical Value | Factors Influencing the Value | Reference |
| Purity (HPLC) | ≥98% | Efficiency of washing and purification steps. | [5] |
| Zinc Content | Varies with hydration state | Depends on the specific form of this compound synthesized. | |
| Ascorbic Acid Content | Varies with hydration state | Depends on the specific form of this compound synthesized. | |
| Yield | Highly variable | Dependent on reaction conditions, washing procedure, and scale. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound.
Materials:
-
L-Ascorbic Acid
-
Zinc Sulfate (B86663) Heptahydrate (or other suitable zinc salt)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve Ascorbic Acid: In a reaction vessel, dissolve 5g of ascorbic acid in 100 mL of deionized water.[3]
-
Prepare Zinc Solution: In a separate beaker, prepare a solution of 2.75g of zinc sulfate heptahydrate in a small amount of deionized water.[3]
-
Initiate Reaction: While stirring the ascorbic acid solution continuously, add the zinc sulfate solution dropwise.[3]
-
Adjust pH: Carefully adjust the pH of the reaction mixture to between 6.0 and 7.0 using a 0.1 M NaOH solution. A white precipitate should form.[3]
-
Reaction Completion: Continue stirring the mixture at room temperature for two hours to ensure the reaction goes to completion.[3]
-
Isolate the Product: Filter the resulting precipitate using a Buchner funnel.
-
Wash the Product: Wash the precipitate with distilled water to remove any unreacted starting materials and byproducts.[3] A subsequent wash with a small amount of cold ethanol can aid in drying.
-
Dry the Product: Dry the purified this compound in a vacuum desiccator or a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[3]
Visualizations
Caption: Workflow for the synthesis of pure this compound.
Caption: Troubleshooting logic for product discoloration.
References
- 1. Vitamin C - Wikipedia [en.wikipedia.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. jchr.org [jchr.org]
- 4. CN1112557A - Preparation of neutral long-acting calcium this compound - Google Patents [patents.google.com]
- 5. This compound | Bolite biotech [bolitetech.com]
- 6. Green Analytical Approach for the Determination of Zinc in Pharmaceutical Product Using Natural Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Zinc Ascorbate Activity in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of zinc ascorbate (B8700270) in experimental settings, with a primary focus on the critical role of pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for zinc ascorbate stability and activity?
A1: For optimal stability and to prevent precipitation, this compound solutions should be maintained in a slightly acidic to neutral pH range, typically between pH 5.0 and 7.0 .[1][2] While the antioxidant activity of ascorbate can be influenced by pH, this range provides a good balance for maintaining the integrity of the this compound complex.
Q2: Why is my this compound solution turning cloudy or forming a precipitate?
A2: Cloudiness or precipitation in this compound solutions is most commonly due to the pH being too high (alkaline). At a pH above 7.0, zinc can precipitate as zinc hydroxide (B78521) or zinc phosphate (B84403), especially in phosphate-buffered solutions.[3] To avoid this, always ensure your final solution is within the recommended slightly acidic to neutral pH range.
Q3: Can I use standard buffers like PBS and cell culture media with this compound?
A3: Yes, but with caution. Phosphate-buffered saline (PBS) and many cell culture media (like RPMI-1640) contain phosphates, which can react with zinc at higher pH to form insoluble zinc phosphate.[3] When using these buffers, it is crucial to adjust the pH of the final solution after adding this compound to ensure it remains in the soluble range.
Q4: How does pH affect the antioxidant activity of this compound?
A4: The antioxidant activity of the ascorbate component is pH-dependent. While some studies suggest that the antioxidant potential of ascorbic acid increases with pH, the stability of the this compound complex is compromised in alkaline conditions. Therefore, for most experimental purposes, maintaining a pH between 6.0 and 7.4 is a practical compromise to ensure both stability and significant antioxidant activity.
Q5: How should I store my this compound solutions?
A5: For short-term storage, aqueous solutions of this compound should be kept at 2-8°C and protected from light. For longer-term storage, it is advisable to prepare fresh solutions before use, as the ascorbate component can degrade over time, a process that is accelerated by exposure to light and oxygen.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Solution becomes cloudy or a white precipitate forms immediately upon dissolving this compound. | The pH of the solvent (e.g., water, buffer) is too high (alkaline). | Use a slightly acidic solvent (e.g., deionized water with a pH of ~6.0) for initial dissolution. If using a buffer, ensure its pH is below 7.0 before adding this compound. |
| Precipitation occurs after adding this compound to a phosphate-containing buffer (e.g., PBS, RPMI-1640). | Formation of insoluble zinc phosphate due to a pH above 7.0.[3] | 1. Prepare a concentrated stock solution of this compound in deionized water. 2. Add the stock solution to the phosphate buffer dropwise while stirring. 3. Immediately monitor and adjust the pH of the final solution to below 7.4 using 0.1 M HCl. |
| Inconsistent results in antioxidant assays (e.g., DPPH, ABTS). | Degradation of the ascorbate component due to improper storage or prolonged exposure to light and air. Variation in the pH of the assay buffer between experiments. | 1. Prepare fresh this compound solutions for each experiment. 2. Store stock solutions in amber vials at 2-8°C for no longer than a few days. 3. Ensure the pH of the assay buffer is consistent across all experiments. |
| Reduced cellular uptake or biological activity in cell culture experiments. | Precipitation of this compound in the culture medium, leading to a lower effective concentration. Degradation of ascorbate at physiological pH (7.2-7.4) over time.[4] | 1. Prepare a concentrated, pH-adjusted stock solution of this compound and add it to the medium immediately before use. 2. For long-term experiments, consider replenishing the medium with fresh this compound periodically. |
Data Presentation
Table 1: pH-Dependent Stability and Antioxidant Activity of this compound
| pH | Stability | Antioxidant Activity (DPPH Radical Scavenging) | Reference |
| < 5.0 | High | Moderate | General Ascorbate Chemistry |
| 5.0 - 6.0 | Optimal | Good | [1] |
| 6.0 - 7.0 | Good | High | [5] |
| 7.0 - 7.4 | Moderate (risk of precipitation in phosphate buffers) | High | [4] |
| > 7.4 | Low (high risk of precipitation) | Variable (activity may be high but compound is unstable) | [3] |
Note: The antioxidant activity is based on the general behavior of ascorbate. Specific IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
Zinc Sulfate (B86663) Heptahydrate (ZnSO₄·7H₂O)
-
L-Ascorbic Acid
-
Deionized water
-
0.1 M NaOH
-
0.1 M HCl
-
Calibrated pH meter
Methodology:
-
In a sterile beaker, dissolve 5 g of L-Ascorbic Acid in 100 mL of deionized water with continuous stirring.
-
In a separate container, prepare a solution of 2.75 g of zinc sulfate heptahydrate in a small amount of deionized water.
-
Slowly add the zinc sulfate solution dropwise to the ascorbic acid solution while stirring continuously.
-
Monitor the pH of the mixture using a calibrated pH meter.
-
Carefully adjust the pH to between 6.0 and 7.0 by adding 0.1 M NaOH dropwise.[5] If the pH overshoots, use 0.1 M HCl to bring it back into the desired range.
-
Continue stirring the mixture at room temperature for two hours to ensure the complex formation.
-
The resulting solution is a ~100 mM stock of this compound. For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Store the stock solution in an amber bottle at 2-8°C.
Protocol 2: pH Adjustment of this compound in Cell Culture Medium (e.g., RPMI-1640)
Materials:
-
Prepared 100 mM this compound stock solution (from Protocol 1)
-
RPMI-1640 medium
-
Sterile 0.1 M HCl and 0.1 M NaOH
-
Sterile serological pipettes
-
Calibrated pH meter (used in a sterile manner) or sterile pH indicator strips
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), add the desired volume of the 100 mM this compound stock solution to your RPMI-1640 medium to achieve the final desired concentration.
-
Mix the solution gently by swirling.
-
Aseptically measure the pH of the medium. The addition of the slightly acidic stock solution may lower the pH.
-
If the pH is below the desired physiological range (typically 7.2-7.4), add sterile 0.1 M NaOH dropwise while gently swirling the medium. Monitor the pH closely.
-
If the pH is above the desired range, add sterile 0.1 M HCl dropwise.
-
Once the desired pH is reached, the medium is ready for use. It is recommended to use the prepared medium immediately to minimize the degradation of ascorbate.
Visualizations
Caption: Experimental workflow for preparing pH-adjusted this compound solutions.
Caption: Relationship between pH, stability, and antioxidant activity of this compound.
Caption: Simplified overview of cellular processes influenced by this compound.
References
- 1. magazinescience.com [magazinescience.com]
- 2. Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Immune-enhancing role of vitamin C and zinc and effect on clinical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Zinc Ascorbate Delivery Systems for Targeted Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental refinement of zinc ascorbate (B8700270) delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating zinc ascorbate nanoparticles?
A1: The main challenges include achieving high encapsulation efficiency due to the hydrophilic nature of this compound, preventing nanoparticle aggregation during formulation and storage, and ensuring controlled and targeted release of the payload.[1][2][3] The stability of both the this compound complex and the nanoparticle carrier in biological fluids is also a significant consideration.
Q2: Which delivery systems are most suitable for this compound?
A2: Liposomes and polymeric nanoparticles are commonly explored for delivering hydrophilic compounds like this compound.[3][4][5] Liposomes can encapsulate hydrophilic molecules in their aqueous core, while polymeric nanoparticles can be tailored to incorporate various types of drugs. The choice of system depends on the desired release profile, targeting strategy, and route of administration.
Q3: How can I improve the stability of my this compound-loaded nanoparticles?
A3: To enhance stability and prevent aggregation, consider using stabilizers such as polyethylene (B3416737) glycol (PEG) through a process called PEGylation.[6] Optimizing the surface charge (zeta potential) to be greater than ±20 mV can also induce electrostatic repulsion between particles.[6][7] Additionally, lyophilization (freeze-drying) with cryoprotectants can improve long-term storage stability.[8]
Q4: What are the key parameters to characterize in a this compound delivery system?
A4: Critical parameters include particle size and polydispersity index (PDI), zeta potential, encapsulation efficiency (%EE), and drug loading capacity (%LC).[9] Morphological characterization using techniques like transmission electron microscopy (TEM) is also important. For functional assessment, in vitro release kinetics and cytotoxicity assays are crucial.[10][11]
Q5: How can I achieve targeted release of this compound?
A5: Targeted release can be achieved through passive or active targeting strategies. Passive targeting relies on the enhanced permeability and retention (EPR) effect in tumor tissues.[12] Active targeting involves functionalizing the nanoparticle surface with ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells.[13] Stimuli-responsive systems that release the drug in response to specific physiological triggers like pH or enzymes are also an advanced strategy.[14]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (%EE) of this compound
| Possible Cause | Suggested Solution |
| High Hydrophilicity of this compound | For liposomes, use the thin-film hydration method where this compound is dissolved in the aqueous hydration buffer.[4][5][15] For polymeric nanoparticles, consider the double emulsion solvent evaporation technique (w/o/w) to better entrap hydrophilic molecules.[3] |
| Inadequate Drug-to-Lipid/Polymer Ratio | Optimize the ratio by creating a loading efficiency curve, varying the lipid/polymer concentration while keeping the this compound concentration constant to find the saturation point.[16] |
| Suboptimal Formulation Parameters | Adjust the pH of the hydration buffer to ensure the stability and charge of the this compound complex. Modify the lipid composition by including charged lipids to enhance interaction with the drug.[17] |
| Drug Leakage During Formulation | For methods involving sonication or extrusion, minimize the processing time and temperature to reduce the risk of drug leakage from the formed vesicles.[15] |
Issue 2: Nanoparticle Aggregation
| Possible Cause | Suggested Solution |
| Insufficient Surface Charge (Low Zeta Potential) | Incorporate charged lipids (e.g., cationic or anionic lipids) into the formulation to increase the absolute value of the zeta potential, promoting electrostatic repulsion.[7] |
| Inappropriate Storage Conditions | Store nanoparticle suspensions at recommended temperatures (typically 4°C) and avoid freezing, which can induce aggregation.[8][18] Dispersing nanoparticles in a suitable buffer at an optimal pH can also prevent aggregation. |
| High Nanoparticle Concentration | Prepare more dilute suspensions or, if a high concentration is necessary, include steric stabilizers like PEG in the formulation. |
| Bridging Between Particles | If using multivalent ions in your buffer, they can sometimes cause particle bridging. Consider using a different buffer system. |
Issue 3: Premature or Uncontrolled Drug Release
| Possible Cause | Suggested Solution | | Instability of the Nanoparticle Structure | For liposomes, increase the rigidity of the lipid bilayer by incorporating cholesterol into the formulation.[19] For polymeric nanoparticles, select a polymer with a slower degradation rate. | | Drug Adsorption to the Nanoparticle Surface | Ensure that the purification process (e.g., dialysis, centrifugation) is sufficient to remove any non-encapsulated, surface-adsorbed drug. | | Burst Release from Polymer Matrix | Optimize the polymer concentration and drug-to-polymer ratio. A higher polymer concentration can create a denser matrix, slowing down the initial burst release.[20] | | Inappropriate Release Medium in In Vitro Assay | Ensure the release medium in your in vitro assay mimics the physiological conditions of the target environment (e.g., pH, enzymatic activity) to get a more accurate release profile.[21] |
Data Presentation
Table 1: Physicochemical Properties of Zinc-Loaded Nanoparticles
| Delivery System | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Zinc Sulfate SLNs | 83.7 ± 1.8 - 183.8 ± 5.0 | N/A | ~+8.2 | Up to 90 | [11] |
| Liposomal Zinc | 100 - 200 | < 0.3 | -40.79 | > 94 | [9] |
| Zinc Oxide NPs | ~17 | N/A | N/A | N/A | [22] |
| Hypothetical this compound Liposomes | 120 ± 5.2 | 0.21 ± 0.03 | -35.5 ± 2.1 | 85.3 ± 4.5 | N/A |
Table 2: In Vitro Release of Zinc from Nanoparticle Formulations
| Delivery System | Time Point | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.5 | Reference |
| Zinc Sulfate SLNs | 24 hours | ~90 | N/A | [11] |
| Hypothetical this compound Polymeric NPs | 2 hours | 15.2 ± 2.1 | 25.8 ± 3.4 | N/A |
| 8 hours | 40.5 ± 3.8 | 65.1 ± 4.2 | N/A | |
| 24 hours | 75.9 ± 5.1 | 92.3 ± 4.9 | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Lipid Film Preparation: Dissolve the desired lipids (e.g., DSPC and cholesterol) in an organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[4][5]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.[4]
-
Vacuum Drying: Place the flask under a high vacuum for several hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) containing a predetermined concentration of this compound. The hydration should be performed at a temperature above the phase transition temperature of the lipids.[5]
-
Vesicle Formation: Agitate the flask to allow the lipid film to peel off and form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a desired size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a specific pore size.[15]
Protocol 2: Determination of Encapsulation Efficiency (%EE)
-
Separation of Free Drug: Separate the unencapsulated this compound from the liposomes. This can be achieved by ultracentrifugation, size exclusion chromatography, or dialysis.[16][23]
-
Quantification of Total Drug: Lyse a known volume of the liposome (B1194612) suspension using a suitable solvent or detergent to release the encapsulated drug. Measure the total concentration of this compound.
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant (after centrifugation) or the external medium (after dialysis).
-
Calculation: Determine the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
The concentration of zinc can be quantified using methods like atomic absorption spectroscopy.[11]
Protocol 3: In Vitro Drug Release Study using Dialysis Bag Method
-
Preparation: Place a known volume of the this compound-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Release Medium: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 or acetate (B1210297) buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively).[21]
-
Incubation: Keep the setup under constant stirring at a controlled temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Mandatory Visualization
Caption: Hypothetical signaling pathway of targeted this compound delivery.
Caption: Experimental workflow for this compound delivery system development.
Caption: Troubleshooting decision tree for low encapsulation efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. wbcil.com [wbcil.com]
- 7. benchchem.com [benchchem.com]
- 8. Post-Processing Techniques for the Improvement of Liposome Stability [mdpi.com]
- 9. wjpsronline.com [wjpsronline.com]
- 10. Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. wbcil.com [wbcil.com]
- 13. mdpi.com [mdpi.com]
- 14. Zinc-based Nanomaterials in Cancer Therapy: Mechanisms, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thin film hydration versus modified spraying technique to fabricate intranasal spanlastic nanovesicles for rasagiline mesylate brain delivery: Characterization, statistical optimization, and in vivo pharmacokinetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current Research on Zinc Oxide Nanoparticles: Synthesis, Characterization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Factors affecting microencapsulation of drugs in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.nju.edu.cn [chem.nju.edu.cn]
- 22. Preparation and Characterization of Zinc Oxide Nanoparticles Using Leaf Extract of Sambucus ebulus | MDPI [mdpi.com]
- 23. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
Addressing interference of zinc ascorbate in specific analytical assays
This guide provides troubleshooting and frequently asked questions (FAQs) regarding interference caused by zinc ascorbate (B8700270) in common analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is zinc ascorbate and in which assays does it typically cause interference?
This compound is a chemical compound that combines zinc, an essential mineral, with ascorbic acid (Vitamin C), a potent antioxidant. Due to the properties of its individual components, it can interfere with a variety of analytical assays, particularly those that are susceptible to interference from either reducing agents or divalent cations.
Commonly affected assays include:
-
Colorimetric/Spectrophotometric Assays: Especially those based on redox reactions, where the reducing power of ascorbic acid can interfere with chromophore development.[1][2] This is prevalent in assays using the Trinder reaction, which involves hydrogen peroxide.[3][4]
-
Immunoassays (e.g., ELISA): Interference can arise from matrix effects or nonspecific binding, although this is less direct than in redox-based assays.[5][6]
-
Total Phenolic Content Assays (e.g., Folin-Ciocalteu): Ascorbic acid is a well-known and significant interferent in this assay, as it can directly reduce the Folin-Ciocalteu reagent, leading to an overestimation of phenolic content.[7][8][9]
-
Assays for Metal Ion Quantification: The presence of zinc can interfere with the measurement of other metal ions. Conversely, strong chelating agents present in sample buffers, such as EDTA, can bind to zinc, preventing its detection and leading to an underestimation of its concentration.[10]
Q2: What is the primary mechanism of ascorbic acid interference in redox-based assays?
The primary mechanism of ascorbic acid interference in many clinical chemistry assays is its action as a potent reducing agent.[11] In assays that rely on an enzymatic reaction to produce hydrogen peroxide (H₂O₂), which then reacts with a chromogen in the presence of peroxidase to produce a colored product (the Trinder reaction), ascorbic acid can consume the H₂O₂.[3][4] This consumption of peroxide prevents the formation of the colored product or creates a lag phase in color development, leading to falsely low or negative results.[4] Peroxide depletion is the predominant chemical mechanism of this interference.[1][4]
Q3: How can I identify if this compound is interfering with my assay?
Identifying interference from this compound often involves observing unexpected or inconsistent results. Key indicators include:
-
Non-linear dilutions: If diluting the sample does not result in a proportionally linear decrease in the measured analyte concentration, an interfering substance may be present.[11][12]
-
Non-physiological results: Results that are biologically implausible, such as negative concentration values, can be a strong indicator of interference.[11]
-
Inconsistent results across different assay platforms: If measuring the same analyte with a different method (e.g., one not based on a redox reaction) yields a significantly different result, interference in the initial assay is likely.
-
Delta flags without clinical explanation: In a clinical setting, a significant change in a patient's results without a corresponding change in their clinical status can suggest assay interference.[11]
-
Spike and recovery testing: Adding a known amount of your analyte to the sample matrix containing suspected this compound and measuring the recovery. A recovery significantly different from 100% suggests interference.
Troubleshooting Guides
Issue 1: Falsely low readings in a colorimetric assay based on the Trinder reaction (e.g., cholesterol, triglycerides, glucose).
This is a classic sign of ascorbic acid interference. The ascorbate consumes the hydrogen peroxide essential for color development.[4][13]
Mitigation Strategy 1: Enzymatic Degradation of Ascorbic Acid
The most specific method to eliminate ascorbic acid interference is to pre-treat the sample with the enzyme ascorbate oxidase (AO).[11][14] This enzyme specifically catalyzes the oxidation of ascorbic acid to dehydroascorbic acid, which has significantly less interfering potential in many assays.[7]
-
Reagent Preparation: Prepare a stock solution of ascorbate oxidase (e.g., 10 U/mL) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). The optimal concentration should be determined empirically.
-
Sample Treatment: To your sample, add a determined volume of the ascorbate oxidase solution. A final concentration of approximately 2 U/mL in the reaction mixture is often effective.[14]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C or room temperature) for a short period (e.g., 5-10 minutes) to allow for the complete oxidation of ascorbic acid.
-
Assay Procedure: Proceed with your standard assay protocol using the AO-treated sample.
-
Control: Run a parallel sample without ascorbate oxidase to confirm the presence and magnitude of the interference.
Mitigation Strategy 2: Chemical Quenching
For some applications, non-enzymatic chemical quenchers can be used. For instance, stable radicals like 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPOL) have been shown to effectively quench ascorbic acid.[14]
Issue 2: Overestimation of total antioxidant capacity in the Folin-Ciocalteu (F-C) assay.
Ascorbic acid directly reduces the F-C reagent, causing a strong non-phenolic signal that can lead to a significant overestimation of the true phenolic content.[8][9]
Mitigation Strategy: Combined Enzymatic and Chemical Treatment
While ascorbate oxidase (AO) treatment is a good first step, its product, dehydroascorbic acid (DHA), can still contribute a residual signal (15-30% of the original ascorbic acid).[7][9] A secondary treatment with hydrogen peroxide (H₂O₂) can degrade DHA.
-
AO Treatment: Treat the sample with ascorbate oxidase as described in the protocol above to convert ascorbic acid to DHA.
-
DHA Degradation: Add a small amount of hydrogen peroxide (e.g., a final concentration of ~450 ppm) to the sample.[15] Incubate for a short period to allow for the degradation of DHA.
-
H₂O₂ Quenching (Optional but Recommended): To prevent the H₂O₂ from reacting with the actual phenolics, a quenching step may be necessary. This requires careful optimization for your specific sample matrix.
-
F-C Assay: Proceed with the standard Folin-Ciocalteu assay protocol. It is crucial to run appropriate controls, including samples treated only with AO, to quantify the residual interference from DHA.
Issue 3: Inaccurate quantification of zinc in a colorimetric assay due to other metal ions or chelators.
The presence of other metal ions can interfere with zinc-specific colorimetric reagents. Conversely, strong chelating agents like EDTA in the sample buffer can bind zinc, making it unavailable to react with the assay reagent and causing underestimation.[10]
Mitigation Strategy: Masking and pH Adjustment
Masking agents can be used to selectively bind interfering ions. For zinc assays like the Zincon (B94326) method, cyanide can be used to mask interfering metals, followed by the specific release of zinc.[10]
This protocol involves highly toxic potassium cyanide and must be performed with extreme caution in a certified chemical fume hood, following all institutional safety procedures.
-
Sample Preparation: To a 10.0 mL aliquot of your sample, add the following reagents in sequence, mixing thoroughly after each addition:
-
Color Development: Add 2.0 mL of zincon reagent.
-
Selective Release and Measurement: Add 3.0 mL of cyclohexanone. This will selectively release the zinc from its cyanide complex, allowing it to react with the zincon. Measure the absorbance at 620 nm.[10]
Data Presentation: Effect of Interferents on Assays
The following tables summarize quantitative data on the interference effects of ascorbic acid on various analytes and the tolerance limits of interfering species in a zinc determination assay.
Table 1: Reported Interference of Ascorbic Acid on Various Analytes
| Analyte | Assay Type / Method | Ascorbic Acid Conc. | Observed Effect | Reference |
|---|---|---|---|---|
| Total Cholesterol | Enzymatic Colorimetric | 12.0 mmol/L | Undetectable (False Decrease) | [2] |
| Triglycerides | Enzymatic Colorimetric | 12.0 mmol/L | Undetectable (False Decrease) | [2] |
| Uric Acid | Enzymatic Colorimetric | 12.0 mmol/L | 83% Decrease | [2] |
| Creatinine | Jaffe Reaction | 12.0 mmol/L | 26% Increase | [2] |
| Calcium | Colorimetric | 12.0 mmol/L | 103% Increase | [2] |
| Glucose | Trinder Assay | >2.2 mmol/L | >50% Decrease |[13] |
Table 2: Tolerance Limits of Interfering Ions in a Zinc Colorimetric Assay
| Interfering Ion | Tolerance Limit (mg/L) |
|---|---|
| Aluminum (Al³⁺) | 6 |
| Cadmium (Cd²⁺) | 20 |
| Chromium (Cr³⁺) | 10 |
| Copper (Cu²⁺) | 5 |
| Iron (Fe³⁺) | 7 |
| Manganese (Mn²⁺) | 5 |
| Nickel (Ni²⁺) | 20 |
(Data adapted from studies on Zincon-based methods)
Visualizations
Mechanism of Ascorbic Acid Interference
The following diagram illustrates the primary mechanism by which ascorbic acid interferes in peroxidase-based colorimetric assays.
Caption: Ascorbic acid consumes hydrogen peroxide, preventing the color-forming reaction.
Troubleshooting Workflow for Suspected Interference
This workflow provides a logical sequence of steps to diagnose and resolve suspected assay interference from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Interference of ascorbic acid with chemical analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. optimaldx.com [optimaldx.com]
- 4. researchgate.net [researchgate.net]
- 5. candor-bioscience.de [candor-bioscience.de]
- 6. Interferences in immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Improved Removal of Ascorbate Interference in the Folin-Ciocalteu Assay of “Total Phenolic Content” | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. (Open Access) Improved Removal of Ascorbate Interference in the Folin-Ciocalteu Assay of “Total Phenolic Content” (2010) | Bryan L. Ford | 9 Citations [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. myadlm.org [myadlm.org]
- 12. myadlm.org [myadlm.org]
- 13. researchgate.net [researchgate.net]
- 14. Nonenzymatic elimination of ascorbic acid in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Improving the yield and purity of zinc ascorbate synthesis
Welcome to the Technical Support Center for the synthesis of zinc ascorbate (B8700270). This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis of zinc ascorbate, with a focus on improving both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the reaction of a zinc salt with ascorbic acid in a suitable solvent. Common zinc sources include zinc oxide, zinc sulfate (B86663), and zinc acetate. The reaction is often carried out in an aqueous solution, and the product can be precipitated by adjusting reaction conditions such as pH or by adding a co-solvent like ethanol (B145695).[1][2]
Q2: What are the critical parameters influencing the yield and purity of this compound?
A2: Key parameters that significantly impact the yield and purity include:
-
pH of the reaction medium: The pH affects the solubility of this compound and can influence the formation of byproducts. A pH range of 6.0-7.0 is often optimal for precipitation.[2]
-
Reaction Temperature: Temperature influences the reaction kinetics and the stability of ascorbic acid, which can degrade at elevated temperatures.[3][4]
-
Molar Ratio of Reactants: The stoichiometry of the zinc salt to ascorbic acid is crucial for ensuring complete reaction and minimizing unreacted starting materials.
-
Purity of Starting Materials: The purity of zinc salts and ascorbic acid directly impacts the purity of the final product.
-
Solvent System: The choice of solvent affects the solubility of reactants and products, influencing the reaction rate and product isolation.
Q3: What are the common impurities in this compound synthesis?
A3: Common impurities can include unreacted starting materials (zinc salts, ascorbic acid), degradation products of ascorbic acid (such as dehydroascorbic acid), and other metal ions if impure zinc sources are used.[3][4]
Q4: How can the purity of synthesized this compound be assessed?
A4: A variety of analytical techniques can be employed to determine the purity of this compound, including:
-
High-Performance Liquid Chromatography (HPLC): To quantify ascorbic acid and related organic impurities.
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy: To determine the zinc content and detect trace metal impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the this compound complex and identify functional groups.[2]
-
UV-Vis Spectrophotometry: For the quantification of zinc and ascorbic acid.[2][5][6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Product Yield
Q: My synthesis resulted in a significantly lower yield of this compound than theoretically expected. What are the potential causes and solutions?
A: Low yield can be attributed to several factors. The following troubleshooting steps can help identify and resolve the issue.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Optimize Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using appropriate analytical techniques. - Adjust Temperature: Lower temperatures may lead to incomplete reactions. A moderate increase in temperature (e.g., 80-90°C) can improve reaction rates, but be cautious of ascorbic acid degradation.[3] - Ensure Proper Molar Ratio: An incorrect stoichiometric ratio of reactants can leave one of the starting materials in excess, limiting the amount of product formed. |
| Product Loss During Workup | - Optimize Precipitation: If precipitating with a solvent like ethanol, ensure a sufficient amount is added to minimize the solubility of this compound in the mother liquor.[1] - Washing Procedure: Wash the precipitate with a cold solvent in which this compound has low solubility to minimize product loss. |
| Suboptimal pH | - pH Adjustment: The solubility of this compound is pH-dependent. Adjust the pH of the solution to the optimal range for precipitation (typically pH 6.0-7.0) to maximize the recovery of the solid product.[2] |
| Degradation of Ascorbic Acid | - Control Temperature: Ascorbic acid is susceptible to thermal degradation. Avoid excessively high temperatures during the reaction and drying steps.[3][4] - Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of ascorbic acid. |
Problem 2: Product Impurity
Q: My synthesized this compound is not pure. What are the likely impurities and how can I remove them?
A: Product contamination can arise from various sources. The following guide will help you identify and address common impurities.
| Potential Impurity | Source | Purification Strategy |
| Unreacted Starting Materials | Incomplete reaction or incorrect stoichiometry. | - Recrystallization: Dissolve the crude product in a suitable solvent at an elevated temperature and then cool it slowly to allow for the formation of pure crystals, leaving impurities in the mother liquor. - Washing: Thoroughly wash the filtered product with a solvent that selectively dissolves the unreacted starting materials but not the this compound. |
| Degradation Products of Ascorbic Acid | High reaction temperatures, presence of oxygen, or prolonged reaction times. | - Optimize Reaction Conditions: Use milder reaction temperatures and shorter reaction times.[3] Consider using an inert atmosphere. - Recrystallization: This can effectively separate the desired product from more soluble degradation products. |
| Other Metal Ions | Impurities in the zinc source. | - Use High-Purity Reactants: Start with high-purity zinc salts to minimize the introduction of other metal contaminants. - Chelation/Precipitation: In some cases, selective precipitation of impurity metals can be achieved by carefully controlling the pH. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reaction of Zinc Sulfate and Ascorbic Acid
This protocol describes a common method for synthesizing this compound.
Materials:
-
Ascorbic Acid
-
Zinc Sulfate Heptahydrate
-
Sodium Hydroxide (B78521) (0.1 M solution)
-
Deionized Water
Procedure:
-
Dissolve 5 g of ascorbic acid in 100 mL of deionized water with stirring.
-
In a separate beaker, prepare a solution of 2.75 g of zinc sulfate heptahydrate in a minimal amount of deionized water.
-
Slowly add the zinc sulfate solution dropwise to the ascorbic acid solution while stirring continuously.
-
Adjust the pH of the mixture to 6.0–7.0 by the slow addition of a 0.1 M sodium hydroxide solution. A precipitate will form.[2]
-
Continue stirring the mixture at room temperature for 2 hours to ensure the reaction goes to completion.
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities.
-
Dry the precipitate in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Synthesis of this compound Hydrogen Citrate
This protocol is based on a patented method for producing a this compound complex.[1]
Materials:
-
Citric Acid Monohydrate
-
Ascorbic Acid
-
Zinc Oxide
-
Water
-
Ethanol
Procedure:
-
In a reaction vessel, combine citric acid monohydrate, ascorbic acid, and zinc oxide in a weight ratio of approximately 3:1:4.[1]
-
Add a sufficient amount of water to form a slurry.
-
Stir the mixture at room temperature for 30 minutes.
-
Stop stirring and allow the mixture to rest for 30 minutes.
-
Add ethanol to the mixture to induce the precipitation of the product.[1]
-
Resume stirring for another 30 minutes.
-
Filter the solid product and wash it with ethanol.
-
Dry the product in an oven.
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Method 1 (Zinc Sulfate) | Method 2 (Zinc Oxide/Citric Acid) |
| Zinc Source | Zinc Sulfate Heptahydrate | Zinc Oxide |
| Ascorbic Acid Ratio | Stoichiometric with Zinc Sulfate | ~1 part by weight to 4 parts ZnO[1] |
| Additional Reagents | Sodium Hydroxide | Citric Acid Monohydrate, Ethanol[1] |
| Solvent | Water | Water/Ethanol[1] |
| pH | 6.0 - 7.0[2] | Not specified, likely acidic initially |
| Temperature | Room Temperature | Room Temperature[1] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A general workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. CN103739578A - this compound hydrogen citrate, as well as preparation method and application thereof - Google Patents [patents.google.com]
- 2. jchr.org [jchr.org]
- 3. CN1112557A - Preparation of neutral long-acting calcium this compound - Google Patents [patents.google.com]
- 4. Vitamin C - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
Strategies to minimize oxidation of zinc ascorbate in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidation of zinc ascorbate (B8700270) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is zinc ascorbate and why is its stability a concern?
A1: this compound is a chemical compound that combines zinc with ascorbic acid (Vitamin C). Both components offer significant biological benefits, including antioxidant properties, immune support, and roles in collagen synthesis.[1] However, the ascorbate component is susceptible to oxidation, especially in aqueous solutions. This degradation can lead to a loss of efficacy and the generation of unwanted byproducts, compromising experimental results.
Q2: What are the primary factors that lead to the oxidation of this compound?
A2: The primary factors contributing to this compound oxidation are:
-
pH: Ascorbate is more stable in acidic conditions and its oxidation rate increases with higher pH.[2][3]
-
Presence of Oxygen: Dissolved oxygen in aqueous solutions is a key reactant in the oxidation process.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[4]
-
Exposure to Light: Light, particularly UV radiation, can catalyze the degradation of ascorbate.
-
Presence of Metal Ions: Transition metal ions, such as iron and copper, can catalyze the oxidation of ascorbate.[3] Interestingly, while zinc is a metal, studies have shown that Zn(II) ions can actually decrease the stability of ascorbic acid solutions, likely by catalyzing its oxidation.[2]
Q3: How can I visually identify if my this compound solution has oxidized?
A3: A freshly prepared this compound solution should be clear to a pale yellow. The development of a brownish color is a common indicator of oxidation.[5] For quantitative assessment, spectrophotometric or chromatographic methods are recommended.
Q4: Are there more stable alternatives to ascorbic acid for use in cell culture?
A4: Yes, for cell culture experiments where long-term stability is crucial, esterified forms of ascorbate, such as L-ascorbic acid 2-phosphate (Asc-2P), are often used.[6] These derivatives are more resistant to oxidation in culture media but can be hydrolyzed by cellular phosphatases to release active ascorbic acid.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid browning of this compound solution | High pH of the solvent or buffer. Presence of catalytic metal ion contaminants (e.g., iron, copper). Exposure to light. High storage temperature. | Adjust the pH of your solution to a more acidic range (pH < 6), if experimentally feasible. Use high-purity, metal-free water and reagents. Prepare solutions in amber vials or protect them from light. Store solutions at low temperatures (2-8°C) and for short durations. |
| Inconsistent experimental results | Degradation of this compound stock solution over time. Oxidation during the experiment. | Prepare fresh stock solutions for each experiment. Incorporate antioxidants into your experimental buffer. Perform experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. |
| Precipitate formation in the solution | pH-dependent solubility changes. Complexation with other components in the media. | Ensure the pH of the solution is within the solubility range for this compound. Verify the compatibility of this compound with all other reagents and media components. |
Quantitative Data Summary
The stability of ascorbate, the key component of this compound, is significantly influenced by environmental conditions. The following table summarizes the impact of pH and the presence of other metal ions on ascorbic acid stability.
| Condition | Effect on Ascorbic Acid Stability | Reference |
| pH 3 | Lowest rate of oxidation observed. | [2] |
| pH 5 | Oxidation rate increases by a factor of 2 compared to pH 3. | [2] |
| pH 7.4 (Physiological) | Ascorbic acid is unstable. | [2] |
| Presence of Zn(II) ions | Decreased stability by ~23%. | [2] |
| Presence of Se(IV) ions | Increased stability by ~34%. | [2] |
| Presence of Mg(II) ions | Increased stability by ~16%. | [2] |
Experimental Protocols
Protocol 1: Preparation and Handling of a Stabilized this compound Solution
This protocol outlines the steps for preparing a this compound solution with minimized risk of oxidation.
Materials:
-
This compound powder
-
High-purity, deoxygenated water (e.g., by boiling and cooling under nitrogen)
-
pH meter
-
Sterile, amber-colored storage vials
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Work in a low-light environment or use amber glassware.
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in deoxygenated water.
-
If necessary, adjust the pH to the desired value using a suitable acidic buffer. Ascorbic acid itself has some buffering capacity, particularly around pH 4-5.[1][7]
-
Purge the headspace of the storage vial with an inert gas before sealing.
-
Store the solution at 2-8°C and use it as quickly as possible.
Protocol 2: Quantification of this compound Oxidation using UV-Vis Spectroscopy
This protocol provides a method to monitor the degradation of this compound by measuring the decrease in absorbance of the ascorbate component.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound solution
-
Appropriate buffer solution
Procedure:
-
Prepare a stock solution of this compound in the desired buffer.
-
Measure the initial absorbance of the solution. Ascorbate has a characteristic absorbance maximum at approximately 265 nm.[3]
-
Incubate the solution under the experimental conditions you wish to test (e.g., different temperatures, light exposure).
-
At regular time intervals, take an aliquot of the solution and measure its absorbance at 265 nm.
-
A decrease in absorbance over time indicates the oxidation of ascorbate.
-
The rate of oxidation can be calculated from the change in absorbance over time.
Visualizations
Caption: Experimental workflow highlighting key stages for potential this compound oxidation and mitigation strategies.
Caption: Simplified pathway of ascorbate oxidation, the primary cause of this compound degradation.
References
- 1. Ascorbic acid: useful as a buffer agent and radiolytic stabilizer for metalloradiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Zinc Ascorbate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with zinc ascorbate (B8700270). The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent results in zinc ascorbate experiments?
A1: Inconsistent results in this compound experiments can stem from several factors, primarily related to the stability of the compound, the experimental setup, and the methodologies used. Key areas of concern include:
-
Synthesis and Purity: Variations in the synthesis process can lead to differences in the final product's purity and composition, directly impacting its activity.
-
Stability and Storage: this compound is susceptible to degradation. Factors such as pH, temperature, light exposure, and the presence of oxygen can affect its stability.[1][2] It is also hygroscopic, meaning it readily absorbs moisture from the air, which necessitates storage in airtight containers.
-
Experimental Conditions: Inconsistencies in experimental parameters like buffer composition, pH, and incubation times can lead to variable results.
-
Assay-Specific Interferences: The components of your experimental system, including this compound itself, can interfere with certain assays, leading to inaccurate readings.
Q2: How should I properly store this compound to maintain its stability?
A2: To ensure the stability of this compound, it should be stored as a solid in a cool, dry, and dark place. A recommended storage temperature for the powder form is -20°C for long-term stability. For solutions, it is crucial to be aware that ascorbic acid degrades quickly in aqueous environments, a process accelerated by increased pH, heat, oxygen, and the presence of metal ions.[1][3] Solutions should be freshly prepared for each experiment. If storage of a solution is unavoidable, it should be kept at a low pH (around 3-4), protected from light, and refrigerated.
Q3: My synthesized this compound shows lower antioxidant activity than expected. What could be the reason?
A3: A lower-than-expected antioxidant activity can be due to several factors:
-
Impure Product: The presence of unreacted starting materials or byproducts from the synthesis can dilute the concentration of active this compound.
-
Degradation: The this compound may have degraded due to improper storage or handling. Exposure to high pH, temperature, or oxygen can lead to a loss of antioxidant capacity.
-
Assay Interference: Certain compounds can interfere with antioxidant assays like DPPH or ABTS, leading to an underestimation of activity. It is important to run appropriate controls to account for any potential interference.[4]
-
Incorrect pH: The antioxidant activity of ascorbate is pH-dependent. Ensure your assay is performed at a pH that is optimal for the activity of your compound. The stability of ascorbic acid is lowest at neutral pH.[1][[“]]
Troubleshooting Guides
Issue 1: Inconsistent Yield and Purity in this compound Synthesis
Symptoms:
-
Variable yields between different synthesis batches.
-
The final product is not a white or off-white powder, indicating impurities.
-
Characterization data (e.g., HPLC, UV-Vis) shows the presence of contaminants.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the molar ratios of ascorbic acid and the zinc source (e.g., zinc oxide, zinc carbonate) are correct.[6][7] - Optimize reaction time and temperature. Some protocols suggest reacting at 80-90°C.[8] - Ensure adequate mixing throughout the reaction. |
| Side Reactions/Degradation | - Control the reaction temperature to prevent the degradation of ascorbic acid.[8] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Improper Purification | - If the product is impure, consider recrystallization from a suitable solvent. - Washing the precipitate with distilled water can help remove water-soluble impurities.[7] |
Issue 2: High Variability in Antioxidant Activity Assays (DPPH/ABTS)
Symptoms:
-
Large standard deviations between replicate measurements.
-
Inconsistent IC50 values across different experimental runs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. |
| Reagent Instability | - Prepare fresh DPPH and ABTS radical solutions for each experiment.[9] - Store stock solutions in the dark and at the recommended temperature. |
| Interference from Zinc | - Zinc ions can sometimes interfere with colorimetric assays.[10] - Run a control with a zinc salt (e.g., zinc chloride) alone to assess its effect on the assay. |
| Inconsistent Incubation Time | - Ensure a consistent incubation time for all samples and standards, as the reaction may not be instantaneous.[11] |
| Sample Precipitation | - Ensure that the this compound is fully dissolved in the assay medium. Poor solubility can lead to inaccurate results. |
Quantitative Data Summary: Antioxidant Activity of Metal Complexes
The following table summarizes the antioxidant activity of various metal complexes from different studies, providing a reference for expected outcomes.
| Complex | Assay | IC50 (µg/mL) | % Antioxidant Activity |
| Copper-Ascorbate | DPPH | 30 | Not Reported |
| Zinc Complex of Mefenamic Acid-Benzidine | DPPH | Not Reported | High |
| Coumarin-Chalcone Hybrid | DPPH | Not Reported | 77.92% |
| Coumarin-Benzothiazole Hybrid | DPPH | 591.58 | Not Reported |
Note: The antioxidant activity of metal complexes can vary significantly based on the ligand and the metal ion.[12][13][14]
Issue 3: Inconsistent Results in Cell-Based Assays (e.g., Viability, Cellular Uptake)
Symptoms:
-
High variability in cell viability (e.g., MTT, LDH assays) between replicate wells.[15]
-
Inconsistent measurements of intracellular zinc concentration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | - Ensure a homogenous cell suspension before and during plating.[15] |
| "Edge Effect" in Plates | - Fill the outer wells of the microplate with sterile PBS or media without cells and do not use them for experimental data to minimize evaporation.[15][16] |
| Ascorbate Instability in Media | - Ascorbic acid is unstable in neutral pH culture media.[1] - Prepare fresh this compound solutions immediately before adding to cells. |
| Compound Precipitation | - Visually inspect the culture medium for any signs of precipitation after adding this compound. - Consider using a lower concentration or a different solvent for the stock solution. |
| Interference with Viability Dyes | - Run "no-cell" controls with this compound to check for direct interaction with assay reagents (e.g., reduction of MTT).[16] |
| Fluorescent Probe Issues (e.g., FluoZin-3) | - Protect fluorescent dyes from light and temperature fluctuations.[17][18] - Ensure the correct concentration of the dye is used, as high concentrations can be toxic or buffer intracellular zinc.[19] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized method based on common laboratory practices.
Materials:
-
L-Ascorbic Acid
-
Zinc Oxide (or Zinc Carbonate)
-
Deionized Water
-
Ethanol (B145695) (for washing, optional)
Procedure:
-
Dissolve L-ascorbic acid in deionized water with stirring. The ratio can vary, but a common starting point is a 1:2 weight-to-volume ratio (e.g., 5g in 10 mL).[7]
-
Slowly add a stoichiometric amount of zinc oxide or zinc carbonate to the ascorbic acid solution while stirring continuously. The molar ratio of ascorbic acid to zinc is typically 2:1.
-
The reaction can be carried out at room temperature or heated to 80-90°C to increase the reaction rate.[8]
-
Continue stirring for a set period (e.g., 2 hours) until the reaction is complete, which is often indicated by the cessation of gas evolution (if using zinc carbonate) and the formation of a white precipitate.
-
Collect the precipitate by filtration.
-
Wash the precipitate with deionized water and optionally with ethanol to remove any unreacted starting materials.
-
Dry the resulting this compound powder in a desiccator or under vacuum at a low temperature (e.g., 60-80°C).[8]
Protocol 2: Quantification of Ascorbic Acid by HPLC-UV
This protocol provides a general method for the quantification of ascorbic acid.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: For example, a mixture of methanol (B129727), water, and glacial acetic acid (e.g., 30:69:1 v/v/v) with a salt like NaCl (e.g., 10 g/L).[20] The pH of the mobile phase is often acidic (e.g., pH 2.2) to ensure ascorbic acid is in its protonated form.[21]
-
Ascorbic acid standard
-
Your this compound sample
Procedure:
-
Prepare a series of ascorbic acid standards of known concentrations in the mobile phase.
-
Prepare your this compound sample by dissolving it in the mobile phase to a known concentration.
-
Set the UV detector to a wavelength of approximately 243-265 nm.[21][22]
-
Inject the standards and the sample onto the HPLC system.
-
Record the retention time and peak area/height for ascorbic acid in the standards and the sample.
-
Generate a calibration curve by plotting the peak area/height of the standards against their concentrations.
-
Use the calibration curve to determine the concentration of ascorbic acid in your sample.
Protocol 3: DPPH Radical Scavenging Assay
This is a standard protocol for assessing antioxidant activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol.
-
Your this compound sample dissolved in a suitable solvent (e.g., methanol, ethanol, water).
-
Positive control (e.g., ascorbic acid, Trolox).
-
96-well microplate and a microplate reader.
Procedure:
-
Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate, add a specific volume of your sample at different concentrations to the wells.
-
Add the DPPH working solution to each well.
-
Include a blank (solvent + DPPH) and a positive control.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[9]
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
Protocol 4: ABTS Radical Scavenging Assay
This is another common method for evaluating antioxidant capacity.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.
-
Potassium persulfate solution.
-
Your this compound sample.
-
Positive control (e.g., Trolox).
-
96-well microplate and a microplate reader.
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.[9]
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Add your sample at different concentrations to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Include a blank and a positive control.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature.[11]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity similar to the DPPH assay.
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. CN103739578A - this compound hydrogen citrate, as well as preparation method and application thereof - Google Patents [patents.google.com]
- 7. jchr.org [jchr.org]
- 8. CN1112557A - Preparation of neutral long-acting calcium this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent Overview of Potent Antioxidant Activity of Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pp.bme.hu [pp.bme.hu]
- 21. asianpubs.org [asianpubs.org]
- 22. researchgate.net [researchgate.net]
Best practices for handling and storing zinc ascorbate in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing zinc ascorbate (B8700270) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store zinc ascorbate powder?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] Keep containers tightly sealed and protected from direct sunlight and environmental extremes.[1][2] It is recommended to store it in its original container.[2][3]
Q2: What are the key handling precautions for this compound?
A2: When handling this compound, it is crucial to avoid all personal contact, including inhalation of dust.[2] Always use in a well-ventilated area.[2] Do not eat, drink, or smoke in the handling area.[1][2] After handling, always wash your hands thoroughly with soap and water.[2]
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: Recommended PPE includes safety glasses, a lab coat, gloves, and a dust respirator.[3][4] In the case of a large spill, splash goggles, a full suit, boots, and a self-contained breathing apparatus may be necessary.[3][4]
Q4: Is this compound sensitive to light or moisture?
A4: Yes, this compound is hygroscopic, meaning it readily absorbs moisture from the air.[4] This necessitates storage in airtight containers to maintain its powdered form.[4] It should also be protected from direct sunlight.[1][3]
Q5: What are the known chemical incompatibilities of this compound?
A5: this compound should not be stored with strong oxidizing agents.[1] It may also react violently with peroxides, borohydrides, cyanoborohydrides, chlorine trifluoride, and bromine trifluoride.[2]
Troubleshooting Guides
Problem: The this compound powder has clumped together.
-
Cause: This is likely due to moisture absorption from the air, as this compound is hygroscopic.[4] The container may not have been sealed properly.
-
Solution: Ensure the container is always tightly sealed when not in use. Store in a desiccator if working in a humid environment. While the clumped material may still be usable depending on the application, its water content is no longer defined. For precise experiments, it is recommended to use a fresh, unopened container.
Problem: Discoloration of the this compound powder is observed.
-
Cause: Discoloration to a creamy white or pale yellow is normal.[1] However, significant changes in color could indicate degradation, possibly due to exposure to light, heat, or incompatible substances.
-
Solution: Review storage conditions to ensure the product is protected from light and heat.[1] Check for any potential cross-contamination with incompatible materials. If degradation is suspected, it is best to discard the material according to proper disposal procedures.
Problem: Inconsistent experimental results when using a this compound solution.
-
Cause: The stability of ascorbic acid in aqueous solutions can be affected by the presence of metal ions like Zn(II), which can catalyze its oxidation.[5] The pH of the solution can also influence stability.
-
Solution: Prepare fresh solutions for each experiment whenever possible. If a stock solution must be stored, keep it refrigerated and protected from light. Consider conducting stability studies for your specific solution composition and storage conditions.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, dry area | [1][2] |
| Light Exposure | Protected from direct sunlight | [1][3] |
| Humidity | Store in a dry area; hygroscopic | [2][4] |
| Container | Original, tightly sealed container | [1][2][3] |
| Ventilation | Use in a well-ventilated area | [2] |
Table 2: Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Routine Handling | Large Spill | Source |
| Eye Protection | Safety glasses | Splash goggles | [3][4] |
| Hand Protection | Gloves | Gloves | [3][4] |
| Body Protection | Lab coat | Full suit | [3][4] |
| Respiratory Protection | Dust respirator | Self-contained breathing apparatus | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution (General Procedure)
This protocol is a general guideline. Specific concentrations and solvents should be determined based on the experimental requirements.
-
Materials:
-
This compound powder
-
Appropriate solvent (e.g., deionized water)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing scale
-
-
Procedure:
-
Determine the desired concentration and volume of the solution.
-
Calculate the required mass of this compound.
-
Weigh the calculated amount of this compound powder in a clean, dry weighing boat.
-
Transfer the powder to the volumetric flask.
-
Add a portion of the solvent to the flask (approximately half of the final volume).
-
Gently swirl the flask or use a magnetic stirrer to dissolve the powder. This compound is soluble in water.[1]
-
Once the powder is completely dissolved, add the solvent to the final volume mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
If not for immediate use, transfer the solution to a clearly labeled, airtight, and light-protected container for storage.
-
Visualizations
Caption: Workflow for the safe handling and storage of this compound in the laboratory.
Caption: Potential degradation pathway of this compound under improper storage conditions.
References
- 1. This compound or Ascorbic Acid Zinc Salt Manufacturers, with SDS [mubychem.com]
- 2. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 3. wbcil.com [wbcil.com]
- 4. wbcil.com [wbcil.com]
- 5. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Zinc Ascorbate and Zinc Sulfate Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioavailability of two common zinc supplements: zinc ascorbate (B8700270) and zinc sulfate (B86663). While zinc ascorbate is often marketed with the implication of enhanced absorption due to the presence of vitamin C, scientific evidence warrants a closer examination of this claim. This document synthesizes available experimental data to provide an objective comparison for research and development purposes.
Quantitative Bioavailability Data
A key study investigated the effect of various doses of ascorbic acid on the absorption of a 110 mg aqueous dose of zinc sulfate (containing 25 mg of elemental zinc) in human subjects. The results indicated that ascorbic acid, even at high doses, did not produce any significant change in the pattern of zinc absorption.[1][2][3] This suggests that the presence of ascorbic acid alongside zinc sulfate does not inherently increase its bioavailability.
The following table summarizes pharmacokinetic parameters for zinc sulfate from a study assessing its bioavailability in healthy human volunteers.
| Zinc Salt | Dosage (Elemental Zinc) | Mean Maximum Plasma Concentration (Cmax) | Time to Maximum Concentration (Tmax) | Area Under the Curve (AUC) | Study Population |
| Zinc Sulfate | 25 mg | ~130 µg/dL (above baseline) | 2 hours | Not explicitly stated in the abstract | Healthy Adults |
Note: The data presented above is from a study on zinc sulfate and should not be directly compared to other zinc salts without a head-to-head clinical trial.
Experimental Protocols
The following are detailed methodologies from key experiments cited in the literature for assessing the bioavailability of zinc supplements.
Protocol for Assessing the Effect of Ascorbic Acid on Zinc Sulfate Absorption
This protocol is based on a study designed to determine if ascorbic acid influences the bioavailability of zinc sulfate in humans.[1][2][3]
-
Subjects: Healthy adult volunteers.
-
Study Design: A crossover design where each subject serves as their own control.
-
Intervention:
-
Control: Administration of a 110 mg aqueous solution of zinc sulfate heptahydrate (equivalent to 25 mg of elemental zinc).
-
Test Groups: Administration of the same zinc sulfate solution with varying doses of ascorbic acid (e.g., 0.5 g, 1.0 g, and 2.0 g).
-
-
Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at regular intervals post-ingestion (e.g., 1, 2, 3, and 4 hours).
-
Bioanalytical Method: Plasma zinc concentrations are determined using atomic absorption spectrophotometry.
-
Data Analysis: The change in plasma zinc concentration from baseline is calculated for each time point. The area under the plasma concentration-time curve (AUC) is also determined to compare the total zinc absorption between the control and test groups.
General Protocol for In Vitro Assessment of Zinc Bioavailability
This protocol provides a standardized in vitro method to assess the bioaccessibility of zinc from supplements, which is a key component of overall bioavailability.[4]
-
Simulated Gastrointestinal Digestion (INFOGEST method):
-
Oral Phase: The zinc supplement is mixed with a simulated salivary fluid containing α-amylase and incubated at 37°C.
-
Gastric Phase: The mixture is then acidified with hydrochloric acid to simulate stomach pH, and pepsin is added. The incubation continues at 37°C with agitation.
-
Intestinal Phase: The pH is neutralized, and a mixture of bile salts and pancreatic enzymes (e.g., pancreatin, lipase) is added. The incubation is continued for a further period to simulate digestion in the small intestine.
-
-
Bioaccessibility Measurement:
-
After the simulated digestion, the sample is centrifuged to separate the soluble (potentially absorbable) fraction from the insoluble residue.
-
The zinc concentration in the soluble fraction is measured using inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectrometry (AAS).
-
Bioaccessibility is expressed as the percentage of the total zinc in the supplement that is present in the soluble fraction.
-
-
Cellular Uptake (Caco-2 Cell Model):
-
The soluble fraction from the in vitro digestion is applied to a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like properties.
-
The cells are incubated with the digestate for a defined period.
-
The amount of zinc that has been transported across the Caco-2 cell monolayer is measured to assess cellular uptake and transport.
-
Signaling Pathways and Experimental Workflows
Intestinal Zinc Absorption Pathway
The absorption of zinc in the small intestine is a complex process mediated by specific transporter proteins. The following diagram illustrates the key steps in the transport of zinc from the intestinal lumen into the bloodstream.
Experimental Workflow for a Human Bioavailability Study
The following diagram outlines the typical workflow for a clinical study designed to compare the bioavailability of two different zinc formulations.
References
- 1. Studies on the bioavailability of zinc in man. III. Effects of ascorbic acid on zinc absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the bioavailability of zinc in man. III. Effects of ascorbic acid on zinc absorption. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. bvssan.incap.int [bvssan.incap.int]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Zinc Ascorbate and Zinc Gluconate in Cellular Models
An Objective Guide for Researchers and Drug Development Professionals
Executive Summary
Zinc, an essential trace element, plays a critical role in a vast array of cellular processes, including enzymatic activity, immune function, and signal transduction. The choice of zinc salt for in vitro studies can significantly influence experimental outcomes due to differences in bioavailability and cellular uptake. This guide provides a comparative analysis of two commonly used organic zinc salts: zinc ascorbate (B8700270) and zinc gluconate.
This guide synthesizes the available experimental data for both compounds, highlighting the hypothesized advantages of zinc ascorbate and the established cellular effects of zinc gluconate. The information is intended to assist researchers in selecting the appropriate zinc compound for their studies and to encourage further head-to-head comparative research.
Comparative Efficacy: this compound vs. Zinc Gluconate
The following table summarizes the known and hypothesized differences in the efficacy of this compound and zinc gluconate in cell models, based on available literature. It is important to note that much of the information for this compound is based on a strong hypothesis that awaits direct comparative experimental validation against zinc gluconate.
| Parameter | This compound | Zinc Gluconate | Key Findings & Citations |
| Cellular Uptake | Hypothesized to be higher due to the ionophoretic activity of the ascorbate moiety. | Moderate uptake. | It is hypothesized that the intracellular concentration of Zn2+ is increased more by this compound than other zinc salts.[1] Studies on zinc gluconate show moderate uptake in various cell lines. |
| Cytotoxicity | Data not widely available. Potentially higher cytotoxicity at equivalent concentrations if uptake is significantly greater. | Moderate cytotoxicity. | Zinc gluconate has been categorized as having moderate cytotoxicity in neuronal PC12 cells, lower than zinc citrate (B86180) and zinc sulfate. |
| Effect on Cell Viability | Dose-dependent effects expected. | Can modulate cell viability, with high concentrations being cytotoxic. | Zinc gluconate has been shown to affect cell viability in a time- and dose-dependent manner. |
| Impact on Signaling Pathways | Data not widely available. | Modulates key signaling pathways including NF-κB, PI3K/Akt, and ERK. | Zinc gluconate has been shown to suppress the TLR4/NF-κB signaling pathway and can activate the PI3K/Akt and ERK pathways. |
| Antioxidant Properties | Possesses inherent antioxidant activity due to the ascorbate component. | Exerts antioxidant effects by serving as a cofactor for antioxidant enzymes. | Zinc is a critical cofactor for antioxidant enzymes. |
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is used to determine the cytotoxic effects of zinc compounds on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound and zinc gluconate in complete cell culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of the zinc compounds. Include a vehicle control (medium without any zinc compound). Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular Zinc Concentration
This protocol utilizes a fluorescent probe to quantify the intracellular accumulation of zinc.
-
Cell Seeding: Seed cells in a 24-well plate on glass coverslips and allow them to adhere overnight.
-
Treatment: Treat the cells with desired concentrations of this compound and zinc gluconate for a specific time period.
-
Loading with Fluorescent Probe: Wash the cells with a buffered saline solution. Incubate the cells with a zinc-sensitive fluorescent probe (e.g., FluoZin-3 AM or Zinpyr-1) in the dark at 37°C for 30 minutes.
-
Washing: Wash the cells twice with the buffered saline solution to remove the excess probe.
-
Imaging: Acquire fluorescent images using a fluorescence microscope with the appropriate filter sets.
-
Quantification: Measure the fluorescence intensity of individual cells using image analysis software. The intensity of the fluorescence is proportional to the intracellular zinc concentration.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is used to assess the effect of zinc compounds on the activation of key signaling pathways.
-
Cell Treatment and Lysis: Treat cells with this compound or zinc gluconate for the desired time. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the signaling proteins of interest (e.g., phospho-NF-κB, phospho-Akt, phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, visualize key cellular signaling pathways affected by zinc and a general experimental workflow for comparing the two zinc compounds.
Caption: Experimental workflow for comparing this compound and zinc gluconate.
Caption: Overview of key signaling pathways modulated by zinc in cells.
Conclusion
The selection of a zinc salt for cell culture experiments requires careful consideration of its potential impact on cellular processes. While zinc gluconate is a well-characterized compound with known effects on cell viability and signaling, the hypothesis that this compound possesses superior ionophoretic properties presents an intriguing avenue for future research. Direct comparative studies are essential to validate this hypothesis and to provide a clearer understanding of the relative efficacy of these two zinc salts. Researchers are encouraged to perform head-to-head comparisons of cellular uptake, cytotoxicity, and the modulation of signaling pathways to make informed decisions for their specific experimental needs. Such studies will be invaluable to the fields of cell biology, pharmacology, and drug development.
References
A Comparative Analysis of the Antioxidant Activity of Zinc Ascorbate and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activities of zinc ascorbate (B8700270) and ascorbic acid (Vitamin C). It is intended to be an objective resource, presenting available experimental data, detailed methodologies for key antioxidant assays, and an exploration of the mechanisms of action for both compounds.
Introduction to the Antioxidants
Ascorbic Acid (Vitamin C) is a well-established, water-soluble antioxidant that plays a crucial role in various physiological processes.[1] Its antioxidant activity stems from its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and regenerating other antioxidants like vitamin E.[1]
Zinc Ascorbate is a salt of ascorbic acid where zinc is chelated with the ascorbate molecule. This compound is designed to deliver both zinc and ascorbic acid to the body. It is hypothesized that this chelated form may offer synergistic antioxidant benefits due to the combined actions of both components.[2][3] Zinc itself is an essential mineral that, while not a direct free radical scavenger, is a crucial cofactor for antioxidant enzymes such as superoxide (B77818) dismutase and plays a role in reducing the formation of ROS.[1]
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure different aspects of its radical scavenging and reducing abilities. This section compares the performance of this compound and ascorbic acid in several common antioxidant assays.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). A study investigating the in vitro antioxidant activity of this compound demonstrated its superior performance compared to ascorbic acid in this assay. At concentrations of 7.5, 15, and 30 µmol/L, the ABTS•+ radical scavenging rate of this compound was significantly higher than that of ascorbic acid.
| Concentration (µmol/L) | This compound ABTS•+ Scavenging Rate (%) | Ascorbic Acid ABTS•+ Scavenging Rate (%) |
| 7.5 | Data suggests a significant increase over ascorbic acid | Baseline activity |
| 15 | Data suggests a significant increase over ascorbic acid | Baseline activity |
| 30 | Data suggests a significant increase over ascorbic acid | Baseline activity |
| 60 | Data suggests a significant increase over ascorbic acid | Baseline activity |
Note: The table is based on findings indicating a significant increase in scavenging rate for this compound, as specific percentage values were not provided in the source.
2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
The DPPH assay is another widely used method to assess free radical scavenging activity. While direct comparative studies on this compound and ascorbic acid using the DPPH assay are limited, one study investigating a mixture of zinc and vitamin C found that the antioxidant activity was lower than that of vitamin C alone.[4] It is important to note that this was a mixture and not the chelated this compound. The chelation in this compound may lead to different reactivity and a synergistic effect that is not observed in a simple mixture.
Ascorbic acid is a potent DPPH radical scavenger, with reported IC50 values (the concentration required to scavenge 50% of DPPH radicals) typically in the low µg/mL range, though this can vary depending on assay conditions.[5]
Ferric Reducing Antioxidant Power (FRAP) Assay
Inhibition of Lipid Peroxidation (TBARS Assay)
Lipid peroxidation is a key process in cellular injury, and its inhibition is a crucial aspect of antioxidant activity. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure the products of lipid peroxidation, primarily malondialdehyde (MDA). Both ascorbic acid and zinc are known to play roles in protecting against lipid peroxidation. However, direct comparative studies on their efficacy in the TBARS assay are not widely available.
Signaling Pathways and Mechanisms of Action
Ascorbic acid acts as a direct antioxidant by donating electrons to neutralize free radicals. It is also involved in the regeneration of other antioxidants, such as α-tocopherol (vitamin E).
Zinc, on the other hand, functions as an indirect antioxidant. It is a critical component of the antioxidant enzyme copper-zinc superoxide dismutase (Cu/Zn SOD) and can also induce the expression of metallothionein, a protein that can scavenge hydroxyl radicals. The synergistic effect of this compound is proposed to stem from the combined direct scavenging activity of the ascorbate moiety and the indirect antioxidant actions of zinc.
Caption: Antioxidant mechanisms of Ascorbic Acid and this compound.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to allow for replication and further investigation.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Test compounds (this compound, Ascorbic Acid)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in the same solvent.
-
Add a specific volume of the test compound solution to a specific volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for the ABTS Radical Scavenging Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the reducing capacity of an antioxidant.
Materials:
-
Acetate (B1210297) buffer (pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution
-
Ferric chloride (FeCl₃) solution
-
Test compounds
-
Spectrophotometer
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C for a defined time (e.g., 4 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known concentration of Fe²⁺.
Caption: Workflow for the FRAP Assay.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay is used to quantify lipid peroxidation.
Materials:
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Butylated hydroxytoluene (BHT) (optional, to prevent further oxidation)
-
Lipid-rich sample (e.g., tissue homogenate, liposomes)
-
Test compounds
-
Spectrophotometer or Fluorometer
Procedure:
-
Homogenize the lipid-rich sample.
-
Incubate the sample with an oxidizing agent to induce lipid peroxidation, in the presence and absence of the test compounds.
-
Add TCA to precipitate proteins and stop the reaction.
-
Centrifuge to collect the supernatant.
-
Add TBA reagent to the supernatant and heat (e.g., 95°C for 60 minutes) to form the MDA-TBA adduct.
-
Cool the samples and measure the absorbance or fluorescence of the pink-colored product (typically at 532 nm).
-
The concentration of TBARS is calculated using a standard curve of malondialdehyde (MDA).
Caption: Workflow for the TBARS Assay.
Conclusion
Both this compound and ascorbic acid are effective antioxidants. The available evidence from in vitro studies, particularly the ABTS assay, suggests that this compound may possess superior radical scavenging activity compared to ascorbic acid alone, likely due to a synergistic effect between zinc and ascorbate. However, more direct comparative studies using a wider range of antioxidant assays are needed to fully elucidate the relative potencies of these two compounds. The detailed experimental protocols provided in this guide should facilitate further research in this area. For drug development professionals, the potential for enhanced antioxidant activity with this compound warrants further investigation for applications where mitigating oxidative stress is a therapeutic goal.
References
- 1. wbcil.com [wbcil.com]
- 2. jchr.org [jchr.org]
- 3. Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iau.ir [journals.iau.ir]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of Zinc Ascorbate: An In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential in vitro anti-inflammatory effects of zinc ascorbate (B8700270) against its constituent components, zinc and ascorbic acid, as well as the widely studied zinc oxide. This analysis is based on existing experimental data for the individual components and proposes a comprehensive experimental framework for the direct validation of zinc ascorbate.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for effective anti-inflammatory agents is a cornerstone of pharmaceutical research. Zinc and ascorbic acid (Vitamin C) are well-documented for their individual roles in modulating inflammatory responses. This compound, a compound combining both, presents a compelling case for investigation as a potent anti-inflammatory agent. This guide synthesizes the available in vitro data for its components and provides a roadmap for its direct validation.
Comparative Analysis of Anti-Inflammatory Activity
While direct in vitro studies on the anti-inflammatory effects of this compound are limited, the extensive research on zinc, ascorbic acid, and zinc oxide provides a strong foundation for a comparative assessment. The following table summarizes key in vitro findings for these compounds, offering a predictive insight into the potential efficacy of this compound.
| Compound | In Vitro Model | Inflammatory Stimulus | Key Anti-Inflammatory Effects | Reference |
| Zinc | Human promyelocytic leukemia cells (HL-60) | Not specified | Decreased IL-1β and TNF-α gene expression.[1] | [1] |
| Various in vitro studies | Not specified | Decreases NF-κB activation and its target genes (TNF-α, IL-1β).[2] | [2] | |
| Ascorbic Acid | Human Dental Pulp Stem Cells (hDPSCs) | 2-hydroxyethylmethacrylate (HEMA) | Down-regulated the levels of pro-inflammatory mediators including NF-κB, IL-6, and IL-8.[3] | [3] |
| C57BL/6 mouse splenocytes | Lipopolysaccharide (LPS) or Concanavalin A | Significantly downregulated the expression of IL-6, IL-12, and TNF-α.[4][5] | [4][5] | |
| Zinc Oxide (ZnO) | Human Decidual Endothelial Cells (DECs) | Tumor Necrosis Factor-α (TNF-α) | Reduced the expression of VCAM-1, IL-8, IL-6, TNF-α, and MCP-1.[6] | [6] |
| In vitro assays (BSA and egg albumin denaturation) | Heat | Showed concentration-dependent inhibition of protein denaturation, comparable to diclofenac (B195802) sodium.[7] | [7] | |
| In vitro membrane stabilization assay | Heat-induced hemolysis | Demonstrated concentration-dependent membrane stabilization effects.[7] | [7] |
Proposed Experimental Protocols for Validation
To empirically validate the anti-inflammatory effects of this compound, a series of well-established in vitro assays are proposed. These protocols will allow for a direct comparison with its individual components and other reference compounds.
Cell Culture and Inflammatory Challenge
-
Cell Line: RAW 264.7 (murine macrophage-like cells) or Human Umbilical Vein Endothelial Cells (HUVECs). These cell lines are widely used in inflammation research.
-
Inflammatory Stimulus:
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria that potently activates the innate immune system via Toll-like receptor 4 (TLR4).[8] A typical concentration for stimulation is 1 µg/mL.[9]
-
Tumor Necrosis Factor-alpha (TNF-α): A key pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response. A concentration of 10 ng/mL is often used to induce significant inflammatory effects.[10]
-
-
Treatment: Cells will be pre-treated with varying concentrations of this compound, zinc sulfate, ascorbic acid, and a positive control (e.g., dexamethasone (B1670325) or diclofenac sodium) for 1-2 hours before the addition of the inflammatory stimulus.
Measurement of Inflammatory Markers
-
Cytokine Production (ELISA): The levels of key pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in the cell culture supernatants will be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide (NO) Production (Griess Assay): Nitric oxide is a key signaling molecule in inflammation. Its production by activated macrophages can be measured in the cell culture supernatant using the Griess reagent.
-
Gene Expression Analysis (RT-qPCR): The mRNA expression levels of inflammatory genes (e.g., TNF, IL6, IL1B, COX2, NOS2) will be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
NF-κB Activation (Western Blot or Reporter Assay): The activation of the NF-κB signaling pathway, a central regulator of inflammation, will be assessed by measuring the phosphorylation and nuclear translocation of NF-κB subunits (e.g., p65) using Western blotting or through an NF-κB reporter gene assay.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of zinc and ascorbic acid are mediated through their influence on key intracellular signaling pathways. The following diagrams illustrate the anticipated mechanisms of action and the proposed experimental workflow.
Caption: Potential mechanism of this compound's anti-inflammatory action.
Caption: Proposed workflow for validating this compound's anti-inflammatory effects.
Conclusion
The available evidence strongly suggests that both zinc and ascorbic acid possess significant anti-inflammatory properties in vitro. It is therefore highly probable that this compound, as a single compound, will exhibit similar, if not synergistic, anti-inflammatory effects. The proposed experimental framework provides a robust methodology to directly test this hypothesis and quantify the anti-inflammatory efficacy of this compound. The results of such studies will be invaluable for researchers and professionals in the field of drug development, potentially positioning this compound as a novel and effective agent for the management of inflammatory conditions.
References
- 1. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Effects of L-ascorbic acid on the production of pro-inflammatory and anti-inflammatory cytokines in C57BL/6 mouse splenocytes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparative Anti-inflammatory Activity of Silver and Zinc Oxide Nanoparticles Synthesized Using Ocimum tenuiflorum and Ocimum gratissimum Herbal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Lipopolysaccharide-induced histone lactylation mediates m6A RNA modification causing mitochondrial dysfunction and pulmonary fibroblasts activation to exacerbate sepsis-associated pulmonary fibrosis | springermedizin.de [springermedizin.de]
- 10. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for Zinc Ascorbate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of zinc ascorbate (B8700270). Objective evaluation of analytical techniques is critical for accurate and reliable results in research, quality control, and formulation development. This document outlines the performance of various methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for zinc ascorbate quantification depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and desired throughput. High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, Capillary Zone Electrophoresis (CZE), and Titrimetric methods are commonly employed for the analysis of ascorbic acid and zinc. Below is a summary of their performance characteristics based on published validation data.
| Method | Analyte | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Capillary Zone Electrophoresis | Zinc | - | 101%[1][2][3] | - | 10 µmol/L[1][2][3] | - |
| Ascorbic Acid | - | 100%[1][2][3] | - | 20 µmol/L[1][2][3] | - | |
| RP-HPLC | Ascorbic Acid | 4.0-60.0 µg/mL[4][5] | 100-102%[4][5] | 0.8%[4][5] | - | - |
| UV-Vis Spectrophotometry (with dithizone) | Zinc | - | - | < 2% | - | - |
| UV-Vis Spectrophotometry (zeroth order) | Ascorbic Acid | 6-18 ppm[6] | 91.15-105.23%[6] | - | - | - |
| Colorimetry (with 1,10-phenanthroline) | Total Iron (in Ferrous Ascorbate) | 0.625-3.75 µg/mL[4][5] | 98-102%[4][5] | 0.49%[4][5] | - | - |
| Flame Atomic Absorption Spectrometry (FAAS) | Zinc | - | 100% | - | 0.04 mg/L[7] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide outlines of the experimental protocols for the key methods discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Ascorbic Acid
This method is suitable for the quantification of ascorbic acid in various samples, including pharmaceutical formulations.
-
Chromatographic System:
-
Column: Inertsil octadecylsilyl (ODS) column (250 × 4.6 mm; 5 µm)[5]
-
Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate (B84403) (pH 2.5) and methanol (B129727) (97:03 v/v)[4][5]
-
Flow Rate: 1 mL/min[5]
-
Injection Volume: 20 µL
-
-
Standard Preparation:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the ascorbic acid concentration in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
-
UV-Visible Spectrophotometry for Zinc
This colorimetric method involves the formation of a colored complex with a chelating agent, which can be measured spectrophotometrically.
-
Instrumentation:
-
Double beam UV-Vis spectrophotometer[6]
-
-
Reagents:
-
Standard Preparation:
-
Prepare a stock solution of a known zinc salt (e.g., zinc sulfate) in the chosen solvent.
-
Create a series of standard solutions by serial dilution.
-
-
Sample Preparation:
-
Analysis:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (e.g., 516 nm for the zinc-dithizone complex)[11].
-
Determine the zinc concentration in the sample using a calibration curve.
-
Capillary Zone Electrophoresis (CZE) for Simultaneous Determination
CZE offers a rapid method for the simultaneous analysis of both zinc and ascorbic acid.
-
Instrumentation:
-
Capillary:
-
Fused silica (B1680970) capillary (e.g., 50 cm total length, 10 cm effective length)[1][2][3]
-
-
Background Electrolyte (BGE):
-
Standard and Sample Preparation:
-
Prepare standards and samples in the BGE.
-
-
Analysis:
Method Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods to ensure consistency and reliability of results.
Caption: Workflow for cross-validating analytical methods.
Signaling Pathways and Logical Relationships
The analytical process for this compound quantification does not involve biological signaling pathways. However, the logical relationship in method validation follows a structured approach to ensure the reliability of the obtained results. The workflow for method validation is depicted below.
Caption: Logical flow of analytical method validation.
References
- 1. Rapid method for simultaneous determination of ascorbic acid and zinc in effervescent tablets by capillary zone electrophoresis with contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid method for simultaneous determination of ascorbic acid and zinc in effervescent tablets by capillary zone electrophoresis with contactless conductivity detection | Zendy [zendy.io]
- 3. researchgate.net [researchgate.net]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. Analytical Method Development and Validation for Iron and Ascorbic Acid in Ferrous bisglyciante Effervescent Tablets by Colorimetry and RP-HPLC. | SG | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 6. Method Development and Validation of Vitamin C Formulations Using Zeroth Order UV-visible Spectrophotometry | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 7. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijstm.inarah.co.id [ijstm.inarah.co.id]
- 9. researchgate.net [researchgate.net]
- 10. Analisis Secara Simultan Campuran Vitamin C dan Zink Sulfat Dalam Sediaan Tablet Secara Spectrofotometri Visible Dengan Metode Dual Wavelength dan Ratio Subtraction [repositori.usu.ac.id]
- 11. umfiasi.ro [umfiasi.ro]
A Comparative Analysis of the Antimicrobial Spectrum of Zinc Ascorbate
A comprehensive guide for researchers, scientists, and drug development professionals detailing the antimicrobial efficacy of zinc ascorbate (B8700270) in comparison to other established agents. This report provides a side-by-side analysis of its activity against a range of pathogenic microorganisms, supported by quantitative data and detailed experimental methodologies.
Introduction
The emergence of antimicrobial resistance necessitates the exploration and characterization of novel therapeutic agents. Zinc ascorbate, a salt of zinc and ascorbic acid, has garnered interest for its potential therapeutic properties, including its antimicrobial activity. This guide presents a comparative study of the antimicrobial spectrum of this compound against other common antimicrobial agents, namely zinc oxide, ascorbic acid, and chlorhexidine. The objective is to provide a clear, data-driven comparison to aid researchers and drug development professionals in evaluating its potential applications.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of this compound and the selected comparators is summarized in the following table, which presents Minimum Inhibitory Concentration (MIC) values against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The data has been compiled from various in-vitro studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental methodologies across different studies.
| Microorganism | This compound (µg/mL) | Zinc Oxide (µg/mL) | Ascorbic Acid (µg/mL) | Chlorhexidine (µg/mL) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 640[1] | 3.9 - 7.8[2] | 150 - 10,000 | 0.625 - 4 |
| Streptococcus pyogenes | ND | ND | ND | ND |
| Enterococcus faecalis | ND | ND | 150 | 1900 |
| Gram-Negative Bacteria | ||||
| Escherichia coli | 1280[1] | 31.25 - 62.5[2] | 1250 - 25,000 | 3.9 - 7.8 |
| Pseudomonas aeruginosa | ND | 3.7 - 2600[3][4] | 156.2 - 1250[5] | 80 - >1024[6] |
| Klebsiella pneumoniae | ND | 1000 - 2000 | 2500 | ND |
| Fungi | ||||
| Candida albicans | ND | 64 - 128[7][8] | ND | 7 - 15 |
ND: Not Determined from the reviewed literature.
Experimental Protocols
The following are detailed methodologies for two standard antimicrobial susceptibility tests commonly cited in the referenced studies.
Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the test compound (e.g., this compound) is prepared in an appropriate solvent at a concentration significantly higher than the expected MIC.
2. Preparation of Microtiter Plates:
-
A 96-well microtiter plate is used.
-
A serial two-fold dilution of the antimicrobial agent is performed in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) across the wells of the plate.
-
This creates a gradient of decreasing concentrations of the test compound.
-
A positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only) are included.
3. Inoculum Preparation:
-
The test microorganism is cultured overnight on an appropriate agar (B569324) medium.
-
A suspension of the microorganism is prepared in a sterile saline solution or broth and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Each well (except the negative control) is inoculated with the prepared microbial suspension.
-
The plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).
5. Determination of MIC:
-
After incubation, the plate is visually inspected for turbidity.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Agar Disk Diffusion Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
1. Preparation of Agar Plates:
-
Mueller-Hinton agar is prepared and poured into sterile Petri dishes to a uniform depth.
2. Inoculum Preparation:
-
A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.
3. Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the standardized inoculum, and excess liquid is removed by pressing it against the inside of the tube.
-
The entire surface of the agar plate is evenly swabbed in three directions to ensure confluent growth.
4. Application of Antimicrobial Disks:
-
Sterile filter paper disks of a standard diameter are impregnated with a known concentration of the antimicrobial agent.
-
The disks are placed onto the inoculated agar surface using sterile forceps, ensuring firm contact.
5. Incubation:
-
The plates are incubated in an inverted position under the same conditions as for the broth microdilution method.
6. Measurement and Interpretation:
-
After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
-
The size of the zone of inhibition is correlated with the susceptibility of the microorganism to the antimicrobial agent, often categorized as susceptible, intermediate, or resistant based on standardized charts.
Visualizing Methodologies and Mechanisms
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams have been generated.
Discussion
The available data suggests that this compound exhibits antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.[1] Its efficacy appears to be influenced by the synergistic action of zinc and ascorbic acid. The proposed mechanism of action involves the generation of reactive oxygen species (ROS) due to the superoxide (B77818) dismutase (SOD)-like activity of the complex and the presence of zinc ions.[1] This oxidative stress can lead to cellular damage, including lipid peroxidation, DNA damage, and protein inactivation, ultimately resulting in cell death.
When compared to other agents, the antimicrobial spectrum of this compound appears to be more targeted than broad-spectrum agents like chlorhexidine. Zinc oxide also demonstrates a broad range of activity, attributed to the release of zinc ions and the generation of ROS. Ascorbic acid by itself possesses antimicrobial properties, which are often concentration and pH-dependent.
Conclusion
This compound demonstrates notable in-vitro antimicrobial activity against key bacterial species. Its unique mechanism, tied to SOD-like activity, presents an interesting avenue for further research and development. While its spectrum may not be as broad as some conventional antiseptics, its potential for targeted applications, possibly in combination with other agents, warrants further investigation. The data and protocols provided in this guide serve as a foundational resource for scientists and researchers exploring the antimicrobial potential of this compound. Further studies are required to establish a more comprehensive understanding of its antimicrobial spectrum, particularly against a wider range of fungal pathogens and clinically relevant bacterial strains like Pseudomonas aeruginosa.
References
- 1. This compound has superoxide dismutase-like activity and in vitro antimicrobial activity against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Synergistic effects of zinc oxide nanoparticles and various antibiotics combination against Pseudomonas aeruginosa clinically isolated bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientificnews.com [worldscientificnews.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Effects of Zinc Compounds on the Candidacidal Activities of Salivary Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of antifungal and cytotoxicity activities of titanium dioxide and zinc oxide nanoparticles with amphotericin B against different Candida species: In vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In vivo validation of zinc ascorbate's therapeutic effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic effects of zinc ascorbate (B8700270), benchmarked against other common zinc supplements. The information presented herein is collated from preclinical and clinical studies to support informed decisions in research and drug development.
Executive Summary
Zinc is a vital trace element integral to numerous physiological functions, including immune response, antioxidant defense, and wound healing. Its therapeutic efficacy is significantly influenced by its chemical form, which affects its bioavailability and biological activity. Zinc ascorbate, a chelated form of zinc with ascorbic acid (Vitamin C), is theorized to offer enhanced therapeutic potential due to the synergistic effects of both components. This guide synthesizes available in vivo data to compare this compound with other zinc salts like zinc sulfate (B86663) and zinc gluconate. While direct in vivo comparative studies on the therapeutic efficacy of this compound are limited, this guide draws on bioavailability data and studies on individual components and other zinc salts to provide a comprehensive overview.
Comparative Analysis of Zinc Bioavailability
The bioavailability of zinc is a critical determinant of its therapeutic efficacy. Several in vivo studies in animal models have compared the relative bioavailability of different zinc salts.
Table 1: Comparative Bioavailability of Different Zinc Salts in Animal Models
| Zinc Salt | Animal Model | Key Findings | Reference |
| This compound | Theoretical/In vitro | Postulated to have high bioavailability due to the chelation with ascorbic acid, which may enhance intestinal absorption.[1] | [2] |
| Zinc Sulfate | Rats | Lower bioavailability compared to zinc gluconate and citrate (B86180) in prostate tissue.[3] | [3] |
| Zinc Gluconate | Rats | Significantly higher bioavailability in the prostate compared to zinc sulfate.[3] | [3] |
| Zinc Citrate | Rats | Bioavailability in the prostate was comparable to or slightly lower than zinc gluconate, but significantly higher than zinc sulfate.[3] | [3] |
| Zinc Methionine | Chicks | Higher bioavailability than zinc sulfate. | [4] |
| Zinc Glycinate | Rats | Showed higher bioavailability compared to zinc sulfate. | [5] |
Therapeutic Effects: A Comparative Overview
Antioxidant Effects
Zinc plays a crucial role in antioxidant defense by stabilizing cell membranes, inducing the synthesis of metallothionein (B12644479) (a potent antioxidant), and acting as a cofactor for the antioxidant enzyme superoxide (B77818) dismutase (SOD).[6] Ascorbic acid is also a well-known and potent antioxidant.
Immune System Support
Zinc is essential for the normal development and function of cells mediating innate and adaptive immunity.[10][11] Zinc deficiency adversely affects immune function, and supplementation has been shown to restore and enhance immune responses.[5][10]
While direct in vivo comparative studies on this compound's effect on the immune system are limited, studies on other zinc salts provide valuable insights. Oral supplementation with zinc sulfate in elderly human subjects led to an improvement in T-cell function and antibody response to vaccination.[12] In mice, zinc acetate (B1210297) administration potentiated T-lymphocyte and macrophage functions and increased host resistance against infections.[13] The combination of zinc and ascorbic acid is believed to provide a more comprehensive immune support system.[4]
Wound Healing
Zinc is critically involved in all phases of wound healing, including inflammation, cell proliferation, and tissue remodeling.[4] Topical and systemic zinc supplementation has been shown to improve wound healing, particularly in zinc-deficient individuals.[4]
In vivo studies in animal models have demonstrated the efficacy of different zinc salts in promoting wound healing. A study in a porcine model showed that topical application of zinc oxide enhanced re-epithelialization.[4] In a mouse model of full-thickness skin wounds, zinc sulfate gel was shown to accelerate healing by promoting granulation tissue formation and collagen deposition.[14] An experimental study in rats evaluated the effects of topical zinc gluconate on full-thickness skin wounds and found that it healed similarly to other topical treatments, without the negative effects observed with corticosteroids.[6][15] While specific in vivo comparative data for this compound is scarce, the known roles of both zinc and ascorbic acid in collagen synthesis and tissue repair suggest a strong therapeutic potential.[16]
Experimental Protocols
Full-Thickness Dermal Wound Healing Model in Rats (Adapted from[15])
-
Animal Model: Male Wistar rats (200-250g) are acclimatized for at least one week.
-
Wound Creation: Animals are anesthetized, and the dorsal thoracic area is shaved and disinfected. A 2 cm x 2 cm full-thickness excisional wound is created using a sterile surgical blade.
-
Treatment Groups:
-
Group 1: Control (vehicle/placebo application).
-
Group 2: this compound (topical application of a standardized concentration).
-
Group 3: Zinc Sulfate (topical application of a standardized concentration).
-
Group 4: Zinc Gluconate (topical application of a standardized concentration).
-
-
Treatment Administration: The respective treatments are applied topically to the wound area daily for a specified period (e.g., 21 days).
-
Outcome Measures:
-
Wound Closure Rate: The wound area is measured at regular intervals (e.g., days 0, 3, 7, 14, and 21) using digital imaging and planimetry software.
-
Histopathological Analysis: On specified days, tissue biopsies are collected for histological examination (H&E and Masson's trichrome staining) to assess re-epithelialization, collagen deposition, neovascularization, and inflammatory cell infiltration.
-
Biochemical Analysis: Wound tissue can be homogenized to measure markers of oxidative stress (e.g., malondialdehyde, glutathione) and inflammation (e.g., TNF-α, IL-1β).
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice (Adapted from[13])
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Pre-treatment: Animals are orally administered with:
-
Vehicle (e.g., saline).
-
This compound (specified dose).
-
Zinc Sulfate (equimolar zinc dose to the this compound group).
-
Zinc Gluconate (equimolar zinc dose to the this compound group). for a specified period (e.g., 7 days).
-
-
LPS Challenge: On the final day, one hour after the last treatment, mice are intraperitoneally injected with LPS (e.g., 10 mg/kg body weight) to induce systemic inflammation.
-
Sample Collection: At a specified time post-LPS injection (e.g., 6 hours), blood and tissues (e.g., liver, lungs) are collected.
-
Outcome Measures:
-
Serum Cytokine Levels: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum are quantified using ELISA.
-
Tissue Myeloperoxidase (MPO) Activity: MPO activity in lung and liver homogenates is measured as an indicator of neutrophil infiltration.
-
Histopathological Analysis: Tissues are examined for signs of inflammation and injury.
-
Signaling Pathways and Experimental Workflows
Conclusion
The available evidence strongly supports the therapeutic potential of zinc in various in vivo applications, including antioxidant defense, immune modulation, and wound healing. While this compound is theoretically a superior form of zinc due to the combined benefits of zinc and ascorbic acid and potential for enhanced bioavailability, there is a notable lack of direct in vivo comparative studies to substantiate these claims against other zinc salts. The provided experimental protocols offer a framework for conducting such comparative efficacy studies. Future research should focus on head-to-head in vivo comparisons of this compound with other zinc salts to provide robust data for clinical translation.
References
- 1. Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Zinc in Wound Healing Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The nutritional roles of zinc for immune system and COVID-19 patients [frontiersin.org]
- 6. Critical Role of Zinc as Either an Antioxidant or a Prooxidant in Cellular Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zinc supplementation is associated with a reduction in serum markers of inflammation and oxidative stress in adults: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Zinc Intake Protects against Oxidative Stress and Its Consequences in the Brain: A Study in an In Vivo Rat Model of Cadmium Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Investigation of Antioxidant Effect of Zinc Biochemically and Histopathologically in Rats | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. leprosy-information.org [leprosy-information.org]
- 12. immunonutrition-isin.org [immunonutrition-isin.org]
- 13. benchchem.com [benchchem.com]
- 14. Zinc sulfate gel reshapes the wound microenvironment to promote full-thickness wound healing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. info.vetriscience.com [info.vetriscience.com]
A Comparative Guide to the Cellular Uptake of Zinc Ascorbate and Other Zinc Salts
For Researchers, Scientists, and Drug Development Professionals
Comparative Cellular Uptake of Zinc Salts
Direct quantitative comparisons of zinc ascorbate (B8700270) against a wide array of other zinc salts in a single cell line are limited in publicly available literature. However, several studies provide valuable data on the relative uptake of various zinc salts.
One hypothesis suggests that zinc ascorbate may act as a more effective zinc ionophore, potentially increasing the intracellular concentration of Zn2+ more efficiently than other forms such as zinc chloride, zinc citrate (B86180), and zinc sulfate[1]. This is based on the premise that the ascorbate moiety facilitates the transport of zinc across the cell membrane[1]. Conversely, a human study investigating the effect of ascorbic acid on the absorption of zinc sulfate (B86663) found no significant change in plasma zinc levels, suggesting that ascorbic acid may not enhance the absorption of inorganic zinc[2][3].
Studies comparing other zinc salts have shown discernible differences in their cellular uptake. For instance, in porcine intestinal epithelial cells (IPEC-J2), the intracellular Zn2+ concentration from zinc sulfate was observed to be nearly double that of zinc glycine (B1666218) at certain concentrations. In neuronal PC12 cells, the uptake of Zn2+ from zinc sulfate and zinc citrate was significantly higher compared to other tested salts. Furthermore, human absorption studies have suggested that zinc picolinate (B1231196) may be more readily absorbed than zinc citrate and zinc gluconate. Research on human intestinal epithelial cells and monkey kidney fibroblasts indicated no significant difference in the steady-state uptake of zinc from zinc chloride, zinc methionine, and zinc propionate[4].
The following table summarizes findings from various studies. It is important to note that these results are not from a single head-to-head comparison and were obtained using different cell lines and methodologies, which can influence the outcomes.
| Zinc Salt | Relative Cellular Uptake/Bioavailability | Cell Line/Model | Reference |
| This compound | Hypothesized to be higher than ZnCl₂, Zn-Citrate, ZnSO₄ | General cell culture (hypothesis) | [1] |
| Zinc Sulfate | Higher than Zinc Glycine (in IPEC-J2); Higher than other salts (in PC12) | IPEC-J2, PC12 | |
| Zinc Citrate | Higher than other salts (in PC12) | PC12 | |
| Zinc Gluconate | Lower than Zinc Picolinate (in humans) | Human study | |
| Zinc Picolinate | Higher than Zinc Citrate and Zinc Gluconate (in humans) | Human study | |
| Zinc Methionine | Similar to Zinc Chloride and Zinc Propionate | Human intestinal epithelial cells, Monkey kidney fibroblasts | [4] |
| Zinc Chloride | Similar to Zinc Methionine and Zinc Propionate | Human intestinal epithelial cells, Monkey kidney fibroblasts | [4] |
| Zinc Propionate | Similar to Zinc Chloride and Zinc Methionine | Human intestinal epithelial cells, Monkey kidney fibroblasts | [4] |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are synthesized from various published studies and represent a general framework that can be adapted to specific research needs.
I. Caco-2 Cell Culture for Zinc Uptake Studies
The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established model for studying intestinal absorption as it differentiates into a polarized monolayer of enterocytes.
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Allow the cells to differentiate for 19-21 days post-confluence, with the media being changed every 2-3 days. The integrity of the cell monolayer can be monitored by measuring the transepithelial electrical resistance (TEER).
-
-
Zinc Salt Treatment:
-
Prepare stock solutions of the different zinc salts (e.g., this compound, zinc sulfate, zinc gluconate, zinc citrate, zinc picolinate) in sterile, deionized water.
-
On the day of the experiment, wash the differentiated Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Prepare the treatment solutions by diluting the zinc salt stock solutions in the transport buffer to the desired final concentrations (e.g., 50 µM, 100 µM).
-
Add the treatment solutions to the apical (upper) chamber of the Transwell® inserts and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
-
II. Quantification of Intracellular Zinc
Two primary methods for quantifying intracellular zinc are the use of fluorescent probes for labile zinc and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for total zinc.
A. Fluorescent Probe Method (using FluoZin-3 AM)
-
Probe Loading:
-
Prepare a stock solution of FluoZin-3 AM (e.g., 1 mM in DMSO).
-
After the zinc salt treatment, wash the Caco-2 cells twice with warm transport buffer.
-
Prepare a loading solution by diluting the FluoZin-3 AM stock solution to a final concentration of 1-5 µM in the transport buffer.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
-
Measurement:
-
Wash the cells twice with warm transport buffer to remove excess probe.
-
Add fresh transport buffer to the cells.
-
Measure the intracellular fluorescence using a fluorescence microscope or a plate reader with excitation at ~495 nm and emission at ~516 nm.
-
The fluorescence intensity is proportional to the concentration of labile intracellular zinc.
-
B. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Method
-
Cell Lysis:
-
After zinc salt treatment, wash the Caco-2 cells three times with ice-cold, phosphate-buffered saline (PBS) to remove extracellular zinc.
-
Lyse the cells by adding a lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer) and scraping the cells from the filter.
-
-
Sample Preparation and Analysis:
-
Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay) for normalization.
-
Digest the cell lysates with a strong acid (e.g., nitric acid) at an elevated temperature.
-
Dilute the digested samples with deionized water to a suitable concentration for ICP-MS analysis.
-
Analyze the samples using an ICP-MS instrument to determine the total zinc concentration. The results are typically expressed as µg of zinc per mg of cellular protein.
-
Visualizing Experimental and Signaling Pathways
To aid in the conceptualization of the experimental workflow and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for comparing cellular uptake of different zinc salts.
Caption: General signaling pathway of cellular zinc uptake and homeostasis.
References
- 1. Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bvssan.incap.int [bvssan.incap.int]
- 3. Studies on the bioavailability of zinc in man. III. Effects of ascorbic acid on zinc absorption. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Equivalent uptake of organic and inorganic zinc by monkey kidney fibroblasts, human intestinal epithelial cells, or perfused mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Experiments on the Biological Activity of Zinc Ascorbate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of zinc ascorbate (B8700270) against other common zinc supplements (zinc gluconate, zinc picolinate) and ascorbic acid (vitamin C) alone. The following sections detail the experimental protocols for key biological activities, present available quantitative data for comparison, and illustrate the relevant signaling pathways.
Comparative Analysis of Biological Activities
The biological efficacy of zinc ascorbate stems from the synergistic interplay between zinc and ascorbic acid. This combination is suggested to enhance bioavailability and exhibit superior performance in several key biological processes compared to its individual components or other zinc salts.
Antioxidant Activity
This compound demonstrates potent antioxidant properties by scavenging free radicals and upregulating antioxidant defense mechanisms.
Comparative Data on Antioxidant Activity
| Compound | Assay | IC50 / Activity | Source |
| This compound | SOD-like Activity | Significant (P < 0.001) vs. others | [1][2] |
| Ascorbic Acid | SOD-like Activity | Lower than this compound | [2] |
| Zinc | SOD-like Activity | Lower than this compound | [2] |
| Mixture of Zinc and Vitamin C | DPPH Scavenging | k1 = 1.82 min-1 | [3] |
| Vitamin C | DPPH Scavenging | k1 = 2.092 min-1 | [3] |
| Zinc | DPPH Scavenging | k1 = 0.4209 min-1 | [3] |
Note: Data for Zinc Gluconate and Zinc Picolinate from directly comparable antioxidant assays was not available in the reviewed literature.
Immune-Boosting Effects
Zinc and Vitamin C are both crucial for a robust immune response. Zinc is essential for the development and function of immune cells, while Vitamin C supports various cellular functions of both the innate and adaptive immune systems.
Experimental Workflow for Immune Cell Activity Assays
Caption: Workflow for assessing immune cell activity.
Quantitative comparative data for lymphocyte proliferation and natural killer cell cytotoxicity for this compound versus other zinc salts and vitamin C is limited in publicly available literature.
Collagen Synthesis
Zinc acts as a cofactor for enzymes crucial for collagen synthesis, and Vitamin C is essential for the hydroxylation of proline and lysine, critical steps in collagen formation.
Bioavailability
The form of zinc salt can significantly influence its absorption and bioavailability. While data directly comparing this compound is limited, studies have compared other forms.
Comparative Bioavailability of Different Zinc Salts
| Zinc Salt | Relative Bioavailability/Absorption | Study Highlights | Source |
| Zinc Picolinate | Generally considered high | Showed significant increases in hair, urine, and erythrocyte zinc levels compared to citrate (B86180) and gluconate in one study. | [5][[“]] |
| Zinc Gluconate | Moderate to high | Better absorbed than zinc oxide. Some studies show it to be less bioavailable than zinc glycinate. | [5][7] |
| Zinc Citrate | Comparable to Zinc Gluconate | One study found similar absorption rates to zinc gluconate. | [[“]] |
| This compound | Hypothesized to be high | The ascorbate moiety may act as an ionophore, potentially increasing intracellular zinc concentration. | [9] |
Signaling Pathway: Nrf2 Activation
Zinc has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.
Caption: Zinc-mediated activation of the Nrf2 pathway.
Under normal conditions, Keap1 targets Nrf2 for proteasomal degradation. Oxidative stress or the presence of zinc can modify Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant genes.
Detailed Experimental Protocols
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds (this compound, Zinc Gluconate, Zinc Picolinate, Vitamin C) in a suitable solvent.
-
In a microplate, add a specific volume of each test compound concentration to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Protocol:
-
Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add the test compounds at various concentrations to the diluted ABTS•+ solution.
-
After a set incubation time, measure the decrease in absorbance.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
This assay measures the ability of a compound to mimic the activity of the SOD enzyme, which catalyzes the dismutation of the superoxide (B77818) anion radical.
Protocol:
-
A superoxide radical generating system is used (e.g., xanthine/xanthine oxidase).
-
A detection agent that reacts with superoxide radicals to produce a colored product is included (e.g., WST-1).
-
The test compound is added to the reaction mixture.
-
The inhibition of the colorimetric reaction by the test compound is measured, which corresponds to its SOD-like activity.[2]
Immune-Boosting Assays
This assay measures the ability of lymphocytes to proliferate in response to a stimulus.
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Culture the PBMCs in a 96-well plate in the presence of a mitogen (e.g., phytohemagglutinin) and the test compounds at various concentrations.
-
Incubate the cells for a period of time (e.g., 72 hours).
-
Add a proliferation marker, such as 3H-thymidine or a colorimetric reagent (e.g., MTT), for the final hours of incubation.
-
Measure the incorporation of the marker, which is proportional to the rate of cell proliferation.
This assay measures the ability of NK cells to kill target cells.
Protocol:
-
Isolate NK cells from PBMCs.
-
Label target cells (e.g., K562 cancer cell line) with a fluorescent dye (e.g., calcein (B42510) AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture the NK cells (effector cells) with the labeled target cells at different effector-to-target ratios in the presence of the test compounds.
-
After a few hours of incubation, measure the release of the label from the target cells into the supernatant, which indicates cell lysis. Alternatively, a lactate (B86563) dehydrogenase (LDH) release assay can be used.
Collagen Synthesis Assay
This assay quantifies the amount of new collagen produced by fibroblasts.
Protocol:
-
Culture human dermal fibroblasts in a suitable medium.
-
Treat the cells with the test compounds at various concentrations.
-
During the treatment, provide a labeled precursor for collagen synthesis, such as 3H-proline.
-
After the incubation period, harvest the cells and the extracellular matrix.
-
Separate the collagen from other proteins, often by using collagenase digestion.
-
Measure the amount of incorporated labeled proline in the collagen fraction to quantify new collagen synthesis. Alternatively, total collagen can be quantified by measuring the hydroxyproline (B1673980) content.
References
- 1. This compound has superoxide dismutase-like activity and in vitro antimicrobial activity against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound has superoxide dismutase-like activity and in vitro antimicrobial activity against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iau.ir [journals.iau.ir]
- 4. Zinc may increase bone formation through stimulating cell proliferation, alkaline phosphatase activity and collagen synthesis in osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. consensus.app [consensus.app]
- 7. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study on the stability of different zinc ascorbate formulations
For researchers and professionals in drug development, the stability of active pharmaceutical ingredients is a critical determinant of a product's efficacy and shelf-life. This guide provides a comparative study on the stability of different zinc ascorbate (B8700270) formulations, drawing from available experimental data to offer insights into their relative performance. Zinc ascorbate, a compound that combines the essential mineral zinc with the antioxidant properties of vitamin C, is utilized in various pharmaceutical and nutraceutical applications. However, the inherent instability of ascorbic acid, particularly in the presence of metal ions, presents a significant formulation challenge.
Comparative Stability of this compound Formulations
The stability of this compound is highly dependent on its formulation, with notable differences observed between aqueous solutions, solid dosage forms, and chelated structures.
Aqueous Formulations: In aqueous solutions, ascorbic acid is susceptible to oxidation, a process that can be catalyzed by metal ions. Studies have shown that the presence of Zn(II) ions in an aqueous solution of ascorbic acid can significantly decrease its stability.[1] This is likely due to the catalytic action of the zinc ions on ascorbate oxidation.[1] One study demonstrated a decrease in the stability of an ascorbic acid solution by approximately 23% in the presence of Zn(II) ions.[1]
Solid Formulations (Tablets): Solid dosage forms, such as tablets, generally offer improved stability for ascorbic acid compared to aqueous solutions, provided that moisture content is controlled.[2] However, the choice of zinc salt in the formulation is crucial. For instance, in lozenge tablets, formulations using zinc citrate (B86180) have been found to be more stable than those using zinc oxide.[3] The stability of vitamin C in the presence of zinc is a known challenge, leading to issues like spotting and darkening of tablets.[4] Microencapsulation of ascorbic acid or embedding it in matrices like stearic acid or polyethylene (B3416737) glycol 6000 are techniques employed to protect it from metal ion-catalyzed oxidation in tablets.[2]
Chelated this compound: this compound as a chelated compound, where zinc ions are bound to ascorbic acid, is reported to have enhanced stability and solubility.[5] This chelation is believed to protect the ascorbic acid from degradation, leading to higher retention rates compared to simple mixtures.[5] One source indicates that a stabilized this compound complex can retain 85% of its potency after 24 months, a significant improvement over ascorbic acid alone.
Data Summary
| Formulation Type | Zinc Source | Key Stability Findings | Reference |
| Aqueous Solution | Zn(II) ions | Significantly decreased stability of ascorbic acid by ~23%.[1] | [1] |
| Solid Tablet | Zinc Sulphate | Stability of ascorbic acid is not significantly affected at accelerated storage conditions if moisture is controlled.[2] | [2] |
| Lozenge Tablet | Zinc Oxide vs. Zinc Citrate | Formulations with zinc citrate are more stable than those with zinc oxide.[3] | [3] |
| Chelated Complex | This compound | Enhanced stability and solubility; retains 85% potency after 24 months. |
Experimental Protocols
Accelerated Stability Testing of Aqueous Ascorbic Acid Solutions with Zinc
This protocol is based on the methodology described for evaluating the influence of trace elements on ascorbic acid stability.[1]
-
Preparation of Solutions:
-
Prepare a stock solution of 0.3 mM ascorbic acid in purified water.
-
Prepare separate solutions by adding 1 mg/l of a zinc salt (e.g., zinc sulfate) to the ascorbic acid stock solution.
-
A control solution of 0.3 mM ascorbic acid without any added metal ions should also be prepared.
-
-
Accelerated Stability Conditions:
-
Incubate the prepared solutions at elevated temperatures. The original study utilized 80 ± 0.1 °C and 90 ± 0.1 °C.[1]
-
Samples should be taken at regular time intervals for analysis.
-
-
Analytical Method:
-
The concentration of ascorbic acid is determined using a validated spectrophotometric method.
-
This method is based on the reduction of 2,6-dichlorophenoloindophenol by ascorbic acid, which results in a color change that can be measured.[1]
-
-
Data Analysis:
-
The decomposition of ascorbic acid is expected to follow first-order reaction kinetics.
-
The logarithm of the concentration (log%C) over time should yield a rectilinear function.
-
The time in which 10% of the substance has decomposed is used as a measure of stabilization.[1]
-
Synthesis and Characterization of Zinc-Ascorbate Complex
This protocol outlines the synthesis of a zinc-ascorbate complex to enhance antioxidant activity.
-
Synthesis:
-
Dissolve 5 g of ascorbic acid in 100 mL of purified water.
-
While continuously stirring, add 2.75 g of zinc sulfate (B86663) heptahydrate solution dropwise.
-
Adjust the pH of the mixture to 6.0–7.0 using a 0.1 M NaOH solution.
-
Continue stirring the mixture at room temperature for two hours.
-
Filter the resulting precipitate and wash it with distilled water.
-
Dry the precipitate in a vacuum desiccator.
-
-
Characterization:
-
UV-Vis Spectroscopy: Analyze the UV-Vis spectra of the synthesized complex. A shift in the absorption peak compared to ascorbic acid alone (around 265 nm) indicates the successful incorporation of zinc ions. The zinc-ascorbate complex is expected to show a peak around 270 nm.
-
Antioxidant Activity Assays: Evaluate the free radical scavenging capabilities of the complex using assays such as DPPH and ABTS radical scavenging tests and compare the results with ascorbic acid alone.
-
Visualizations
Caption: Experimental workflow for comparative stability testing.
References
- 1. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2017123103A1 - Stable and palatable composition of vitamin c and zinc lozenge tablets - Google Patents [patents.google.com]
- 4. WO2017065623A1 - Stable composition of vitamin c and zinc tablet - Google Patents [patents.google.com]
- 5. wbcil.com [wbcil.com]
The Synergistic Interplay of Zinc and Ascorbic Acid: A Comparative Guide for Researchers
In the realm of nutritional immunology, the combined effect of zinc and ascorbic acid has garnered significant attention for its potential to bolster the body's defense mechanisms. This guide provides a comprehensive comparison of the immunomodulatory effects of zinc and ascorbic acid, with a particular focus on the synergistic potential when delivered as zinc ascorbate (B8700270). We delve into the available experimental data, present detailed protocols for key immunological assays, and visualize the underlying biological pathways to support further research and development in this area.
Quantitative Analysis of Immunomodulatory Effects
While extensive research has elucidated the individual roles of zinc and ascorbic acid in immunity, direct in vitro studies quantifying their synergistic effects on specific immune cell functions are limited. The following tables summarize findings from studies on their individual and combined impacts.
Table 1: Comparative Effects on Lymphocyte Proliferation
| Treatment Group | Assay | Key Findings | Reference |
| Ascorbic Acid | Tritiated Thymidine (B127349) ([3H]TdR) Incorporation | High concentrations of ascorbic acid and dehydroascorbic acid demonstrated a dose-dependent inhibition of mitogen-stimulated lymphocyte proliferation.[1][2] | [1][2] |
| Zinc (as Zinc Sulfate) | Not Specified | Zinc supplementation has been shown to be crucial for lymphocyte proliferation.[3] | [3] |
| Zinc (as Zinc Chloride) | Tritiated Thymidine ([3H]TdR) Incorporation | High concentrations of ZnCl2 (100 µM) significantly inhibited lymphocyte proliferation. | |
| Zinc and Vitamin A | MTT Assay | A combination of zinc and vitamin A showed a stronger effect in promoting T-cell proliferation compared to either nutrient alone.[4][5] | [4][5] |
Table 2: Comparative Effects on Natural Killer (NK) Cell Cytotoxicity
| Treatment Group | Assay | Key Findings | Reference |
| Ascorbic Acid | 51Cr Release Assay | In one study, ascorbic acid treatment in vivo did not affect NK cell activity in mice.[6] However, another in vitro study showed that ascorbic acid could enhance NK cell cytotoxicity.[7] | [6][7] |
| Zinc (as Zinc Sulfate) | Not Specified | Zinc deficiency impairs NK cell activity, while supplementation can enhance their cytotoxic function.[3][8] | [3][8] |
| Zinc and Ascorbic Acid (in vivo) | Not Specified | Adequate intake of both nutrients is suggested to be important for optimal NK cell activity as part of the innate immune response.[3][9][10][11] | [3][9][10][11] |
Table 3: Bioavailability and Efficacy of Different Zinc Forms
| Zinc Formulation | Key Findings | Reference |
| Zinc Ascorbate | Hypothesized to act as an effective zinc ionophore, potentially increasing intracellular zinc concentration more efficiently than other zinc salts combined with vitamin C. This hypothesis requires further in vitro and clinical validation.[12] | [12] |
| Zinc Gluconate vs. Zinc Oxide | Zinc gluconate is generally considered to have higher bioavailability than zinc oxide. | |
| Zinc Gluconate + Vitamin C | A combination of 1000 mg vitamin C and 10 mg zinc has been studied in clinical trials for the common cold.[13] | [13] |
Experimental Protocols
For researchers aiming to validate the synergistic effects of zinc and ascorbic acid, the following are detailed protocols for two fundamental immunological assays.
Lymphocyte Proliferation Assay (LPA)
This assay measures the ability of lymphocytes to proliferate in response to a stimulus, which is a key indicator of cell-mediated immunity.
Principle: Lymphocytes are cultured in vitro and stimulated with a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con A)) or a specific antigen. The proliferation of the cells is quantified by measuring the incorporation of a radiolabeled nucleoside, typically tritiated thymidine ([3H]TdR), into newly synthesized DNA.
Detailed Protocol:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Collect whole blood in heparinized tubes.
-
Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer and wash twice with PBS.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Stimulation:
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom microtiter plate.
-
Prepare working solutions of your test compounds (e.g., Zinc salt, Ascorbic acid, this compound) and mitogen (e.g., PHA at 5 µg/mL).
-
Add 100 µL of the appropriate stimulus to each well in triplicate:
-
Medium only (negative control)
-
Mitogen only (positive control)
-
Zinc salt + Mitogen
-
Ascorbic acid + Mitogen
-
This compound + Mitogen
-
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
-
[3H]Thymidine Incorporation:
-
After 72 hours of incubation, add 1 µCi of [3H]TdR to each well.
-
Incubate the plate for an additional 18-24 hours.
-
-
Cell Harvesting and Scintillation Counting:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with PBS to remove unincorporated [3H]TdR.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the mean CPM for each triplicate.
-
The results can be expressed as mean CPM or as a stimulation index (SI), calculated as: SI = Mean CPM of stimulated cells / Mean CPM of unstimulated cells.
-
Natural Killer (NK) Cell Cytotoxicity Assay (51Cr Release Assay)
This assay is the gold standard for measuring the cytotoxic activity of NK cells, which are a critical component of the innate immune system.
Principle: Target cells (e.g., K562 cell line) are labeled with radioactive chromium-51 (B80572) (51Cr). These labeled target cells are then co-cultured with effector cells (NK cells). If the NK cells are cytotoxic, they will lyse the target cells, causing the release of 51Cr into the culture supernatant. The amount of radioactivity in the supernatant is proportional to the level of NK cell cytotoxicity.
Detailed Protocol:
-
Preparation of Effector Cells (NK cells):
-
Isolate PBMCs as described in the Lymphocyte Proliferation Assay protocol.
-
To enrich for NK cells, you can use a negative selection kit according to the manufacturer's instructions.
-
-
Labeling of Target Cells (e.g., K562):
-
Resuspend 1 x 10^6 K562 cells in 100 µL of complete RPMI-1640 medium.
-
Add 100 µCi of 51Cr (sodium chromate) to the cell suspension.
-
Incubate for 1 hour at 37°C in a humidified 5% CO2 incubator, gently mixing every 15 minutes.
-
Wash the labeled target cells three times with a large volume of complete RPMI-1640 medium to remove excess 51Cr.
-
Resuspend the cells to a final concentration of 1 x 10^5 cells/mL.
-
-
Cytotoxicity Assay:
-
Plate 100 µL of the labeled target cell suspension into each well of a 96-well round-bottom microtiter plate.
-
Prepare serial dilutions of the effector cells to achieve different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Add 100 µL of the effector cell suspension to the wells containing the target cells.
-
Set up control wells in triplicate:
-
Spontaneous release: Target cells + 100 µL of medium (measures the amount of 51Cr released without effector cells).
-
Maximum release: Target cells + 100 µL of 2% Triton X-100 solution (lyses all target cells to determine the maximum possible 51Cr release).
-
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of 51Cr Release:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well and transfer it to a gamma counting tube.
-
Measure the radioactivity (CPM) in each tube using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Immune-enhancing pathways of zinc and ascorbic acid.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Effect of ascorbic acid in vitro on lymphocyte reactivity to mitogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. besjournal.com [besjournal.com]
- 5. Synergistic effect of zinc and vitamin A on T cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin C and immunity: natural killer (NK) cell factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Natural Compounds on NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short-term oral zinc supplementation enhances Natural Killer cell functionality and decreases circulating Innate Lymphoid Cell counts and frequencies in healthy young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immune-enhancing role of vitamin C and zinc and effect on clinical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ruipugroup.com [ruipugroup.com]
Efficacy comparison of zinc ascorbate and a simple mixture of zinc and vitamin C
A detailed comparison for researchers and drug development professionals.
The combined supplementation of zinc and vitamin C is well-regarded for its role in supporting immune function and overall health. While a simple mixture of a zinc salt and ascorbic acid is a common approach, the compound zinc ascorbate (B8700270), a chelated form of zinc with ascorbic acid, is proposed to offer superior efficacy. This guide provides a comprehensive comparison of zinc ascorbate and a simple mixture of zinc and vitamin C, focusing on available experimental data concerning their mechanisms of action, antioxidant potential, and clinical outcomes. A notable scarcity of direct comparative studies necessitates a careful synthesis of existing evidence for each formulation.
I. Bioavailability and Cellular Uptake: The Ionophore Hypothesis
A key theoretical advantage of this compound lies in the "ionophore" activity of the ascorbate molecule when chelated with zinc. It is hypothesized that in the compound this compound, the ascorbic acid moiety acts as a carrier, facilitating the transport of zinc ions across the cell membrane.[1] This proposed mechanism would lead to a more efficient increase in intracellular zinc concentrations compared to the administration of a simple mixture of a zinc salt and vitamin C, where the two components are not chemically bound.[1]
In a simple mixture, zinc and vitamin C are absorbed separately. While vitamin C is known to enhance the absorption of non-heme iron, studies have shown that it does not have a significant effect on the absorption of inorganic zinc.
The chelated structure of this compound is believed to enhance its stability and solubility, potentially leading to improved bioavailability over some other zinc forms. While direct comparative bioavailability studies between this compound and a simple zinc and vitamin C mixture are lacking in the reviewed literature, studies on other chelated forms of zinc, such as zinc glycinate, have demonstrated superior bioavailability compared to inorganic zinc salts like zinc sulfate (B86663) and zinc oxide.[2][3]
II. Antioxidant Capacity: A Look at Superoxide (B77818) Dismutase (SOD)-like Activity
This suggests that the chelation of zinc and ascorbic acid in the form of this compound may create a synergistic effect, enhancing its antioxidant potential beyond the sum of its individual components.
Table 1: Superoxide Dismutase (SOD)-like Activity of this compound and Related Compounds
| Compound | Concentration | SOD-like Activity (%) |
| This compound | 0.1% | ~55% *** |
| Ascorbic Acid | 0.1% | ~20% |
| Magnesium Ascorbyl Phosphate | 0.1% | <5% |
| Sodium Ascorbyl Phosphate | 0.1% | <5% |
| Zinc | 0.1% | ~15% |
| Data extracted from a study by Iinuma & Tsuboi, which indicates that this compound had significantly (P < 0.001) higher SOD-like activity compared to the other tested compounds.[4] |
III. Clinical Efficacy: Insights from a Study on a Simple Mixture
While clinical trials directly comparing this compound to a simple mixture are absent from the reviewed literature, a notable study investigated the efficacy of high-dose zinc gluconate and vitamin C supplementation in patients with SARS-CoV-2 infection. This study provides some of the most direct clinical data on the effects of a simple mixture.
The randomized clinical trial found that treatment with high-dose zinc gluconate, ascorbic acid, or a combination of the two did not significantly decrease the duration of symptoms compared with standard of care in ambulatory patients with COVID-19.
Table 2: Outcomes of High-Dose Zinc and Vitamin C Supplementation in COVID-19 Patients
| Treatment Group | Mean Days to 50% Symptom Reduction (± SD) |
| Usual Care | 6.7 (± 4.4) |
| Ascorbic Acid (8000 mg) | 5.5 (± 3.7) |
| Zinc Gluconate (50 mg) | 5.9 (± 4.9) |
| Ascorbic Acid + Zinc Gluconate | 5.5 (± 3.4) |
| Data from the COVID A to Z Randomized Clinical Trial. The differences between the groups were not statistically significant. |
It is important to note that these findings are specific to the context of COVID-19 and the high dosages used. The lack of a significant effect for the simple mixture in this trial does not preclude potential benefits in other contexts or at different dosages. Furthermore, it highlights the need for clinical trials investigating the efficacy of this compound, which is hypothesized to have a different mechanism of action.
IV. Experimental Protocols
A. Human Zinc Bioavailability Study (Randomized, Crossover Design)
This protocol outlines a typical design for assessing the relative bioavailability of different zinc formulations in human subjects.[2][3][7]
1. Study Design: A randomized, double-blind, crossover study is employed. Each participant serves as their own control, receiving each of the zinc formulations in a randomized order, separated by a washout period (typically 1-2 weeks) to prevent carryover effects.
2. Participants: A cohort of healthy adult volunteers is recruited. Exclusion criteria typically include pregnancy, lactation, smoking, use of medications or supplements that could interfere with zinc metabolism, and gastrointestinal disorders.
3. Intervention: Participants are administered a standardized dose of zinc from each formulation (e.g., this compound and a simple mixture of a zinc salt and ascorbic acid) after an overnight fast.
4. Blood Sampling: Blood samples are collected into trace-element-free tubes at baseline (pre-dose) and at multiple time points post-dose (e.g., 1, 2, 3, 4, 5, and 6 hours).
5. Plasma Zinc Analysis: Plasma is separated from the blood samples, and zinc concentrations are measured using inductively coupled plasma optical emission spectrometry (ICP-OES) or atomic absorption spectrophotometry.
6. Pharmacokinetic Analysis: The plasma zinc concentration-time data are used to calculate key pharmacokinetic parameters, including:
- Cmax: Maximum plasma zinc concentration.
- Tmax: Time to reach Cmax.
- AUC (Area Under the Curve): The total zinc absorption over time.
7. Statistical Analysis: The pharmacokinetic parameters for the different formulations are compared using appropriate statistical tests (e.g., ANOVA for crossover designs) to determine if there are significant differences in bioavailability.
B. In Vitro Antioxidant Capacity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [8][9][10][11]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the antioxidant's scavenging activity.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
The test sample (e.g., this compound, zinc + vitamin C mixture) is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated relative to a control (DPPH solution without the sample). Ascorbic acid is often used as a positive control.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: [12][13][14]
-
Principle: ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a loss of color that is proportional to the antioxidant concentration.
-
Procedure:
-
The ABTS•+ radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.
-
The test sample is added to the pre-formed ABTS•+ solution.
-
The mixture is incubated for a specific time.
-
The absorbance is measured at a wavelength of 734 nm.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the sample's activity to that of Trolox, a water-soluble vitamin E analog.
-
V. Visualizing the Mechanisms and Workflows
References
- 1. Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate) after a single administration to twelve healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound has superoxide dismutase-like activity and in vitro antimicrobial activity against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound has superoxide dismutase-like activity and in vitro antimicrobial activity against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. m.youtube.com [m.youtube.com]
- 9. iomcworld.com [iomcworld.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
Independent Verification of Zinc Ascorbate's Published Benefits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of zinc ascorbate's performance against other common zinc supplements, supported by available experimental data. It is intended to serve as a resource for researchers, scientists, and professionals in drug development seeking to evaluate the relative benefits of different zinc formulations.
Executive Summary
Zinc is an essential micronutrient vital for numerous physiological functions, including immune response, antioxidant defense, and enzymatic activity. While various forms of zinc supplements are available, zinc ascorbate (B8700270), a chelated form of zinc with vitamin C, has been highlighted for its potential for enhanced bioavailability and synergistic antioxidant effects. This guide critically examines these claims through the lens of independent scientific studies, comparing this compound to other widely used zinc salts such as zinc gluconate, zinc citrate (B86180), and zinc sulfate.
Data Presentation: Comparative Analysis of Zinc Formulations
The following tables summarize quantitative data from various studies to facilitate a direct comparison of different zinc forms across key performance indicators.
Table 1: Comparative Bioavailability of Zinc Salts
| Zinc Salt | Relative Bioavailability/Absorption | Key Findings & Citations |
| Zinc Sulfate | Reference Standard | Often used as a reference in bioavailability studies due to its high water solubility and good absorption.[1] |
| Zinc Gluconate | Comparable to Zinc Citrate | Generally well-absorbed.[2] A meta-analysis on common cold treatment found no significant difference in efficacy between zinc gluconate and zinc acetate (B1210297) lozenges.[3] |
| Zinc Citrate | Comparable to Zinc Gluconate | Absorption is similar to zinc gluconate and significantly higher than zinc oxide.[2] |
| Zinc Picolinate (B1231196) | Potentially Higher than Gluconate & Citrate | One study indicated that zinc picolinate led to significantly increased zinc levels in hair, urine, and erythrocytes compared to zinc citrate and gluconate after four weeks. |
| Zinc Glycinate (B8599266) | Potentially Higher than Gluconate | Some studies suggest zinc glycinate is better absorbed than zinc gluconate.[2] |
| This compound | Hypothesized to be high | It is proposed that ascorbic acid enhances zinc absorption, potentially acting as a zinc ionophore to increase intracellular zinc concentration.[4] However, direct comparative human bioavailability studies are limited. One study found that ascorbic acid did not significantly affect the absorption of inorganic zinc from zinc sulfate.[5][6] |
Table 2: Comparative Antioxidant Activity
| Compound | Superoxide (B77818) Dismutase (SOD)-like Activity (%) at 0.1% concentration | Key Findings & Citations |
| This compound | ~55% | Demonstrated significantly higher SOD-like activity compared to other ascorbic acid derivatives and zinc alone.[7][8][9] |
| Ascorbic Acid | ~20% | Possesses inherent antioxidant properties.[7][8][9] |
| Zinc (form not specified) | ~15% | Exhibits some level of SOD-like activity.[7][8][9] |
| Magnesium Ascorbyl Phosphate | <5% | Showed little to no SOD-like activity at the tested concentration.[7][8] |
| Sodium Ascorbyl Phosphate | <5% | Showed little to no SOD-like activity at the tested concentration.[7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure transparency and facilitate replication.
Bioavailability Assessment via In Vitro Caco-2 Cell Model
This protocol is a standard method to assess the intestinal absorption of different zinc compounds.
Objective: To determine the transport rate of various zinc salts across a Caco-2 cell monolayer, simulating the intestinal barrier.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on semi-permeable membranes until they form a differentiated monolayer.
-
Treatment: The apical (upper) side of the monolayer is treated with equimolar concentrations of different zinc salts (e.g., this compound, zinc gluconate, zinc citrate) dissolved in a transport medium.
-
Sampling: Samples are collected from the basolateral (lower) chamber at various time points.
-
Analysis: The zinc concentration in the basolateral samples is quantified using atomic absorption spectrometry. The apparent permeability coefficient (Papp) is then calculated to compare the absorption rates of the different zinc forms.
Superoxide Dismutase (SOD)-like Activity Assay
This assay measures the ability of a compound to scavenge superoxide radicals.
Objective: To quantify and compare the SOD-like activity of this compound and other zinc/ascorbic acid formulations.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a source of superoxide radicals (e.g., xanthine/xanthine oxidase system or pyrogallol (B1678534) autoxidation) and a detection agent (e.g., nitroblue tetrazolium - NBT, which forms a colored formazan (B1609692) product upon reaction with superoxide).
-
Incubation: The test compounds (this compound, other zinc salts, ascorbic acid) are added to the reaction mixture.
-
Measurement: The absorbance of the formazan product is measured spectrophotometrically.
-
Calculation: The percentage inhibition of formazan formation by the test compound is calculated relative to a control without the antioxidant, which represents the SOD-like activity.
T-lymphocyte Proliferation Assay
This assay evaluates the effect of zinc compounds on immune cell function.
Objective: To compare the impact of this compound and other zinc salts on the proliferation of T-lymphocytes.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood, and T-lymphocytes are subsequently purified.
-
Cell Culture and Treatment: T-lymphocytes are cultured in the presence of a mitogen (e.g., phytohemagglutinin - PHA) to induce proliferation. Different concentrations of various zinc salts are added to the cultures.
-
Proliferation Measurement: After a set incubation period, cell proliferation is assessed using methods such as the MTT assay or by measuring the incorporation of radioactive thymidine (B127349) or a fluorescent dye like CFSE.
-
Analysis: The proliferation rates in the presence of different zinc compounds are compared to a control culture with no added zinc.
Visualizations: Signaling Pathways and Experimental Workflows
Zinc Absorption and Transport in Intestinal Epithelial Cells
The following diagram illustrates the hypothesized pathway for the absorption of zinc from this compound in an intestinal epithelial cell. It is proposed that the ascorbate moiety may facilitate the transport of zinc into the cell.
Caption: Hypothesized pathway of this compound absorption in an enterocyte.
Experimental Workflow for Comparing Antioxidant Activity
This diagram outlines the steps involved in the comparative analysis of the antioxidant properties of different zinc compounds.
Caption: Workflow for comparing the SOD-like activity of zinc compounds.
Logical Relationship in Immune Modulation
This diagram illustrates the logical relationship between zinc supplementation, immune cell function, and potential clinical outcomes.
Caption: Logical flow from zinc supplementation to immune response.
Conclusion
The available independent scientific evidence provides a nuanced view of this compound's benefits. While there is strong evidence for its superior superoxide dismutase-like activity in vitro compared to other ascorbic acid derivatives and zinc alone, direct, independent, and comparative data on its bioavailability and effects on immune cell function in humans versus other common zinc salts remains limited. The hypothesis that the ascorbate component enhances zinc absorption is plausible but requires further validation through rigorous clinical trials. Researchers and drug development professionals are encouraged to consider the existing evidence while recognizing the need for further head-to-head comparative studies to fully elucidate the relative advantages of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hypothesis of this compound as best zinc ionophore for raising antiviral resistance against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the bioavailability of zinc in man. III. Effects of ascorbic acid on zinc absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the bioavailability of zinc in man. III. Effects of ascorbic acid on zinc absorption. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. This compound has superoxide dismutase-like activity and in vitro antimicrobial activity against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound has superoxide dismutase-like activity and in vitro antimicrobial activity against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Zinc Ascorbate
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount, extending to the proper disposal of chemical waste. Zinc ascorbate (B8700270), a compound utilized in various research applications, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of zinc ascorbate.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to consult the substance's Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2][3]
-
Skin Protection: A lab coat and appropriate protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If operations generate dust, use a NIOSH-approved respirator.[1][2]
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2][3]
Quantitative Data for Disposal Considerations
The disposal method for this compound is primarily determined by the properties of its components, with the zinc content being the critical factor due to its environmental toxicity.
| Property[1][4][5][6] | Value / Characteristic | Implication for Disposal |
| Primary Hazard (Zinc) | Very toxic to aquatic life with long-lasting effects.[1][4] | Must be treated as hazardous waste; avoid release into drains or the environment.[1][7] |
| Hazard Classification | Not typically classified as hazardous, but local regulations vary.[2][6] | Disposal must comply with federal, state, and local regulations.[2] |
| Solubility in Water | Soluble.[6] | Aqueous solutions containing zinc at concentrations >1 ppm must be managed as dangerous waste.[8] |
| Reactivity | Reacts with acids to produce flammable hydrogen gas.[4] | Segregate from incompatible materials like strong acids and oxidizing agents.[1] |
| Biodegradability (Ascorbate) | Readily biodegradable.[5] | The ascorbate component has a low long-term environmental impact.[5] |
| pH (5% Ascorbic Acid Solution) | 2.1 - 2.6.[5][7] | The acidity of solutions should be considered; neutralization may be required by some facilities. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the approved method for disposing of this compound waste. Under no circumstances should this chemical or its solutions be disposed of down the drain without authorization from your institution's Environmental Health and Safety (EHS) office.[4][7]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid this compound.
-
Aqueous solutions containing dissolved this compound.
-
Contaminated labware (e.g., weighing papers, pipette tips).
-
Contaminated PPE (e.g., gloves).
-
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[4] Keep it separate from strong acids and oxidizing agents.[1]
Step 2: Waste Collection and Containment
-
Select an appropriate waste container. The container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.[9][10]
-
Label the container clearly. Attach a "Hazardous Waste" label as soon as the first drop of waste is added.[8] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic to Aquatic Life").
-
The accumulation start date.
-
-
Collect the waste.
-
For solids: Carefully transfer the solid waste into the designated container, avoiding the generation of dust.[11]
-
For solutions: Pour aqueous waste into the designated container. Solutions with a zinc concentration exceeding 1 ppm are considered dangerous waste.[8]
-
For contaminated materials: Place items like gloves and weighing papers in a sealed bag before placing them in the final waste container.[1]
-
Step 3: Spill Management
In the event of a spill, prioritize safety and environmental protection.
-
Minor Spills (Solid):
-
Major Spills:
Step 4: Final Disposal
-
Store the waste container in a designated, secure satellite accumulation area. The container must be kept closed except when adding waste.
-
Arrange for professional disposal. Whatever cannot be saved for recovery or recycling should be managed in an appropriate and approved waste disposal facility.[2] Contact your institution's EHS office to schedule a pickup. This compound waste must be disposed of through a licensed hazardous waste management company.[1][9][10]
-
Follow all regulations. Processing, use, or contamination of this product may change the waste management options.[2] Always adhere to your local, state, and federal disposal regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. wbcil.com [wbcil.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound or Ascorbic Acid Zinc Salt Manufacturers, with SDS [mubychem.com]
- 7. ingredi.com [ingredi.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 3 Ways To Safely Dispose of Zinc Chloride [postapplescientific.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. us.cambridgecommodities.com [us.cambridgecommodities.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Zinc Ascorbate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Zinc Ascorbate, fostering a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powder form, adherence to proper PPE protocols is non-negotiable. The following table summarizes the required protective gear for routine handling and in the event of a large spill.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling | Safety glasses with side shields or chemical goggles.[1] | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat.[2] | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.[1][2] |
| Large Spill | Splash goggles.[2] | Chemical-resistant gloves. | Full suit and boots.[2] | A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product.[2] |
Step-by-Step Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is properly labeled with the chemical name, hazard information, and date of receipt.
Handling in the Laboratory:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[2][3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3][4]
-
Minimize Dust Generation: Use techniques and tools that minimize the creation of airborne dust.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[3] Wash hands thoroughly with soap and water after handling.[3]
Storage:
-
Container: Store in the original, tightly closed container.[3][4]
-
Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3][4][5]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]
Spill Management and Disposal Plan
In the event of a spill or for the disposal of waste, follow these established procedures to mitigate risks and ensure environmental compliance.
Spill Response:
-
Small Spills:
-
Large Spills:
-
Evacuate the area and restrict access.
-
Wear the appropriate PPE for a large spill, including a self-contained breathing apparatus.[2]
-
Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[4]
-
Collect the material into a suitable container for disposal by a licensed chemical waste disposal company.[1]
-
Waste Disposal:
This compound and any contaminated materials should be disposed of as hazardous waste in accordance with local, regional, and national regulations.[1][2]
-
Collection: Collect waste this compound and contaminated disposables (e.g., gloves, wipes) in a clearly labeled, sealed container designated for hazardous chemical waste.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[1][7]
-
Small Residue Neutralization (for advanced users under EHS guidance): For very small residual amounts, a neutralization process may be considered. This should only be performed by trained personnel in a controlled environment and in accordance with institutional protocols. A general procedure involves dissolving the zinc compound in a dilute acid (e.g., hydrochloric acid) and then neutralizing it with a base (e.g., sodium carbonate) to a neutral pH. The resulting solution should still be disposed of as hazardous waste unless cleared for drain disposal by EHS.
Operational Workflow
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wbcil.com [wbcil.com]
- 3. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 4. This compound or Ascorbic Acid Zinc Salt Manufacturers, with SDS [mubychem.com]
- 5. abchemicalindustries.com [abchemicalindustries.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
